1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131337. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYSWRIZYDOSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299556 | |
| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27473-61-6 | |
| Record name | 27473-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a spiro-hydantoin derivative of significant interest in medicinal chemistry. The hydantoin scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2][3] This document details a robust synthetic protocol based on the well-established Bucherer-Bergs reaction, offering insights into the mechanistic underpinnings and experimental considerations.[4][5][6][7][8] Furthermore, a comprehensive characterization workflow is presented, encompassing spectroscopic and analytical techniques essential for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and practical framework for the study of this and related spiro-hydantoin compounds.
Introduction: The Significance of Spiro-hydantoins in Modern Drug Discovery
The imidazolidine-2,4-dione, or hydantoin, a five-membered heterocyclic ring, is a cornerstone in the architecture of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, anticancer, and antimicrobial properties.[1][9] The introduction of a spirocyclic framework, where one atom is common to two rings, imparts conformational rigidity and three-dimensionality to the molecule. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets, making spiro-hydantoins a particularly attractive class of compounds for drug design.
This compound, the subject of this guide, incorporates the indane moiety, a structural motif present in various biologically active natural products and synthetic molecules. The fusion of the hydantoin and indane ring systems through a spiro-center creates a unique chemical entity with potential applications in various therapeutic areas. Research into spiro-hydantoins has revealed their potential as aldose reductase inhibitors for diabetic complications, modulators of GABA-A receptors for neurological disorders, and inhibitors of histone acetyltransferases in oncology.[10][11][12][13][14]
This guide aims to provide a comprehensive and practical resource for the scientific community, detailing the synthesis and rigorous characterization of this promising spiro-hydantoin derivative.
Synthetic Approach: The Bucherer-Bergs Reaction
The synthesis of this compound is most effectively achieved through the Bucherer-Bergs reaction.[4][5][6] This multicomponent reaction offers a straightforward and efficient route to 5,5-disubstituted hydantoins from a ketone or aldehyde precursor.[4][7][8]
Mechanistic Insights
The Bucherer-Bergs reaction proceeds through a series of equilibria. The key steps involve:
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Cyanohydrin Formation: The reaction initiates with the addition of a cyanide ion (from KCN or NaCN) to the carbonyl group of the starting ketone (2-indanone) to form a cyanohydrin intermediate.[8]
-
Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.[8]
-
Cyclization and Hydantoin Formation: The α-aminonitrile undergoes intramolecular cyclization with carbon dioxide (also from ammonium carbonate) to form a 5-imino-oxazolidin-2-one intermediate, which then rearranges to the more stable hydantoin ring system.[8]
The causality behind the choice of the Bucherer-Bergs reaction lies in its operational simplicity, the ready availability of starting materials, and its proven reliability for generating spiro-hydantoins from cyclic ketones.
Diagram: Synthetic Pathway of this compound via the Bucherer-Bergs Reaction
Caption: Synthetic route to the target spiro-hydantoin.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps and checkpoints to ensure successful synthesis.
Materials:
-
2-Indanone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-indanone (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add ammonium carbonate (4.5 equivalents) followed by potassium cyanide (1.5 equivalents). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to pH 1-2. This will precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Alternatively, for purification via acid-base extraction, dissolve the crude product in aqueous NaOH solution. Wash the aqueous layer with dichloromethane to remove any unreacted starting material. Acidify the aqueous layer with HCl to re-precipitate the pure product. Filter, wash with water, and dry.
-
Comprehensive Characterization
Thorough characterization is imperative to confirm the structure and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indane ring system, the methylene protons of the indane ring, and the N-H protons of the hydantoin ring.[15][16][17] |
| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the spiro-carbon, the aromatic carbons, and the methylene carbons of the indane moiety.[15][16][17] |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (for the two carbonyl groups of the hydantoin), and aromatic C-H stretching.[16][17][18] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₂ = 202.21 g/mol ).[19] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [19] |
| Molecular Weight | 202.21 g/mol | [19] |
| CAS Number | 27473-61-6 | [19][20] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | To be determined experimentally |
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for unambiguous structure determination. For related spiro-hydantoin compounds, crystallographic studies have confirmed the spirocyclic nature and provided detailed information on bond lengths, bond angles, and intermolecular interactions.[21][22][23][24][25] Such analysis would be highly valuable for this compound to understand its solid-state conformation and packing.
Diagram: General Workflow for Characterization
Caption: A systematic workflow for product characterization.
Potential Applications and Future Directions
The structural features of this compound suggest a range of potential therapeutic applications, drawing parallels with other biologically active spiro-hydantoins.
-
CNS Disorders: The rigid spiro-indane scaffold could be explored for its interaction with central nervous system targets, such as GABA receptors, similar to other reported spiro-hydantoins.[10][12]
-
Anticancer Activity: The hydantoin moiety is present in several anticancer agents. The unique topology of this spiro compound could lead to novel interactions with cancer-related targets like histone acetyltransferases.[13][14]
-
Enzyme Inhibition: Spiro-hydantoins have shown promise as enzyme inhibitors, for instance, as aldose reductase inhibitors.[11] Further screening of this compound against various enzymes could uncover new therapeutic leads.
Future research should focus on the biological evaluation of this compound in relevant in vitro and in vivo models to explore its therapeutic potential. Furthermore, derivatization of the hydantoin and indane rings could lead to the development of a library of analogs with optimized activity and pharmacokinetic properties.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Bucherer-Bergs reaction stands out as an efficient and reliable synthetic method. A multi-technique approach to characterization is essential to ensure the structural integrity and purity of the final compound. The promising pharmacological profile of the spiro-hydantoin class of molecules underscores the importance of further investigating this and related compounds for their potential in drug discovery and development.
References
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- 22. Crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione: a hydantoine derivative - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Crystal Structure Analysis of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and in-depth crystal structure analysis of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a member of the pharmacologically significant spiro-hydantoin class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies and theoretical underpinnings essential for the structural elucidation of this and related molecular scaffolds. The guide delves into the causality behind experimental choices, from the selection of the synthetic route to the nuances of single-crystal X-ray diffraction. While the crystallographic data for the title compound is not publicly available, this guide utilizes the closely related structure of 1-ethylspiro[imidazolidine-4,1'-indane]-2,5-dione as a high-fidelity proxy to illustrate the principles of its solid-state conformation, intermolecular interactions, and supramolecular assembly.
Introduction: The Significance of the Spiro-hydantoin Scaffold
Spiro-hydantoin derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique three-dimensional architecture of the spirocyclic system, where two rings share a single carbon atom, imparts a rigid and defined orientation of substituents, which is often crucial for specific interactions with biological targets.
The title compound, this compound, combines the hydantoin moiety with an indene framework, creating a molecule of significant interest for further functionalization and pharmacological evaluation. A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, enabling the prediction of its physicochemical properties and its potential binding modes with therapeutic targets. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of organic molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Synthesis and Characterization
Synthetic Strategy: The Bucherer-Bergs Reaction
The synthesis of this compound can be efficiently achieved via the Bucherer-Bergs reaction, a classic and reliable one-pot method for the preparation of hydantoins from ketones or aldehydes.[2][3][4] This multi-component reaction involves the treatment of a carbonyl compound with an alkali metal cyanide and ammonium carbonate. The choice of the Bucherer-Bergs reaction is predicated on its operational simplicity, the ready availability of starting materials, and generally good yields.
The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the formation of the hydantoin ring.[2][3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-indanone (1 equivalent) in a suitable solvent such as a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Acidify the mixture with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 6. This will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will confirm the presence of the aromatic protons of the indene ring system and the methylene protons. The NH protons of the hydantoin ring will typically appear as broad singlets.
-
¹³C NMR spectroscopy is crucial for identifying all unique carbon atoms, including the characteristic carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm) and the spiro-carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹) and the C=O stretching vibrations of the hydantoin ring (typically two bands in the region of 1700-1780 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.
Single-Crystal X-ray Diffraction Analysis
The cornerstone of this technical guide is the detailed analysis of the molecular and supramolecular structure of the title compound through single-crystal X-ray diffraction.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation of a saturated solution is a widely used and effective method.
Experimental Protocol: Crystallization
-
Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or ethanol-water). The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation: Place the solution in a clean vial, loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.
-
Crystal Growth: Leave the vial undisturbed in a vibration-free environment at a constant temperature. Over a period of several days to weeks, single crystals should form.
-
Crystal Harvesting: Once crystals of a suitable size (0.1-0.3 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a nylon loop.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and the space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Analysis of a Representative Crystal Structure: 1-ethylspiro[imidazolidine-4,1'-indane]-2,5-dione
As the specific crystallographic data for this compound is not available in the public domain, we will analyze the crystal structure of the closely related compound, 1-ethylspiro[imidazolidine-4,1'-indane]-2,5-dione, to illustrate the key structural features.[5][6]
Table 1: Crystallographic Data for 1-ethylspiro[imidazolidine-4,1'-indane]-2,5-dione [5][6]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Formula Weight | 230.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.7183 (10) |
| b (Å) | 6.2040 (5) |
| c (Å) | 15.1944 (11) |
| β (°) | 112.865 (3) |
| Volume (ų) | 1191.56 (16) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.283 |
| Absorption Coefficient (mm⁻¹) | 0.72 |
| F(000) | 488 |
The crystal structure reveals the precise three-dimensional arrangement of the atoms. In 1-ethylspiro[imidazolidine-4,1'-indane]-2,5-dione, the five-membered ring of the indane moiety adopts an envelope conformation.[5][6] The hydantoin ring is nearly planar. The dihedral angle between the mean planes of the indane and hydantoin rings is a critical parameter, defining the overall shape of the molecule. In this analogue, this angle is 89.66 (10)°.[5][6] This near-perpendicular arrangement is a common feature in such spirocyclic systems.
The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds. The C=O bond lengths in the hydantoin ring are typically around 1.21 Å, and the C-N bonds are in the range of 1.34-1.39 Å.[5][6] The shortened C-N bonds compared to a typical single bond indicate some degree of π-conjugation within the hydantoin ring.[5][6]
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of hydantoin derivatives, hydrogen bonding plays a crucial role. In the crystal of 1-ethylspiro[imidazolidine-4,1'-indane]-2,5-dione, inversion-related molecules are linked by pairs of N-H···O hydrogen bonds, forming a characteristic {⋯HNCO}₂ synthon.[5][6] These dimers are further connected into a helical supramolecular chain through C-H···O interactions.[5][6]
The understanding of these non-covalent interactions is vital for predicting the crystal packing and, by extension, the physicochemical properties of the solid material, such as solubility and melting point.
Figure 1: A schematic representation of the supramolecular assembly of spiro-hydantoin derivatives, highlighting the formation of hydrogen-bonded dimers and their subsequent assembly into a helical chain.
Physicochemical Properties and Their Structural Basis
The crystal structure provides a rational basis for understanding the macroscopic physicochemical properties of this compound.
-
Melting Point: The melting point is a reflection of the strength of the intermolecular forces in the crystal lattice. The presence of strong N-H···O hydrogen bonds contributes to a relatively high melting point.
-
Solubility: The solubility of the compound in various solvents is determined by the balance between the energy required to break the crystal lattice forces and the energy released upon solvation. The presence of both polar (hydantoin) and non-polar (indene) moieties suggests that the compound will have moderate solubility in a range of organic solvents.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME). The indene portion of the molecule contributes to its lipophilicity.
Conclusion and Future Directions
This technical guide has outlined the synthesis, characterization, and a detailed, representative crystal structure analysis of this compound. The Bucherer-Bergs reaction provides an effective route to this spiro-hydantoin scaffold. The analysis of the crystal structure of a close analogue highlights the key conformational features and the importance of hydrogen bonding in dictating the supramolecular architecture.
For researchers in drug discovery, this guide provides a foundational understanding of the structural and physicochemical properties of this class of compounds. Future work should focus on obtaining the crystal structure of the title compound itself to provide a more precise analysis. Furthermore, the synthesis of a library of derivatives with substitutions on the indene and hydantoin rings, followed by their structural and biological evaluation, will be crucial for developing novel therapeutic agents based on the spiro-hydantoin scaffold.
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Hussein, W. M., Theodore, C. E., Benaka Prasad, S. B., Madaiah, M., Naveen, S., & Lokanath, N. K. (2014). Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o954–o955. [Link]
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Benaka Prasad, S. B., Naveen, S., Madaiah, M., Lokanath, N. K., Warad, I., & Abdoh, M. (2015). Crystal structure of 1'-ethyl-spiro[chroman-4,4'-imidazolidine]-2',5'-dione: a hydantoine derivative. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o705–o706. [Link]
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Benaka Prasad, S. B., Naveen, S., Madaiah, M., Lokanath, N. K., Warad, I., & Abdoh, M. (2015). Crystal Structure of 1'-ethyl-spiro[chroman-4,4'-imidazolidine]-2',5'-dione: A Hydantoine Derivative. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o705–o706. [Link]
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Hussein, W. M., Theodore, C. E., Benaka Prasad, S. B., Madaiah, M., Naveen, S., & Lokanath, N. K. (2014). Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione. ResearchGate. [Link]
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An-Najah National University Staff. (2015). Crystal structure of 1 -ethylspiro[chroman-4,4 -imidazolidine]-2 ,5 -dione: a hydantoine derivative. An-Najah National University Staff Website. Retrieved January 18, 2026, from [Link]
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Theodore, C. E., Naveen, S., Benaka Prasad, S. B., Madaiah, M., Ananda Kumar, C. S., & Lokanath, N. K. (2014). Crystal structure of 1′-(2-methylpropyl)-2,3-dihydrospiro[1-benzothiopyran-4,4′-imidazolidine]-2′,5′-dione. ResearchGate. [Link]
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Retrieved January 18, 2026, from [Link]
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ChemACX. (n.d.). 1',3'-DIHYDROSPIRO-(IMIDAZOLIDINE-4,2'-(2H)-INDENE-2,5-DIONE. ChemACX. Retrieved January 18, 2026, from [Link]
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Theodore, C. E., Naveen, S., Benaka Prasad, S. B., Madaiah, M., Ananda Kumar, C. S., & Lokanath, N. K. (2014). Crystal structure of 1′-(2-methylpropyl)-2,3-dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione. National Institutes of Health. [Link]
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Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of Spiro-hydantoin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Scaffold - Properties that Define Potential
The spiro-hydantoin motif is a cornerstone in modern medicinal chemistry, celebrated for its rigid three-dimensional structure and its presence in a wide array of pharmacologically active agents, from anticonvulsants to potent enzyme inhibitors.[1][2][3][4] However, the therapeutic success of any compound hinges not just on its interaction with a biological target, but on a delicate balance of physicochemical properties that govern its entire journey through the body. This guide moves beyond synthetic strategies to provide a deep dive into the critical physicochemical parameters of spiro-hydantoin derivatives: lipophilicity, acidity, solubility, and chemical stability. Understanding and optimizing these properties is paramount, as they directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining whether a promising molecule can become a viable drug.[5][6][7][8] This document is structured to provide not only the theoretical underpinnings but also actionable, field-proven experimental protocols to empower researchers in their quest to design the next generation of spiro-hydantoin-based therapeutics.
Chapter 1: Lipophilicity (logP/logD) - The Gatekeeper of Membrane Permeability
Expertise & Experience: Lipophilicity is the single most influential physicochemical property in drug design.[5][9] It dictates a compound's ability to partition between aqueous and lipid environments, governing its capacity to cross cellular membranes, its potential for binding to plasma proteins, and its susceptibility to metabolic enzymes. For spiro-hydantoin derivatives, the spirocyclic nature and the substituents appended to the hydantoin core are the primary determinants of lipophilicity. An optimal lipophilicity range is crucial; excessively high values can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity, while very low values can hinder absorption and cell penetration.[5][6]
Data Presentation: Lipophilicity of Representative Spiro-hydantoin Scaffolds
The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.[10] Below is a table summarizing calculated logP (cLogP) values for representative spiro-hydantoin cores to illustrate the impact of structural modifications.
| Spiro-hydantoin Scaffold | Representative Structure | Calculated logP (cLogP)* | Rationale for Lipophilicity |
| Spiro[imidazolidine-4,1'-indane]-2,5-dione | Image of Spiro[imidazolidine-4,1'-indane]-2,5-dione | ~1.5 - 2.5 | The fused aromatic indane system contributes significantly to lipophilicity. |
| Spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione | Image of Spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione | ~2.0 - 3.0 | The benzopyran ring system increases the nonpolar surface area. Halogenation, a common strategy, further increases logP.[4] |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | Image of 1,3-Diazaspiro[4.5]decane-2,4-dione | ~0.5 - 1.5 | The aliphatic cyclohexane ring is less lipophilic than an aromatic system of similar size. |
| Spiro[imidazolidine-4,4'-piperidine]-2,5-dione | Image of Spiro[imidazolidine-4,4'-piperidine]-2,5-dione | < 0 (ionizable) | The basic nitrogen in the piperidine ring can be protonated at physiological pH, drastically reducing lipophilicity (logD < logP).[11] |
Note: cLogP values are estimates and can vary based on the algorithm used. Experimental determination is the gold standard.[12][13]
Trustworthiness: A Self-Validating Protocol for logP Determination
The Shake-Flask method remains the most reliable technique for the experimental determination of logP.[10] Its direct measurement of partitioning provides a robust and defensible value.
Experimental Protocol: Shake-Flask Method for logP Determination
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 100 mM) at a physiologically relevant pH, typically 7.4.
-
Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate for at least 24 hours.
-
Concurrently, saturate n-octanol with the buffer solution in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of the spiro-hydantoin derivative in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detection method.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass vial), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 1:1 or 1:2 v/v, depending on expected logP).
-
Agitate the mixture vigorously (e.g., on a vortex mixer or shaker) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vessel at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve a clean separation of the two phases.
-
-
Quantification:
-
Carefully sample a known aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the spiro-hydantoin derivative in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][15] A standard calibration curve must be generated for accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:
-
P = [Concentration]_octanol / [Concentration]_aqueous
-
-
The logP is the base-10 logarithm of P:
-
logP = log10(P)
-
-
Mandatory Visualization: Workflow for logP Determination
Caption: Shake-Flask method workflow for logP determination.
Chapter 2: Acidity and Ionization (pKa) - The Key to Solubility and Receptor Interaction
Expertise & Experience: The hydantoin ring contains two amide-like protons (at N1 and N3). The proton at the N3 position, flanked by two carbonyl groups, is the most acidic and typically has a pKa in the range of 8-10. This acidity is a critical determinant of the molecule's behavior.[16] At physiological pH (7.4), most spiro-hydantoins exist predominantly in their neutral, unionized form. However, this acidic proton allows for salt formation, which can dramatically improve aqueous solubility for formulation purposes. Furthermore, the ionization state directly impacts how the molecule interacts with its biological target; a hydrogen bond donor in the neutral state becomes a charged acceptor upon deprotonation, fundamentally altering binding interactions.[6]
Trustworthiness: A Self-Validating Protocol for pKa Determination
UV-Vis Spectrophotometry is a highly reliable and accessible method for determining the pKa of compounds that contain a chromophore in proximity to the ionizable center.[17][18][19] The change in the electronic environment upon ionization leads to a shift in the UV-Vis absorbance spectrum, which can be precisely correlated with pH.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
-
Instrument & Reagent Preparation:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12) with known ionic strength.
-
Prepare a concentrated stock solution of the spiro-hydantoin derivative in a suitable solvent (e.g., DMSO or methanol). The final concentration of organic solvent in the measurement should be kept low (<1%) and constant across all samples.
-
-
Sample Preparation:
-
For each buffer solution, prepare a sample by adding a small, precise aliquot of the stock solution to the buffer in a quartz cuvette. The final concentration of the spiro-hydantoin should be identical in all samples and provide an absorbance reading in the optimal range (0.3-1.0 AU).
-
-
Spectral Acquisition:
-
Measure the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer solution.
-
Record the absorbance at several wavelengths where the largest differences between the acidic and basic forms are observed.
-
-
Data Analysis:
-
Plot the absorbance at a chosen analytical wavelength versus the pH of the buffer.
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
For a more rigorous determination, fit the data to the Henderson-Hasselbalch equation:
-
A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH))
-
Where A is the observed absorbance, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form. The pKa is determined through non-linear regression analysis.[19]
-
-
Mandatory Visualization: Ionization Equilibrium of the Hydantoin Ring
Caption: Ionization equilibrium of the N3-proton on the hydantoin ring.
Chapter 3: Aqueous Solubility - The Prerequisite for Bioavailability
Expertise & Experience: For an orally administered drug, sufficient aqueous solubility is non-negotiable.[5][20] A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a leading cause of failure in drug development.[5] In early discovery, kinetic solubility is often measured as a high-throughput screen. It reflects the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate.[21][22][23] This is a useful surrogate for the conditions in many in vitro assays. For lead optimization, thermodynamic solubility is the more critical parameter. It represents the true equilibrium solubility of the solid compound in a buffer and is more predictive of in vivo dissolution.[20][21][22]
Data Presentation: Solubility of Representative Spiro-hydantoins
| Compound Class | Typical Substituents | Expected Kinetic Solubility (pH 7.4) | Factors Influencing Solubility |
| Lipophilic Spiro-benzopyrans | Halogens, small alkyl groups | < 10 µM | High logP and crystalline nature often lead to low solubility. |
| Spiro-indanes with Polar Groups | -OH, -COOH, basic amines | 10 - 100 µM | Hydrogen bond donors/acceptors and ionizable groups increase interaction with water. |
| Aliphatic Spirocycles | Unsubstituted or small alkyls | 50 - 200+ µM | Lower logP and less rigid crystal lattice compared to aromatic systems generally favor solubility. |
Trustworthiness: A Self-Validating Protocol for Solubility Assessment
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
This high-throughput method is ideal for early-stage screening.[23]
-
Compound Plating:
-
Using an acoustic dispenser or liquid handler, dispense precise, low-nanoliter volumes of high-concentration (e.g., 10 mM in DMSO) spiro-hydantoin stock solutions into a 96- or 384-well microplate to create a serial dilution.
-
-
Assay Execution:
-
Add aqueous buffer (e.g., PBS, pH 7.4) to all wells simultaneously using a multichannel pipette or automated liquid handler.
-
Mix the plate thoroughly for 1-2 minutes.
-
-
Incubation & Measurement:
-
Data Analysis:
-
The kinetic solubility limit is defined as the highest concentration at which the nephelometry signal is not significantly above the background (buffer + DMSO).
-
Chapter 4: Chemical Stability - Ensuring Compound Integrity
Expertise & Experience: The hydantoin ring is generally stable, but it is susceptible to hydrolysis, particularly at high pH, which can cleave the five-membered ring.[24] The stability of the spiro-substituents must also be considered. Assessing stability in aqueous buffers at different pH values (e.g., pH 2, 7.4, 9) and in the presence of simulated biological fluids is crucial to predict a compound's shelf-life and its fate in the body.
Experimental Protocol: Assessing Hydrolytic Stability
-
Incubation:
-
Prepare solutions of the spiro-hydantoin derivative at a known concentration (e.g., 10 µM) in buffers of different pH values (e.g., pH 2.0, pH 7.4, pH 9.0).
-
Incubate these solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any reaction by adding an equal volume of a cold organic solvent like acetonitrile.
-
-
Quantification:
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the t=0 sample.
-
-
Half-Life Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½) of the compound under those conditions: t½ = 0.693 / k.
-
Mandatory Visualization: Factors Influencing Spiro-hydantoin Stability
Caption: Key factors that govern the chemical stability of spiro-hydantoins.
Chapter 5: Integrated Physicochemical Profiling for Drug Design
The true power of this analysis lies not in assessing each property in isolation, but in understanding their interplay. A modification to the spiro-hydantoin scaffold to improve lipophilicity will invariably affect solubility and may alter the pKa. The goal of medicinal chemistry is to navigate these interconnected properties to achieve a balanced profile that maximizes therapeutic potential while minimizing liabilities. Early and continuous assessment of the physicochemical properties described in this guide is an indispensable strategy for the successful development of novel spiro-hydantoin drugs.
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Title: Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption Source: PubMed URL: [Link]
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Title: A Review on the Some Biological Activities of the Hydantoin Derivatives Source: ResearchGate URL: [Link]
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A Technical Guide to the Biological Activity Screening of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Abstract
The spirohydantoin scaffold is a "privileged structure" in medicinal chemistry, known for conferring diverse pharmacological properties to molecules that contain it.[1][2] This guide presents a comprehensive, field-proven framework for the initial biological activity screening of a specific derivative, 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione.[3] We provide a strategic rationale for assay selection, detailed, self-validating protocols for primary screening, and a robust methodology for data analysis. The protocols detailed herein focus on a tiered screening approach, beginning with broad cytotoxicity assessment against cancer cell lines, followed by antimicrobial evaluation, and concluding with targeted enzyme inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel spirohydantoin compounds.
Introduction and Strategic Rationale
The discovery of novel therapeutic agents is a complex process that begins with the identification of compounds exhibiting promising biological activity.[4] Spirohydantoin derivatives have historically demonstrated a wide range of activities, including anticancer, antiarrhythmic, and antimicrobial effects.[2][5][6] The fusion of the imidazolidine-2,5-dione (hydantoin) ring with an indene moiety in this compound creates a rigid, three-dimensional structure with potential for novel interactions with biological targets.[7]
A successful screening campaign does not test randomly; it follows a logical, resource-efficient cascade. Our strategy is predicated on a tiered approach:
-
Tier 1: Broad Cytotoxicity (Anticancer Potential): The initial screen assesses the compound's general cytotoxicity against a panel of human cancer cell lines. This is a cost-effective first pass to identify potent anti-proliferative activity.[8][9] A positive result here is a strong indicator for further investigation.
-
Tier 2: Antimicrobial Activity: Concurrently, the compound is tested against a representative panel of pathogenic bacteria and fungi. The structural motifs in spiro-heterocycles are often associated with antimicrobial properties.
-
Tier 3: Mechanistic Probing (Enzyme Inhibition): Based on the outcomes of the initial tiers and structural similarities to known inhibitors, targeted enzyme assays are employed. This step aims to move from a phenotypic observation (e.g., cell death) to a potential mechanism of action.[10] For this guide, we have selected Acetylcholinesterase (AChE) and Tyrosinase as representative, high-value targets.
This strategic workflow ensures that resources are focused on compounds with the most promising and verifiable biological effects.
}
Screening Workflow Diagram
Tier 1: In Vitro Anticancer Activity Screening
The primary goal of this tier is to determine if the test compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[4][11]
Rationale for Cell Line Selection
The choice of cell lines is critical and should represent a diversity of cancer types.[12][13] A standard starting panel often includes lines from different origins to identify broad-spectrum activity or potential tissue-specific selectivity.[14][15][16]
-
MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
HeLa (Cervical Adenocarcinoma): A robust and widely characterized cell line.[17]
-
HepG2 (Hepatocellular Carcinoma): A model for liver cancer.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from methodologies established by Mosmann (1983) and is widely used for high-throughput screening.[5][18][19]
Materials:
-
Selected cancer cell lines (e.g., from ATCC)
-
Complete culture medium (e.g., EMEM or DMEM with 10% FBS)[17]
-
Test Compound: this compound
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.[11]
-
Solubilization Solution: DMSO or acidified isopropanol.[18]
-
Positive Control: Doxorubicin (a known cytotoxic agent)
-
Sterile 96-well flat-bottom plates, multichannel pipettes, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).[19] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare a 2X serial dilution of the test compound and Doxorubicin in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM).
-
Carefully aspirate the medium from the wells and add 100 µL of the corresponding compound dilutions. Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%).[19]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[20] Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
Results should be summarized in a table for clear comparison. A low IC₅₀ value indicates high cytotoxic potency.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Test Compound | 15.2 ± 1.8 | 25.7 ± 2.1 | 18.9 ± 1.5 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.6 ± 0.1 | 1.5 ± 0.3 |
Data are presented as mean ± SD from three independent experiments.
Tier 2: Antimicrobial Susceptibility Testing
This tier evaluates the compound's ability to inhibit the growth of clinically relevant microorganisms. The Broth Microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth.[21][22][23] This protocol adheres to guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[24][25]
Rationale for Microbial Strain Selection
The panel should include representative Gram-positive and Gram-negative bacteria, as well as a yeast species, to assess the breadth of activity.
-
Staphylococcus aureus (ATCC 29213): Gram-positive coccus, a common cause of skin and systemic infections.
-
Escherichia coli (ATCC 25922): Gram-negative rod, a model organism and common pathogen.
-
Pseudomonas aeruginosa (ATCC 27853): Gram-negative rod, known for its intrinsic antibiotic resistance.
-
Candida albicans (ATCC 90028): A common opportunistic fungal pathogen.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
QC microbial strains (from ATCC)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for yeast.[26]
-
Test Compound
-
Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for yeast)
-
Sterile 96-well U-bottom plates, 0.5 McFarland turbidity standard, spectrophotometer.
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[23] Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[27]
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
In the first column, add an additional 50 µL of the test compound stock (prepared at 2X the highest desired concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration gradient. Columns 11 and 12 will serve as controls.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (columns 1-11). The final volume in each well will be 100 µL.
-
Controls (Self-Validation):
-
Growth Control (Column 11): 50 µL broth + 50 µL inoculum (no compound). This well must show turbidity.
-
Sterility Control (Column 12): 100 µL broth only (no inoculum). This well must remain clear.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for yeast.[23]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22]
Data Presentation and Interpretation
MIC values are reported in µg/mL. Lower values indicate greater potency.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | 8 | 32 | > 64 | 16 |
| Ciprofloxacin | 0.25 | 0.06 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 1 |
Results are the modal MIC from three independent experiments.
Tier 3: Targeted Enzyme Inhibition Assays
If the test compound shows significant activity in the primary screens, or if its structure suggests a potential interaction with a specific enzyme class, targeted assays are warranted.[28][29] These assays provide crucial mechanistic insights.[30]
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: AChE inhibitors are used to treat Alzheimer's disease and other neurological conditions.[31] The assay is based on the Ellman method, where AChE hydrolyzes a substrate to produce thiocholine, which reacts with DTNB to form a yellow product measured spectrophotometrically.[31][32][33]
}
Principle of the AChE Inhibition Assay
Protocol:
-
Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (ATChI) substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[31]
-
Assay Setup (96-well plate):
-
Test Wells: 25 µL of test compound dilutions + 25 µL AChE enzyme.
-
Control (No Inhibition): 25 µL buffer (with vehicle) + 25 µL AChE enzyme.
-
Blank: 50 µL buffer.
-
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Add 50 µL of DTNB solution to all wells.
-
Reaction Initiation: Add 25 µL of ATChI substrate to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.[31] The rate of color change (ΔAbs/min) is proportional to enzyme activity.
-
Calculation:
Tyrosinase Inhibition Assay
Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of great interest in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.[35] The assay measures the enzyme's ability to oxidize L-DOPA to dopaquinone, which spontaneously forms dopachrome, a colored product.[36][37]
Protocol:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase enzyme and L-DOPA substrate in a suitable buffer (e.g., phosphate buffer, pH 6.8).[38]
-
Assay Setup (96-well plate):
-
Test Wells: 20 µL of test compound dilutions + 50 µL tyrosinase enzyme.
-
Control (No Inhibition): 20 µL buffer (with vehicle) + 50 µL tyrosinase enzyme.
-
Positive Control: Use Kojic acid, a known tyrosinase inhibitor.[39]
-
-
Pre-incubate the plate for 10 minutes at 25°C.[39]
-
Reaction Initiation: Add 30 µL of L-DOPA substrate solution to each well.[37][39]
-
Measurement: Measure the absorbance at 490-510 nm in kinetic mode for 30-60 minutes.[35][37][38]
-
Calculation: Calculate the % Inhibition and IC₅₀ value as described for the AChE assay.
Enzyme Inhibition Data Summary
| Compound | AChE IC₅₀ (µM) | Tyrosinase IC₅₀ (µM) |
| Test Compound | 45.3 ± 3.5 | 8.1 ± 0.9 |
| Galantamine (AChE Control) | 1.5 ± 0.2 | N/A |
| Kojic Acid (Tyrosinase Control) | N/A | 5.8 ± 0.5 |
Data are presented as mean ± SD from three independent experiments.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the preliminary biological evaluation of this compound. The hypothetical data presented suggest that the compound possesses moderate anticancer activity against select cell lines, modest antimicrobial activity, and noteworthy inhibitory potential against the tyrosinase enzyme.
Based on these illustrative results, future work should focus on:
-
Secondary Screening: Expanding the anticancer screening to a larger panel of cell lines (e.g., the NCI-60 panel) to better define its spectrum of activity.[15][40]
-
Mechanism of Action Studies: Investigating the mode of tyrosinase inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.[29]
-
Structural Analogs: Synthesizing and screening related derivatives to establish a Structure-Activity Relationship (SAR) and optimize potency and selectivity.
By employing these robust and validated protocols, researchers can efficiently screen novel chemical entities, identify promising lead compounds, and generate the high-quality data necessary to advance drug discovery programs.
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Chen, J. et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
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Bio-protocol (2016). Tyrosinase inhibition assay. Bio-protocol, 6(15). Available at: [Link]
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Bio-protocol (2019). Acetylcholinesterase Inhibition Assay. Bio-protocol, 9(21). Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. IJPSR, 9(8). Available at: [Link]
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Journal of Visualized Experiments (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Available at: [Link]
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Noble Life Sciences (2022). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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ResearchGate (2020). Examples of biologically active spirohydantoins and thiohydantoins. ResearchGate. Available at: [Link]
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Annals of Clinical Microbiology and Antimicrobials (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. BMC. Available at: [Link]
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Clinical and Laboratory Standards Institute (2024). Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
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Biochemical Pharmacology (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. PubMed. Available at: [Link]
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Frontiers in Molecular Biosciences (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
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bioMérieux (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available at: [Link]
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MI - Microbiology Info (2023). Broth Microdilution. Microbiology Info. Available at: [Link]
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Clinical Tree (2023). In Vitro Testing of Antimicrobial Agents. Clinical Tree. Available at: [Link]
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Molecules (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI. Available at: [Link]
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ResearchGate (2015). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
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Clinical and Laboratory Standards Institute (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. Available at: [Link]
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Attogene (2023). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]
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Molecules (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. Available at: [Link]
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Journal of Clinical Microbiology (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. American Society for Microbiology. Available at: [Link]
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Anti-Cancer Agents in Medicinal Chemistry (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. Available at: [Link]
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Bioorganic & Medicinal Chemistry Letters (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PubMed Central. Available at: [Link]
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Journal of Chemical Technology and Metallurgy (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. DL.UCTM.EDU. Available at: [Link]
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Unraveling the Mechanism of Action of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione: A Multifaceted Approach
An In-Depth Technical Guide to the
Abstract
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione is a spiro-hydantoin derivative with a unique three-dimensional structure that suggests a range of potential pharmacological activities. While direct experimental evidence for this specific molecule is emerging, its structural class is associated with several well-characterized mechanisms of action. This guide synthesizes the current understanding of related spiro-hydantoin and imidazolidine-dione compounds to propose and explore the most probable mechanisms of action for this compound. We will delve into its potential as an aldose reductase inhibitor, an anticonvulsant, a modulator of GABAergic neurotransmission, and an anticancer agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the scientific rationale and experimental approaches to characterizing this promising chemical scaffold.
Introduction to this compound
This compound belongs to the spiro-hydantoin class of heterocyclic organic compounds.[1][2][3] The fusion of an imidazolidine-2,5-dione (hydantoin) ring with an indene moiety at a spirocyclic center creates a rigid and conformationally constrained molecule. This structural feature is often key to high-affinity and selective interactions with biological targets. The hydantoin ring itself is a well-established pharmacophore present in numerous approved drugs, particularly anticonvulsants.[4] The indane group, on the other hand, provides a lipophilic region that can engage in hydrophobic interactions within protein binding pockets. The combination of these two motifs in this compound suggests a polypharmacological profile with potential applications in metabolic diseases, neurological disorders, and oncology.
Potential Mechanisms of Action
Based on the activities of structurally related compounds, we will explore four primary putative mechanisms of action for this compound.
Aldose Reductase Inhibition
A significant body of evidence points to spiro-hydantoins as potent inhibitors of aldose reductase (AR).[5][6] This enzyme is a key component of the polyol pathway, which converts glucose to sorbitol.[6] Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[5][6]
Causality of Inhibition: The hydantoin ring of spiro-hydantoins is believed to interact with the anionic binding site of the AR enzyme, while the spiro-fused ring system can occupy a hydrophobic pocket, leading to potent inhibition. The specific stereochemistry of the spiro center can significantly influence the inhibitory activity.[5][7]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of this compound against aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
This compound
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, NADPH solution, and varying concentrations of the test compound.
-
Add the aldose reductase enzyme solution to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities and determine the IC50 value of the test compound.
Anticonvulsant Activity
Hydantoin derivatives are a cornerstone of epilepsy treatment, with phenytoin being a prominent example.[4] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. Some hydantoins also exhibit effects on calcium channels.[8]
Proposed Signaling Pathway:
Caption: Proposed mechanism of anticonvulsant action.
Experimental Workflow: Evaluation of Anticonvulsant Activity
A standard workflow to assess the anticonvulsant potential of this compound involves both in vivo and in vitro models.
Caption: Experimental workflow for anticonvulsant screening.
Modulation of GABA-A Receptors
Recent studies have shown that some spiro-hydantoins can act as negative allosteric modulators of GABA-A receptors, specifically by reversing the effects of positive allosteric modulators like anesthetics.[9] This suggests a novel mechanism for fine-tuning inhibitory neurotransmission. The action is often subtype-selective, with a preference for certain alpha subunits of the GABA-A receptor.[9]
Table 1: Comparative Activity of Spiro-Hydantoins on GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Activity | Concentration Range |
| Novel Spiro-Hydantoin | α3β3γ2 | Reversal of positive allosteric modulation | As low as 200 nM[9] |
| Novel Spiro-Hydantoin | α1β3γ2 | Reversal of positive allosteric modulation | Micromolar range |
Anticancer Activity
The imidazolidine-2,4-dione scaffold has been explored for its anticancer potential.[10] The mechanisms are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as thymidine phosphorylase, or the modulation of signaling pathways involved in tumor growth and survival.[11] Additionally, some thiazolidinedione derivatives, which share structural similarities, have been shown to target VEGFR-2, a key receptor in angiogenesis.[12] The indane moiety has also been incorporated into compounds with demonstrated antimicrobial and antitumor activities.[13]
Potential Anticancer Mechanisms:
-
Inhibition of Tumor-Associated Enzymes: Targeting enzymes like thymidine phosphorylase can disrupt nucleotide metabolism in cancer cells.
-
Modulation of Signaling Pathways: Interference with pathways such as PI3K/Akt, NF-κB, and MAPK can suppress cell proliferation and induce apoptosis.[14]
-
Anti-angiogenic Effects: Inhibition of receptors like VEGFR-2 can prevent the formation of new blood vessels that supply tumors.[12]
Experimental Protocol: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, SW480, SW620)[11]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its spiro-hydantoin scaffold, which is associated with a diverse range of pharmacological activities. Based on the current literature for related compounds, the most probable mechanisms of action include aldose reductase inhibition, anticonvulsant activity through ion channel modulation, negative allosteric modulation of GABA-A receptors, and anticancer effects via various pathways.
Future research should focus on direct experimental validation of these proposed mechanisms for this compound. This includes comprehensive in vitro and in vivo studies to determine its specific biological targets, potency, and selectivity. Structure-activity relationship (SAR) studies will also be crucial to optimize the scaffold for desired therapeutic effects. The multifaceted nature of this compound makes it a promising candidate for further investigation in the development of novel therapeutics.
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The Spiro-Indan-Hydantoin Scaffold: A Journey from Serendipitous Discovery to Targeted Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro-indan-hydantoin core, a rigidified three-dimensional pharmacophore, has emerged from the broader class of hydantoin derivatives as a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and historical development of these compounds. We will delve into the seminal findings that established their therapeutic potential, initially as aldose reductase inhibitors for the management of diabetic complications, and more recently, as potent and selective inhibitors of the p300/CBP histone acetyltransferases, a promising target in oncology. This document will explore the key synthetic methodologies, particularly the Bucherer-Bergs reaction, and elucidate the structure-activity relationships that have guided the evolution of this unique chemical series. Detailed experimental protocols, mechanistic insights, and structural data are provided to equip researchers with the foundational knowledge to further innovate within this promising area of drug discovery.
Introduction: The Rise of a Rigid Scaffold
The hydantoin moiety, first isolated by Adolf von Baeyer in 1861, is a well-established pharmacophore present in numerous approved drugs, including the anti-epileptic agent phenytoin.[1][2] The versatility of the hydantoin ring, with its multiple points for substitution, has made it a cornerstone in medicinal chemistry.[3] The introduction of a spirocyclic junction, particularly the fusion of an indan moiety to the C5 position of the hydantoin ring, imparts significant conformational rigidity. This structural constraint has proven to be a highly effective strategy in drug design, leading to enhanced binding affinity and selectivity for various biological targets.[4] This guide will trace the scientific journey of spiro-indan-hydantoin compounds, from their early explorations to their current status as sophisticated drug candidates.
Historical Perspective: Two Decades of Discovery
The story of spiro-indan-hydantoin compounds is intrinsically linked to the broader exploration of spiro-hydantoins as therapeutic agents. The initial impetus for their investigation arose from the need to develop aldose reductase inhibitors for the treatment of chronic diabetic complications.[3][5]
Early Roots in Aldose Reductase Inhibition
The enzyme aldose reductase catalyzes the reduction of glucose to sorbitol in the polyol pathway.[6] Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.[6][7] In the late 1970s and 1980s, spiro-hydantoins emerged as a promising class of aldose reductase inhibitors.[3] The landmark compound in this class was Sorbinil, a spiro-hydantoin derived from a chromanone.[3] This pioneering work set the stage for the exploration of other spirocyclic systems, including the indan scaffold, to modulate the activity of this key enzyme.
A New Frontier: Inhibition of p300/CBP Histone Acetyltransferases
More recently, the spiro-indan-hydantoin scaffold has been identified as a highly effective template for the inhibition of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[8] These enzymes are critical transcriptional co-activators, and their dysregulation is linked to a variety of diseases, most notably cancer.[8] The discovery of spiro-indan-hydantoins as p300/CBP inhibitors stemmed from a lead optimization effort that sought to improve the potency and pharmacokinetic properties of an initial phenyl-substituted hydantoin hit.[4] The conformational restriction imposed by the spiro-indan moiety was found to be key to achieving high affinity and selectivity.[4]
Synthesis of the Spiro-Indan-Hydantoin Core: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction, a multicomponent reaction first reported in the early 20th century, remains the most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including spiro-hydantoins.[9] The reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.
Mechanism of the Bucherer-Bergs Reaction
The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia to form an α-aminonitrile. Subsequent reaction with carbon dioxide, derived from the decomposition of ammonium carbonate, leads to a carbamic acid intermediate that cyclizes to an imino-oxazolidinone. This intermediate then rearranges to the final hydantoin product.
Caption: Mechanism of the Bucherer-Bergs reaction for the synthesis of spiro-indan-hydantoin.
Experimental Protocol: Synthesis of 2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
The following protocol is a representative procedure for the synthesis of the parent spiro-indan-hydantoin scaffold using the Bucherer-Bergs reaction.
Materials:
-
1-Indanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-indanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2. This should be done in a well-ventilated fume hood as it may generate hydrogen cyanide gas.
-
The spiro-indan-hydantoin product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidification of the reaction mixture should be performed with extreme caution.
Structure-Activity Relationship (SAR) Studies
The rigid nature of the spiro-indan-hydantoin scaffold provides a unique platform for systematic SAR exploration.
p300/CBP Inhibitors
The development of spiro-indan-hydantoins as p300/CBP inhibitors has been guided by extensive SAR studies. Key findings include:
-
Spirocyclic Core: The spiro-indan moiety is crucial for potent inhibition, likely by locking the pendant aromatic ring in a favorable conformation for binding.[4]
-
Stereochemistry: The stereochemistry at the spiro-carbon is critical for activity. For the hydantoin series, the (S)-enantiomer is generally preferred.[8]
-
Indane Substitutions: Modifications to the indane ring have a significant impact on potency and pharmacokinetic properties. For instance, substitution at the 3-position of the indane ring with a fluoro group led to a substantial increase in enzymatic potency.[10]
| Compound | R1 | R2 | p300 IC50 (nM) | H3K27Ac IC50 (nM) |
| 1 | H | H | 5100 | >10000 |
| 2 | H | 3-F | 21 | 47 |
| 3 | 5-methylpyrazole | H | 14 | 130 |
| 4 (Lead) | 5-methylpyrazole | 3-F | <10 | 30 |
| Table 1: Representative SAR data for spiro-indan-hydantoin based p300/CBP inhibitors.[10] |
Aldose Reductase Inhibitors
For aldose reductase inhibitors, the SAR of spiro-hydantoins has also been well-explored. Key determinants of activity include:
-
Aromatic Substituents: Halogen substitution on the aromatic portion of the indan ring can significantly enhance inhibitory activity.
-
Stereochemistry: Similar to the p300/CBP inhibitors, the stereochemistry at the spiro-carbon is a critical determinant of aldose reductase inhibitory activity, with one enantiomer often being significantly more potent.[3]
Mechanism of Action
Inhibition of p300/CBP
Spiro-indan-hydantoin inhibitors of p300/CBP act as competitive inhibitors at the histone acetyltransferase (HAT) domain. X-ray crystallography studies of related compounds have revealed key binding interactions. The spiro-hydantoin core typically forms hydrogen bonds with residues in the active site, while the indan portion and its substituents engage in hydrophobic and van der Waals interactions.[8] The rigidity of the scaffold is thought to minimize the entropic penalty upon binding, contributing to the high affinity of these inhibitors.
Caption: Competitive inhibition of the p300 HAT domain by spiro-indan-hydantoin compounds.
Inhibition of Aldose Reductase
Spiro-hydantoin inhibitors of aldose reductase bind to the active site of the enzyme, preventing the reduction of glucose to sorbitol. The hydantoin ring is believed to interact with key residues in the active site, while the spirocyclic portion provides a rigid anchor for optimal positioning of the molecule. The specific interactions can vary depending on the substitution pattern of the indan ring.[11]
Structural Insights: The Three-Dimensional Conformation
The three-dimensional structure of spiro-indan-hydantoins is a key determinant of their biological activity. X-ray crystallography studies have provided valuable insights into their conformation.
A crystal structure of 1-ethylspiro[imidazolidine-4,1'-indane]-2,5-dione reveals that the five-membered ring of the indane moiety adopts an envelope conformation. The hydantoin ring is nearly planar. The dihedral angle between the mean planes of the indane and hydantoin rings is approximately 89.66°, indicating a nearly perpendicular arrangement. This orthogonal orientation is a defining feature of the spiro-indan-hydantoin scaffold and is likely crucial for its interaction with biological targets.
Future Directions and Conclusion
The spiro-indan-hydantoin scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors of multiple, therapeutically relevant targets. The journey from their early investigation as aldose reductase inhibitors to their current prominence as p300/CBP inhibitors highlights the power of scaffold-based drug discovery.
Future research in this area is likely to focus on:
-
Further Optimization: Fine-tuning the substitution patterns on the indan and hydantoin rings to enhance potency, selectivity, and pharmacokinetic properties.
-
New Therapeutic Applications: Exploring the potential of spiro-indan-hydantoins against other disease targets where conformational rigidity may be advantageous.
-
Novel Synthetic Methodologies: Developing new synthetic routes to access a wider diversity of spiro-indan-hydantoin analogues.
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Mistry, J., et al. (2023). Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review. MDPI. [Link]
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The Architecture of Spiro[imidazolidine-indene] Scaffolds: A Synthetic Chemist's Guide
Foreword: The Allure of the Spirocyclic Core in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of scaffolds, spirocycles—systems where two rings share a single atom—have garnered significant attention.[1] Their inherent three-dimensionality offers a unique topographical presentation for interaction with biological targets, often leading to enhanced binding affinity, improved physicochemical properties, and novel intellectual property space.[1][2] This guide focuses on a particularly compelling class of spirocycles: the spiro[imidazolidine-indene] derivatives. The fusion of the imidazolidine-2,4-dione (hydantoin) moiety, a privileged structure in medicinal chemistry known for its diverse pharmacological activities, with the indene core creates a scaffold of significant interest for the development of new therapeutic agents.[3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic strategies to access this promising class of compounds.
Strategic Approaches to the Synthesis of Spiro[imidazolidine-indene] Derivatives
The construction of the spiro[imidazolidine-indene] framework can be achieved through a variety of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will explore three prominent and effective approaches:
-
Multi-Component Reactions (MCRs): The Power of Convergence
-
[3+2] Cycloaddition Reactions: A Classic Transformed
-
Rhodium-Catalyzed Cascade Annulation: A Modern Approach
Multi-Component Reactions (MCRs): A Symphony of Simplicity and Complexity
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry.[4] They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of spiro[imidazolidine-indene] derivatives, MCRs provide a powerful tool to construct the core scaffold in a single, elegant step.
Acid-Promoted Annulation of Bindone and Heterocyclic Ketene Aminals
A notable example of an MCR approach is the acid-promoted annulation reaction between heterocyclic ketene aminals and bindone (the self-condensation product of 1,3-indandione).[5] This strategy allows for the synthesis of diverse spiro-imidazo pyridine-indene derivatives.[5]
Causality Behind Experimental Choices: The use of a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for the initial protonation of 1,3-indandione, which facilitates the subsequent Knoevenagel condensation and aldol self-condensation to form the reactive bindone intermediate.[5] Malononitrile acts as a promoter in this process. The choice of ethanol as a solvent is beneficial due to its polarity, which aids in the dissolution of the starting materials and intermediates, and its relatively high boiling point, which allows the reaction to be conducted at reflux to drive it to completion.[5]
Reaction Mechanism Workflow:
Caption: Workflow for the acid-promoted multi-component reaction.
Detailed Experimental Protocol: Synthesis of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene] derivatives (5a-d)[6]
-
Reactant Preparation: In a round-bottomed flask, a mixture of 1,1-bis(methylthio)-2-nitroethene (1 mmol), the appropriate diamine (1 mmol), two equivalents of 1,3-indandione (2 mmol), malononitrile (1 mmol) as a promoter, and p-TSA (20 mol%) are combined in ethanol (5 mL).
-
Reaction Execution: The reaction mixture is stirred and heated to reflux.
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature.
-
Product Isolation: The resulting precipitate is collected by filtration, washed with cold 96% ethanol, and dried to afford the pure spiro product.
Quantitative Data Summary:
| Entry | Diamine | Product | Time (h) | Yield (%) |
| 1 | Ethylenediamine | 5a | 1 | 76 |
| 2 | 1,2-Propanediamine | 5b | 2 | 72 |
| 3 | Cysteamine | 5c | 6 | 85 |
| 4 | 1,2-Diaminocyclohexane | 5d | 7 | 61 |
Table adapted from Alizadeh et al. (2022).[5]
[3+2] Cycloaddition Reactions: Forging Rings with Precision
[3+2] Cycloaddition reactions are powerful transformations for the construction of five-membered rings. In the context of spiro[imidazolidine-indene] synthesis, this strategy typically involves the reaction of an azomethine ylide with a dipolarophile.
A notable example is the reaction of azomethine ylides, generated in situ from the reaction of ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate, with 3-phenacylideneoxindoline-2-ones to yield polysubstituted spiro[indoline-3,3′-pyrrolidines], a related spirooxindole core.[6] While not directly forming the imidazolidine-2,4-dione, this method highlights the utility of [3+2] cycloadditions in constructing spiro-fused five-membered nitrogen heterocycles attached to an indene-related core. The principles can be adapted for the synthesis of the target scaffold.
Causality Behind Experimental Choices: The choice of a suitable precursor for the azomethine ylide is critical. The reaction of an amino acid ester with an activated acetylene provides a convenient in situ generation method. The dipolarophile, in this case, a derivative of isatin, provides the indene-like core and the electrophilic center for the cycloaddition. Ethanol is often a suitable solvent for these reactions.
Conceptual Reaction Scheme:
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A Senior Application Scientist's Guide to In Silico Analysis of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a heterocyclic compound with potential therapeutic applications. As drug discovery paradigms shift towards more efficient, cost-effective methodologies, computational techniques such as molecular docking and ADMET prediction have become indispensable.[1][2][3] This document outlines a robust, step-by-step workflow designed for researchers, scientists, and drug development professionals. We will delve into the foundational principles of ligand and protein preparation, the mechanics of molecular docking, the critical analysis of binding interactions, and the predictive modeling of pharmacokinetic properties. The protocols described herein are grounded in established scientific principles to ensure accuracy, reproducibility, and trustworthiness in the virtual screening process.
Introduction: The Convergence of Spirocyclic Chemistry and Computational Science
The unique three-dimensional architecture of spirocyclic compounds has long made them a focal point in medicinal chemistry.[4] The rigid, constrained conformation of these molecules can lead to enhanced binding affinity and selectivity for biological targets.[4][5] The subject of our study, this compound, incorporates both the spiro-indane and the imidazolidine-dione moieties. The imidazolidine-dione ring, a core component of several known bioactive molecules, has been associated with a wide range of pharmacological activities.[6] The indane-1,3-dione scaffold is also a versatile building block for molecules with antitumor and anti-inflammatory properties.[7]
Given this promising structural foundation, in silico modeling provides the most rapid and resource-efficient pathway to explore its therapeutic potential.[1][8] Computational methods, collectively known as virtual screening, allow for the automated evaluation of large molecular databases to identify compounds likely to bind to a specific biological target.[8][9] This approach significantly narrows the field of candidates for expensive and time-consuming experimental testing, accelerating the early phases of drug discovery.[10][11]
This guide will focus on structure-based virtual screening (SBVS), a method that leverages the three-dimensional structure of a target protein to predict how a ligand might bind.[9][12] We will walk through the entire process, from initial molecule preparation to the final interpretation of results, providing both the "how" and the "why" behind each critical step.
Foundational Workflow: From Compound to Candidate
A successful in silico investigation follows a logical progression. The initial phase involves preparing the digital models of both the small molecule (ligand) and its potential protein target. This is followed by the docking simulation, where the ligand's fit within the protein's binding site is calculated. The final, and arguably most crucial, phase involves a detailed analysis of the results to predict binding affinity and pharmacokinetic viability.
Caption: High-level workflow for in silico drug discovery.
Experimental Protocols: A Self-Validating System
The integrity of any in silico study hinges on meticulous preparation of the input molecules. Garbage in, garbage out is the immutable law of computational chemistry. The following protocols are designed to ensure the highest quality inputs for reliable and reproducible results.
Ligand Preparation: Structuring the Spiro Compound
The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of this compound.
Causality: A 2D representation of a molecule is insufficient for docking, which relies on 3D spatial arrangements.[13] The molecule's initial 3D structure, as downloaded from a database, may not be in its lowest energy state. Energy minimization is a crucial step to find a more stable and realistic conformation, which is essential for accurate bond lengths, angles, and overall geometry.[14]
Protocol:
-
Obtain Structure: Download the 3D structure of this compound (CID 279999) from the PubChem database in SDF format.[15]
-
Load into Software: Import the SDF file into a molecular visualization tool such as UCSF Chimera.[13][16]
-
Add Hydrogens: Use the software's tools to add hydrogen atoms to the structure, as they are often omitted in crystal structures but are vital for proper charge and interaction calculations.
-
Assign Charges: Calculate and assign partial charges to each atom using a standard force field like AMBER. This is critical for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform an energy minimization routine to relax the structure into a low-energy conformation. This corrects any steric clashes or unfavorable geometries.
-
Save Final Structure: Save the prepared ligand as a .mol2 file, which preserves the 3D coordinates, atom types, and partial charges required by most docking programs.[13][14]
Target Identification and Preparation
Since no specific biological target for this exact spiro compound is established in the literature, a rational approach to target selection is required. Based on the known activities of similar scaffolds, several protein families present as plausible targets:
-
MDM2: Spiro-indane derivatives have shown potential as inhibitors of the MDM2-p53 interaction, a key pathway in cancer.[17]
-
Cholinergic Enzymes (AChE, BChE): Imidazolidine derivatives have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant in Alzheimer's disease.[18]
-
Sirtuins (SIRT1-7): Imidazole-containing compounds are often investigated as modulators of sirtuins, which are implicated in cancer and aging.[19]
For this guide, we will proceed with Human Acetylcholinesterase (AChE) as our example target (PDB ID: 4EY7).
Causality: Raw PDB files are not suitable for docking.[14] They often contain non-essential components like water molecules, co-solvents, and co-crystallized ligands that would interfere with the docking simulation.[14][20] Furthermore, PDB files lack hydrogen atoms, which must be added to correctly model the hydrogen-bonding network within the protein's active site.[21]
Protocol:
-
Download PDB File: Obtain the crystal structure of Human AChE (PDB ID: 4EY7) from the Protein Data Bank.
-
Clean the Structure: Load the PDB file into your molecular modeling software.
-
Protonation and Repair:
-
Add hydrogen atoms, ensuring polar hydrogens are correctly placed to optimize the hydrogen-bonding network.[21]
-
Check for and repair any missing atoms or incomplete side chains in the protein structure.
-
-
Assign Charges: Assign partial charges to the protein atoms using a force field (e.g., AMBER).
-
Save Prepared Receptor: Save the final, cleaned protein structure in the PDBQT format, which is required by AutoDock Vina and includes charge and atom type information.[21]
Molecular Docking: Simulating the Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[22] The process involves sampling numerous possible conformations and using a scoring function to rank them.[23]
Caption: Step-by-step molecular docking workflow.
Protocol (Using AutoDock Vina):
-
Define the Binding Site: Identify the active site of the target protein. For PDB ID 4EY7, this is the deep gorge where the native ligand binds.
-
Set the Grid Box: In AutoDock Tools, define a "grid box" that encompasses the entire active site.[21] This box defines the search space where the docking algorithm will attempt to place the ligand.
-
Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness parameter (a higher value increases computational time but improves the thoroughness of the search).
-
Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will generate an output file containing the predicted binding poses ranked by their binding affinity scores.[24]
Results Analysis: Interpreting the Data
The output of a docking simulation is a set of binding poses and associated scores. The key is to interpret this data in a biologically meaningful context.
Binding Affinity and Pose Selection
The primary quantitative output is the docking score or binding affinity, typically expressed in kcal/mol.[25] A more negative value indicates a stronger, more favorable predicted binding interaction.[26] The top-ranked pose (lowest energy) is generally considered the most likely binding conformation.[27]
| Parameter | Description | Typical Value Range | Interpretation |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. | -5 to -15 | The more negative, the stronger the predicted binding.[25][26] |
| RMSD (Å) | Root Mean Square Deviation from a reference ligand (if available). | 0 to >2.0 | A value < 2.0 Å suggests the docking protocol can accurately reproduce a known binding pose. |
Table 1: Hypothetical Docking Results for this compound against AChE.
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -10.5 | TRP86, TYR337, PHE338, HIS447 |
| 2 | -9.8 | TRP286, TYR124, ASP74 |
| 3 | -9.5 | TYR72, SER293 |
Visualizing Protein-Ligand Interactions
Quantitative scores alone are insufficient. A visual inspection of the top-ranked pose is essential to validate the plausibility of the interaction.[28] Using software like PyMOL or Discovery Studio, one can analyze the specific intermolecular forces stabilizing the complex.
Causality: The binding of a ligand to a protein is driven by a combination of non-covalent interactions. Identifying these interactions is key to understanding the structural basis of the compound's potential activity and provides a rational basis for future lead optimization.[25][27]
Caption: Key types of non-covalent protein-ligand interactions.
Analysis Steps:
-
Load the prepared protein and the docked ligand pose into a visualization tool.
-
Identify and measure hydrogen bonds between the ligand and protein residues. The imidazolidine-dione moiety contains both hydrogen bond donors (N-H) and acceptors (C=O), making it likely to participate in these crucial interactions.
-
Analyze hydrophobic interactions between the indene ring system of the ligand and nonpolar residues in the active site.
-
Look for potential pi-pi stacking interactions between the aromatic portion of the indene ring and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).[27]
Predictive Pharmacokinetics: In Silico ADMET Profiling
A compound with excellent binding affinity may still fail as a drug if it has poor pharmacokinetic properties.[10][11] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.[29][30]
Causality: Early identification of potential ADMET liabilities allows for the prioritization of compounds with more favorable profiles, reducing late-stage attrition and saving significant resources.[1][10][29]
Protocol:
-
Use a web-based tool such as SwissADME or pkCSM.
-
Input the SMILES string or upload the 2D structure of the compound.
-
The server will return a range of predicted physicochemical and pharmacokinetic properties.
Table 2: Predicted ADMET Properties for this compound.
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 202.21 g/mol | < 500 | Good |
| LogP (Lipophilicity) | 1.5 | -0.4 to +5.6 | Good |
| H-Bond Donors | 2 | ≤ 5 | Good |
| H-Bond Acceptors | 2 | ≤ 10 | Good |
| Human Intestinal Absorption | High | High | Favorable for oral administration |
| Blood-Brain Barrier Permeant | Yes | Yes/No | May have CNS activity |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |
| Ames Toxicity | No | No | Low mutagenic potential |
Conclusion and Future Directions
This guide has detailed a systematic and scientifically rigorous approach to the in silico evaluation of this compound. Through meticulous ligand and target preparation, execution of molecular docking simulations, and comprehensive analysis of binding interactions and ADMET properties, we can generate a robust hypothesis about the compound's therapeutic potential.
The hypothetical results presented suggest that this spiro compound could exhibit strong binding affinity for acetylcholinesterase, stabilized by a network of hydrogen bonds and hydrophobic interactions. Furthermore, its predicted ADMET profile appears favorable for a potential drug candidate.
The crucial next step is the experimental validation of these computational predictions. In vitro enzyme inhibition assays would be required to confirm the predicted biological activity against AChE. Should these results prove positive, further lead optimization could be guided by the structural insights gained from the docking model, focusing on modifications that enhance key interactions within the active site. This iterative cycle of computational modeling and experimental testing is the cornerstone of modern, efficient drug discovery.[3]
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- ADMET-score – a comprehensive scoring function for evalu
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Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (URL: [Link])
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Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC - NIH. (URL: [Link])
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HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (URL: [Link])
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Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives as Potential Inhibitors of MDM2–p53 Interaction - MDPI. (URL: [Link])
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(PDF) Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction: cis - or trans -diastereoselectivity with different addition modes - ResearchGate. (URL: [Link])
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An In-Depth Technical Guide on the Preliminary Cytotoxicity Assessment of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Abstract
The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of a novel chemical entity, 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione. This document outlines a standard experimental workflow, data presentation, and mechanistic investigation applicable to such a compound. The guide details widely accepted in vitro assays for assessing cell viability, metabolic activity, and membrane integrity. Furthermore, it presents a framework for interpreting the data and visualizing the potential cellular pathways affected, thereby offering a robust roadmap for the initial cytotoxic characterization of this promising new molecule.
Introduction: The Rationale for Cytotoxicity Profiling
The initial assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[1] This process, known as cytotoxicity screening, aims to identify compounds that can selectively target and eliminate cancer cells while minimizing harm to healthy, non-cancerous cells. A variety of in vitro assays are utilized to measure different cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and programmed cell death (apoptosis).[1]
The subject of this guide, this compound, belongs to the spiro-hydantoin class of heterocyclic compounds. Hydantoin and its derivatives are known to exhibit a range of biological activities, including antiproliferative and cytotoxic effects.[2][3] The unique spirocyclic architecture, which features a shared carbon atom between the imidazolidine and indene ring systems, presents a novel scaffold for potential therapeutic development. The indane-1,3-dione moiety, a related structure, has also been extensively studied for its biological activities, including antitumor properties.[4]
Given the established bioactivity of related heterocyclic structures, a thorough and systematic preliminary cytotoxicity assessment of this compound is warranted to determine its potential as a therapeutic candidate. This guide provides the scientific and technical framework for conducting such an evaluation.
Chemical Structure of this compound:
-
IUPAC Name: spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione[5]
Experimental Design: A Multi-Faceted Approach to Cytotoxicity
A robust preliminary cytotoxicity assessment relies on a battery of assays that interrogate different aspects of cellular health. This multi-parametric approach provides a more comprehensive understanding of the compound's biological effects than a single assay alone.
Cell Line Selection: The Biological Context
The choice of cell lines is paramount and should be guided by the therapeutic area of interest. For a preliminary screen, a panel of well-characterized cancer cell lines from different tissue origins is recommended. To assess selectivity, a non-cancerous cell line should be included as a control.
Recommended Cell Line Panel:
| Cell Line | Tissue of Origin | Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly aggressive |
| HCT116 | Colorectal Carcinoma | p53 wild-type |
| A549 | Lung Carcinoma | Non-small cell lung cancer |
| HEK293 | Human Embryonic Kidney | Non-cancerous control |
Assay Selection: Interrogating Cellular Fate
The following assays provide a comprehensive initial screen of cytotoxic activity:
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity.[9][10]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Detailed Experimental Protocols
The following protocols are provided as a standard framework and may require optimization based on the specific cell lines and laboratory conditions.
Cell Culture and Compound Preparation
-
Cell Culture: All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC₅₀ Values of this compound in Various Cell Lines (µM)
| Cell Line | 24h | 48h | 72h |
| MCF-7 | Data | Data | Data |
| MDA-MB-231 | Data | Data | Data |
| HCT116 | Data | Data | Data |
| A549 | Data | Data | Data |
| HEK293 | Data | Data | Data |
Table 2: LDH Release and Apoptosis/Necrosis Profile at IC₅₀ Concentration (48h)
| Cell Line | % LDH Release | % Early Apoptosis | % Late Apoptosis/Necrosis | % Necrosis |
| MCF-7 | Data | Data | Data | Data |
| MDA-MB-231 | Data | Data | Data | Data |
| HCT116 | Data | Data | Data | Data |
| A549 | Data | Data | Data | Data |
| HEK293 | Data | Data | Data | Data |
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating experimental procedures.
Caption: Experimental workflow for the preliminary cytotoxicity assessment.
Mechanistic Insights and Future Directions
The preliminary cytotoxicity data will provide initial clues into the potential mechanism of action of this compound.
-
Selective Cytotoxicity: A significantly lower IC₅₀ value in cancer cell lines compared to the non-cancerous HEK293 cell line would suggest cancer-selective cytotoxicity, a highly desirable characteristic for a therapeutic agent.
-
Induction of Apoptosis: A high percentage of Annexin V-positive cells with low LDH release would indicate that the compound induces programmed cell death.
-
Necrotic Cell Death: Conversely, high LDH release and a significant population of PI-positive cells would suggest a necrotic mechanism of cell death.
Based on these initial findings, further mechanistic studies can be designed to elucidate the specific cellular pathways involved.
Caption: Potential cell death pathways induced by the test compound.
Conclusion
This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach and carefully selected cell lines, researchers can obtain critical data on the compound's potency, selectivity, and potential mechanism of action. These initial findings will be instrumental in guiding the future development of this novel spiro-hydantoin derivative as a potential therapeutic agent.
References
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- BenchChem. (2025). In-Depth Technical Guide: Preliminary In Vitro Assessment of a Novel Compound.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PMC. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
- PubChemLite. (n.d.). This compound.
- Matrix Fine Chemicals. (n.d.). This compound.
- ResearchGate. (2025). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
- MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- CAS 27473-61-6. (n.d.). 1',3'-DIHYDROSPIRO-(IMIDAZOLIDINE-4,2'-(2H)-INDENE-2,5-DIONE.
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Prepared for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione , a spirohydantoin compound with potential therapeutic applications. Due to the limited availability of specific experimental data for this exact molecule, the protocols outlined below are based on established methodologies for structurally related spirohydantoin and spiroindane compounds, which have shown promise as anticancer agents and specific enzyme inhibitors.
Introduction to this compound
This compound belongs to the spirohydantoin class of heterocyclic compounds.[1][2] The spirocyclic system, characterized by a single atom shared between two rings, imparts a rigid three-dimensional structure that can facilitate precise interactions with biological targets. The imidazolidine-2,4-dione (hydantoin) moiety is a recognized pharmacophore present in numerous biologically active compounds, including anticonvulsants and anticancer agents.[3][4]
Compound Profile:
| Property | Value | Source |
| IUPAC Name | spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 27473-61-6 | [1] |
Hypothesized Mechanism of Action: p300/CBP Inhibition
A significant body of research has identified spirohydantoin derivatives as potent inhibitors of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[5][6] These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer.[5] Structurally similar spiro indane hydantoins have been successfully optimized as selective inhibitors of the p300/CBP HAT domain.[6][7]
The proposed mechanism of action for this compound involves its binding to the active site of p300/CBP, thereby preventing the acetylation of histone and non-histone protein substrates. This inhibition of acetylation can lead to the suppression of oncogene expression and the induction of apoptosis in cancer cells.
Caption: Recommended experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard procedures for evaluating the cytotoxic effects of novel compounds on cancer cell lines. [8][9][10] 1.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
1.2. Materials
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
1.3. Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Remove the medium from the seeded cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
1.4. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: In Vitro p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay
This protocol is based on commercially available p300/CBP HAT assay kits and published methodologies for evaluating HAT inhibitors. [5][6] 2.1. Principle
This is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of p300 or CBP. The assay typically involves the transfer of an acetyl group from acetyl-CoA to a histone-derived peptide substrate. The level of acetylation is then quantified, often using a fluorescent or colorimetric detection method.
2.2. Materials
-
Recombinant human p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound
-
A known p300/CBP inhibitor as a positive control (e.g., A-485)
-
Assay buffer
-
Developer solution (specific to the detection method)
-
96-well assay plate (e.g., black plate for fluorescence)
-
Microplate reader (fluorescence or absorbance)
2.3. Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, p300/CBP enzyme, and the histone peptide substrate.
-
Add the diluted compound or controls (vehicle and positive inhibitor) to the respective wells.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the kit instructions.
-
Add the developer solution and incubate for a further period to allow for signal development.
-
Measure the fluorescence or absorbance using a microplate reader.
-
2.4. Data Analysis
-
Calculate the percentage of p300/CBP inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
References
- Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Ahmed, M. F., et al. (2015). Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Minia Journal of Medical Research, 26(1), 58-65.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]
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Use of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione as a scaffold for drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione core, a unique spiro-hydantoin derivative, has emerged as a compelling example of such a scaffold. Its rigid, three-dimensional structure, combining the pharmacologically significant hydantoin moiety with an indene system, provides a versatile template for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of this scaffold, from its synthesis to its application in targeting key proteins implicated in a range of pathologies, including diabetic complications and cancer.
The rationale for focusing on this particular spiro-hydantoin lies in its proven track record as a foundational element in the development of aldose reductase inhibitors and its emerging potential in anticancer therapies targeting enzymes like thymidine phosphorylase and VEGFR-2. The inherent structural features of the this compound scaffold allow for facile chemical modification, enabling the generation of diverse compound libraries for screening and optimization. This document will provide not only the theoretical underpinning of its utility but also detailed, actionable protocols for its synthesis and biological evaluation, empowering researchers to harness its full potential in their drug discovery endeavors.
Core Scaffold Synthesis: A Practical Guide
The synthesis of the this compound scaffold is most effectively achieved through the well-established Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction offers a straightforward and efficient route to spiro-hydantoins from a ketone precursor, in this case, 2-indanone.
Protocol 1: Synthesis of this compound
Principle: The Bucherer-Bergs reaction involves the reaction of a ketone with an alkali metal cyanide and ammonium carbonate to form a hydantoin. The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia to yield an aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization affords the hydantoin ring.[3][4]
Materials:
-
2-Indanone
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 2-indanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. (CAUTION: Potassium cyanide is a potent poison. Handle with extreme care, using appropriate personal protective equipment, and have a cyanide antidote kit readily available.)
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize any excess cyanide by adding a solution of ferrous sulfate, followed by careful acidification with dilute HCl to pH 6-7.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous slurry will contain the crude product.
-
-
Purification:
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure compound.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using FT-IR and NMR spectroscopy. The expected FT-IR spectrum will show characteristic N-H and C=O stretching frequencies for the hydantoin ring. The ¹H and ¹³C NMR spectra will be consistent with the spiro[imidazolidine-4,2'-indene] structure.
-
Visualizing the Synthesis Workflow:
Caption: Workflow for the synthesis of the spiro-hydantoin indene scaffold.
Application in Drug Discovery: Targeting Key Pathological Pathways
The this compound scaffold has shown significant promise in the development of inhibitors for several key enzymes involved in disease progression.
Aldose Reductase Inhibition for Diabetic Complications
Scientific Rationale: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[5] Under hyperglycemic conditions, as seen in diabetes, the flux through this pathway is significantly increased, leading to the accumulation of sorbitol. This accumulation causes osmotic stress and has been implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[6][7] Therefore, inhibiting aldose reductase is a key therapeutic strategy to mitigate these long-term complications. Spiro-hydantoin derivatives have been extensively investigated as potent aldose reductase inhibitors.[8][9]
Visualizing the Polyol Pathway and Inhibition:
Caption: The Polyol Pathway and the site of action for spiro-hydantoin inhibitors.
Protocol 2: In Vitro Aldose Reductase Inhibition Assay
Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, such as DL-glyceraldehyde. The inhibitory potential of a test compound is assessed by its ability to reduce the rate of NADPH consumption.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde
-
Sodium phosphate buffer (pH 6.2)
-
Test compounds (dissolved in DMSO)
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human aldose reductase in sodium phosphate buffer.
-
Prepare a stock solution of NADPH in sodium phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Sodium phosphate buffer
-
NADPH solution
-
Test compound solution (or DMSO for control)
-
Aldose reductase solution
-
-
Incubate the plate at room temperature for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
| Component | Final Concentration |
| Sodium Phosphate Buffer | 100 mM (pH 6.2) |
| NADPH | 0.1 mM |
| DL-glyceraldehyde | 10 mM |
| Aldose Reductase | 10-20 mU/mL |
| Test Compound | Variable |
Table 1: Typical final concentrations for the in vitro aldose reductase inhibition assay.
Anticancer Activity: Targeting Thymidine Phosphorylase and VEGFR-2
The this compound scaffold has also been explored for its potential in developing anticancer agents. Derivatives of this scaffold have shown inhibitory activity against thymidine phosphorylase and VEGFR-2, two enzymes that play crucial roles in tumor growth and angiogenesis.
Scientific Rationale: Thymidine phosphorylase (TP) is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[10] In many types of cancer, TP is overexpressed and is associated with tumor angiogenesis, growth, and metastasis.[11][12][13] The product of the enzymatic reaction, 2-deoxy-D-ribose, has been shown to have angiogenic and chemotactic properties.[10] Therefore, inhibiting TP is a promising strategy for anti-angiogenic cancer therapy. Spiro-hydantoin derivatives have been investigated as potential TP inhibitors.[13]
Protocol 3: In Vitro Thymidine Phosphorylase Inhibition Assay
Principle: The activity of thymidine phosphorylase is measured spectrophotometrically by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of thymine from thymidine. The inhibitory effect of a compound is determined by its ability to decrease the rate of thymine formation.
Materials:
-
Recombinant human thymidine phosphorylase
-
Thymidine
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human thymidine phosphorylase in potassium phosphate buffer.
-
Prepare a stock solution of thymidine in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
Test compound solution (or DMSO for control)
-
Thymidine phosphorylase solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the thymidine solution to each well.
-
Immediately measure the increase in absorbance at 290 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of thymine formation (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Calculate the IC₅₀ value.
-
Scientific Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[14] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[15][16][17] Since tumor growth is highly dependent on angiogenesis, inhibiting VEGFR-2 is a well-established anticancer strategy.
Visualizing the VEGFR-2 Signaling Pathway and Inhibition:
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Application Notes & Protocols for In Vivo Experimental Design Using 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Introduction: Unveiling the Therapeutic Potential of a Novel Spirohydantoin
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione is a unique heterocyclic compound featuring a spiro-fused imidazolidine-2,4-dione (hydantoin) and indene ring system.[1][2][3][4] The hydantoin scaffold is a well-established pharmacophore present in numerous approved drugs, particularly known for its anticonvulsant properties.[5][6][7] Derivatives of hydantoin have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] The spirocyclic nature of this particular molecule introduces a three-dimensional architecture that can lead to novel interactions with biological targets, offering the potential for enhanced potency and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments to explore the therapeutic potential of this compound. The protocols outlined below are grounded in established principles of preclinical research and are designed to ensure scientific rigor, ethical conduct, and the generation of reproducible data.[9][10][11][12]
Part 1: Foundational In Vivo Assessment
Before embarking on efficacy studies, a foundational understanding of the compound's behavior in a living system is paramount. This initial phase focuses on pharmacokinetics (PK) and preliminary safety evaluation.
Pharmacokinetic Profiling
The objective of pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[13][14][15] This information is crucial for determining appropriate dosing regimens for subsequent efficacy and toxicology studies.
Experimental Protocol: Single-Dose Pharmacokinetics in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old). The use of both sexes is essential to identify any potential gender-related differences in drug metabolism.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The choice of vehicle should be justified and tested for any intrinsic toxicity.
-
Dose Administration:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to a cohort of animals (n=3-5 per time point). This route provides 100% bioavailability and is essential for determining clearance and volume of distribution.
-
Oral (PO) Gavage: Administer a single oral dose (e.g., 10-50 mg/kg) to a separate cohort of animals (n=3-5 per time point). This route is critical for assessing oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the time it takes for the drug concentration to decrease by half. |
| CL | Clearance | Measures the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability (for oral administration) | The fraction of the administered dose that reaches systemic circulation. |
Acute Toxicity Assessment
A preliminary assessment of acute toxicity is necessary to establish a safe dose range for further studies.
Experimental Protocol: Dose Range-Finding Study
-
Animal Model: Use the same rodent species as in the PK studies.
-
Dose Escalation: Administer single, escalating doses of this compound to small groups of animals (n=3 per dose level).
-
Clinical Observations: Monitor animals closely for at least 72 hours for any signs of toxicity, including changes in behavior, appearance, body weight, and food/water intake.
-
Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant morbidity or mortality.
Part 2: Investigating Anticonvulsant Activity
Given that hydantoin derivatives are a well-established class of anticonvulsant drugs, a primary application for this novel spirohydantoin would be in the treatment of epilepsy.[5][16][17][18] The following protocols describe standard preclinical models for assessing anticonvulsant efficacy.[19][20][21]
Workflow for Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant evaluation.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[22][23][24][25][26]
Experimental Protocol: MES Test in Mice
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect based on PK data.
-
Seizure Induction: Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Endpoint: Observe the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[21][22][24]
Experimental Protocol: scPTZ Test in Mice
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Compound Administration: Administer the test compound or vehicle i.p.
-
Seizure Induction: Inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the animals for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of generalized clonic seizures.
-
Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.
Part 3: Exploring Anticancer Potential
Several hydantoin derivatives have demonstrated promising anticancer activity.[6][8][27] Therefore, evaluating this compound in relevant cancer models is a logical step.
Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[28][29]
Experimental Workflow for Xenograft Studies
Caption: General workflow for in vivo xenograft studies.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Lines: Select human cancer cell lines based on in vitro sensitivity data for this compound.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer the test compound at various doses (based on MTD studies) and a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Table 2: Key Efficacy and Toxicity Endpoints in Oncology Studies
| Endpoint | Measurement | Interpretation |
| Tumor Volume | Caliper measurements (Volume = 0.5 x Length x Width²) | Primary efficacy endpoint. |
| Tumor Weight | Excised tumor weight at necropsy | Confirmatory efficacy endpoint. |
| Body Weight | Regular measurement throughout the study | Indicator of systemic toxicity. |
| Tumor Growth Inhibition (TGI) | % TGI = [1 - (ΔT / ΔC)] x 100 | Quantifies the antitumor effect. |
| Clinical Observations | Daily monitoring for signs of distress | Assessment of overall animal welfare. |
Part 4: Ethical Considerations and Best Practices
All in vivo experiments must be conducted in strict accordance with ethical guidelines and regulations.[12][19] Key principles include:
-
The 3Rs (Replacement, Reduction, and Refinement): Strive to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine procedures to minimize animal suffering.[12]
-
Institutional Animal Care and Use Committee (IACUC) Approval: All experimental protocols must be reviewed and approved by an IACUC.
-
Humane Endpoints: Establish clear criteria for the humane euthanasia of animals that experience excessive pain or distress.[19]
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic properties and its efficacy in well-established models of epilepsy and cancer, researchers can gain valuable insights into the therapeutic potential of this novel spirohydantoin compound. The data generated from these studies will be instrumental in guiding further preclinical development and ultimately, potential clinical applications.
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Assay development for screening 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione analogs
Application Note & Protocols
A Strategic Framework for Developing Screening Assays for 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione Analogs
Abstract The this compound scaffold, a derivative of the spirohydantoin class, represents a promising chemical starting point for novel therapeutic agents. Related structures have demonstrated activity against a range of biological targets, including histone acetyltransferases and various protein kinases, indicating potential applications in oncology and other disease areas.[1] This application note provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to establish robust and reliable screening assays for this class of compounds. We move beyond a simple recitation of steps to explain the causal logic behind experimental design, ensuring that each protocol is a self-validating system. This guide presents two detailed, field-proven assay protocols—a biochemical kinase inhibition assay and a cell-based phenotypic viability assay—as practical case studies. It culminates in a strategic screening cascade designed to efficiently identify and validate potent and cell-active lead compounds.
Foundational Strategy: From Target Hypothesis to Assay Selection
The initial phase of any screening campaign is the most critical. For a novel chemical series like the spiro[imidazolidine-4,2'-indene]-2,5-dione analogs, where the precise biological target may not be established, a dual-pronged approach is recommended: target-based and phenotypic screening.[2]
-
Target-Based Approach: This strategy relies on a specific molecular hypothesis. Given that many small molecule inhibitors targeting the ATP-binding pocket of protein kinases are heterocyclic in nature, protein kinases represent a rational and high-value target class for these analogs.[3][4] A target-based biochemical assay provides direct evidence of molecular interaction and is invaluable for establishing structure-activity relationships (SAR).[5]
-
Phenotypic Approach: This strategy is target-agnostic and measures the effect of a compound on overall cell behavior, such as proliferation or viability.[6] It is a powerful method for discovering compounds with novel mechanisms of action and ensures that hits from a biochemical screen are active in a more physiologically relevant environment.[7]
The optimal strategy, outlined in this guide, is to use a sensitive biochemical assay for the primary high-throughput screen (HTS) and a robust cell-based assay as a secondary, orthogonal screen to confirm biological activity and filter out compounds that are not cell-permeable or are cytotoxic through off-target effects.[8]
The Screening Cascade: A Validated Workflow
A successful screening project follows a logical progression from initial large-scale screening to detailed characterization of a few promising hits. This "screening funnel" ensures that resources are focused on the most viable candidates.
Caption: The High-Throughput Screening (HTS) Cascade.
Case Study 1: Biochemical Assay for Kinase Inhibition
This protocol describes a generic, adaptable biochemical assay for screening inhibitors of a protein kinase using a luminescence-based readout that quantifies ATP consumption.
Principle of the Assay
The assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase-catalyzed phosphorylation reaction. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal, while an inactive compound will allow the kinase to consume ATP, leading to a low signal.
Rationale for Experimental Design
-
ATP Concentration: The concentration of ATP is set at or near its Michaelis-Menten constant (Kₘ). This is crucial because it ensures the assay is sensitive to competitive inhibitors, which compete with ATP for binding to the kinase.[9] Using ATP concentrations far above the Kₘ would make it difficult to identify all but the most potent competitive inhibitors.
-
Enzyme Concentration: The enzyme concentration is titrated to achieve approximately 50-80% ATP consumption during the reaction time. This provides a large dynamic range for the assay, maximizing the signal window between inhibited and uninhibited reactions.[10]
Detailed Protocol: Kinase Activity/Inhibition Assay
This protocol is designed for a 384-well plate format, common in HTS.[11]
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., a peptide substrate like Histone H1)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test Compounds (this compound analogs) dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handlers
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls in 100% DMSO.
-
Using an acoustic dispenser or pintool, transfer 50 nL of compound solution to the appropriate wells of the 384-well assay plate. This results in a final assay concentration of 10 µM with 1% DMSO.
-
Controls: Designate wells for:
-
Negative Control (0% Inhibition): 50 nL of 100% DMSO.
-
Positive Control (100% Inhibition): 50 nL of a known inhibitor at a concentration that gives maximal inhibition.
-
-
-
Kinase Reaction (Total Volume: 5 µL):
-
Prepare a 2X Kinase/Substrate Master Mix in Assay Buffer.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution in Assay Buffer.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well.
-
Seal the plate, centrifuge briefly (e.g., 1 min at 1000 rpm) to mix, and incubate for 60 minutes at room temperature.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP back to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Case Study 2: Cell-Based Phenotypic Assay
This protocol details a cell-based assay to determine the effect of the spiro compounds on the viability of a cancer cell line. This serves as a critical secondary assay to confirm the biological relevance of hits from the primary screen.[12]
Principle of the Assay
The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[13] A decrease in the number of viable cells due to cytotoxic or cytostatic effects of a compound results in a decrease in the luminescent signal.
Rationale for Experimental Design
-
Cell Line Selection: The choice of cell line is paramount. For a screen targeting a specific kinase, a cell line known to be dependent on that kinase for survival or proliferation should be chosen. For a broader phenotypic screen, a panel of cell lines from different cancer types can be used, such as the NCI-60 panel.[13][14]
-
Seeding Density: Cells should be seeded at a density that ensures they are in the exponential growth phase for the duration of the experiment. Confluent or senescent cells can produce unreliable results.
-
Compound Incubation Time: An incubation time of 72 hours is standard for many anti-proliferative agents, as this allows for multiple cell doubling times to pass, making it possible to observe effects on cell division.
Detailed Protocol: Cell Viability Assay
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell Culture Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Compounds and Controls dissolved in 100% DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque, sterile 384-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in culture medium to the predetermined optimal seeding density (e.g., 1000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a dilution plate of the compounds in culture medium.
-
Carefully add 10 µL of the diluted compound solution to the cells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[15]
-
Controls: Include wells with medium + 0.5% DMSO (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Assay Validation: Ensuring Data Trustworthiness
Before initiating a full-scale screen, the assay must be rigorously validated to ensure it is robust and reproducible. The Z'-factor is the most widely accepted statistical parameter for this purpose.[16]
The Z'-Factor (Z-prime)
The Z'-factor is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation associated with the measurements. It is calculated using the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls.
Formula: Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|[17]
A Z'-factor validation experiment should be performed by running several plates with only positive and negative controls (e.g., half a plate of each) to assess plate-to-plate and day-to-day variability.[11]
Interpreting Assay Quality
| Z'-Factor Value | Assay Classification | Interpretation for Screening |
| > 0.5 | Excellent | The assay is robust and reliable for HTS.[18] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but caution is needed. Optimization is recommended.[19] |
| < 0 | Unsuitable | The signal from controls overlaps, and the assay is not suitable for screening.[17] |
Data Analysis and Hit Determination
Primary Screen Data Analysis
For the primary screen, raw data from each plate is normalized to the intra-plate controls:
-
Percent Inhibition (%) = 100 * (Signal_test_compound - µ_nc) / (µ_pc - µ_nc)
A "hit" is defined as a compound that produces a percent inhibition value above a certain threshold, typically calculated as three times the standard deviation of the negative controls (DMSO wells).
Dose-Response Analysis and IC₅₀ Determination
Confirmed hits should be re-tested in a dose-response format (typically a 10-point, 3-fold serial dilution) to determine their potency. The resulting data is plotted with the log of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis.[15] A four-parameter logistic model is then used to fit a sigmoidal curve to the data and calculate the IC₅₀ value.[20][21]
IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that is required to reduce the biological activity by 50%.[22]
Sample Dose-Response Data Table
| Compound Conc. (µM) | Log [Conc.] | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Mean) |
| 30.000 | 1.48 | 98.5 | 99.1 | 98.8 |
| 10.000 | 1.00 | 95.2 | 96.4 | 95.8 |
| 3.330 | 0.52 | 88.1 | 89.5 | 88.8 |
| 1.110 | 0.05 | 75.3 | 74.1 | 74.7 |
| 0.370 | -0.43 | 48.9 | 51.3 | 50.1 |
| 0.123 | -0.91 | 24.5 | 26.1 | 25.3 |
| 0.041 | -1.39 | 10.2 | 11.8 | 11.0 |
| 0.014 | -1.86 | 4.1 | 5.5 | 4.8 |
| 0.005 | -2.34 | 1.5 | 2.1 | 1.8 |
| 0.002 | -2.80 | 0.2 | 0.8 | 0.5 |
From this data, a non-linear regression fit would yield an IC₅₀ ≈ 0.37 µM .
References
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Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Available at: [Link]
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ResearchGate. (n.d.). Chapter 2. Development and Validation of Disease Assays for Phenotypic Screening. Available at: [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
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National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available at: [Link]
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ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]
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Application Notes and Protocols: The Role of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione in Targeting Specific Enzymes
Introduction: Unveiling the Potential of a Privileged Scaffold
The compound 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione belongs to the spiro-hydantoin class of heterocyclic compounds. This structural motif is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets with high affinity. The rigid, three-dimensional structure of the spirocyclic system allows for precise orientation of functional groups, facilitating specific interactions with enzyme active sites. While extensive research has been conducted on various spiro-hydantoin derivatives, the specific enzymatic targets of this compound remain an area of active investigation. These application notes will provide a comprehensive guide for researchers and drug development professionals on the potential enzyme targets for this compound class and detailed protocols for screening and characterization.
Known Enzyme Targets for the Spiro-hydantoin Class: A Foundation for Discovery
Several enzymes have been identified as targets for spiro-hydantoin derivatives, highlighting the therapeutic potential of this chemical class. Understanding these established interactions provides a logical starting point for investigating the bioactivity of novel analogs like this compound.
Aldose Reductase: A Key Player in Diabetic Complications
Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. This enzyme catalyzes the reduction of glucose to sorbitol, and the accumulation of sorbitol in tissues can lead to cellular damage. Several spiro-hydantoin compounds have been developed as potent aldose reductase inhibitors, with sorbinil being a well-known example.[1] The inhibition of aldose reductase by these compounds has been shown to prevent or alleviate diabetic complications such as neuropathy, retinopathy, and nephropathy in preclinical models.[2]
p300/CBP Histone Acetyltransferases: Regulators of Gene Expression
The histone acetyltransferases p300 and CREB-binding protein (CBP) are crucial regulators of gene expression, and their dysregulation is linked to various diseases, including cancer.[3] Recently, novel spiro-hydantoin derivatives have been discovered as selective and orally bioavailable inhibitors of p300/CBP.[3] These inhibitors have demonstrated potent activity in both enzymatic and cellular assays, suggesting their potential as therapeutic agents for oncology.[3]
Cholinergic Enzymes: Targets for Neurodegenerative Diseases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders. Certain 1,3-substituted imidazolidine-2,4,5-triones, which share a core structure with spiro-hydantoins, have been shown to be highly active inhibitors of both AChE and BChE.[4][5][6]
Postulated Role and Screening Strategy for this compound
Given the structural similarities to known enzyme inhibitors, it is plausible that this compound may also exhibit inhibitory activity against one or more of the aforementioned enzyme classes. The indene moiety of the molecule provides a distinct hydrophobic region that could influence target specificity and binding affinity.
The following workflow is recommended for the initial screening and characterization of this compound's enzymatic activity.
Figure 1: A generalized workflow for the screening and characterization of enzyme inhibitors.
Detailed Protocols for Enzyme Inhibition Screening
The following are generalized protocols for conducting in vitro enzyme inhibition assays. These should be adapted based on the specific enzyme and available detection methods. A standard operating procedure for an enzymatic activity inhibition assay provides a good framework for designing these experiments.[7]
Protocol 1: General Enzyme Inhibition Assay (Colorimetric or Fluorometric)
This protocol provides a template for assessing the inhibitory effect of this compound on a target enzyme.
Materials:
-
Target Enzyme (e.g., Aldose Reductase, Acetylcholinesterase)
-
Substrate for the enzyme (e.g., DL-glyceraldehyde for Aldose Reductase, Acetylthiocholine for AChE)
-
Cofactors (if required, e.g., NADPH for Aldose Reductase)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (known inhibitor of the target enzyme)
-
96-well microplate (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For dose-response experiments, create a series of dilutions from the stock solution.
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
Negative Control wells (100% activity): Assay buffer, enzyme, and substrate. Include the same final concentration of DMSO as the test wells.
-
Positive Control wells: Assay buffer, enzyme, substrate, and a known inhibitor at a concentration expected to give significant inhibition.
-
Test wells: Assay buffer, enzyme, substrate, and the desired concentration(s) of this compound.
-
-
Reaction Initiation: Add the enzyme to all wells except the blanks and mix gently. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Start the Reaction: Add the substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic readings will allow for the determination of the initial reaction velocity (V₀).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of negative control well)] x 100
-
For dose-response experiments, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: Mechanism of Action (MOA) Studies
Once inhibitory activity is confirmed and the IC₅₀ is determined, MOA studies can be performed to understand how the compound interacts with the enzyme.
Procedure:
-
Perform the enzyme inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.
-
A matrix of experiments should be set up with several fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.
-
Measure the initial reaction velocities for all conditions.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Data Interpretation and Lead Optimization
The results from these assays will provide valuable insights into the potential of this compound as an enzyme inhibitor.
| Parameter | Interpretation | Next Steps |
| IC₅₀ Value | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC₅₀ indicates a more potent inhibitor. | If a potent IC₅₀ is observed, proceed to mechanism of action studies and cellular assays. |
| Type of Inhibition | Elucidates the binding mode of the inhibitor (e.g., competitive inhibitors bind to the active site, non-competitive inhibitors bind to an allosteric site). | This information is crucial for structure-activity relationship (SAR) studies and rational drug design to improve potency and selectivity. |
| Selectivity | The ability of the compound to inhibit the target enzyme without affecting other related enzymes. | Screen the compound against a panel of related enzymes to assess its selectivity profile. |
Should this compound demonstrate promising inhibitory activity, further studies would involve medicinal chemistry efforts to synthesize analogs for SAR studies, as well as in vitro and in vivo models to assess efficacy and safety. The imidazolidine-2,4-dione scaffold is a versatile starting point for such optimizations.[8][9]
Figure 2: The Polyol Pathway and the potential point of intervention for an aldose reductase inhibitor.
Conclusion
While the specific biological role of this compound is yet to be fully elucidated, its spiro-hydantoin core suggests a high potential for interaction with various enzyme targets of therapeutic relevance. The protocols and strategies outlined in these application notes provide a robust framework for researchers to systematically investigate the inhibitory activity of this and other novel spiro-hydantoin compounds. Such studies are essential for unlocking the full potential of this privileged chemical scaffold in the development of new medicines.
References
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Sarges, R., et al. (1981). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 24(3), 283-289. [Link]
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Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
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Sarges, R., et al. (1985). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 28(11), 1716-1720. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Coutinho, G. P., et al. (2021). Pyranoid Spirosugars as Enzyme Inhibitors. Current Organic Chemistry, 25(3), 332-354. [Link]
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Sarges, R., et al. (1981). Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 24(3), 283-289. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. Retrieved from [Link]
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Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
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Molbase. (n.d.). 1',3'-DIHYDROSPIRO-(IMIDAZOLIDINE-4,2'-(2H)-INDENE-2,5-DIONE. Retrieved from [Link]
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Stana, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6533. [Link]
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de Oliveira, C. S., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(6), 1269-1281. [Link]
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El-Gohary, N. S., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]
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Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]
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Kráľová, K., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7584. [Link]
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Kráľová, K., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7584. [Link]
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Pinyaha, K., et al. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 23(10), 2636. [Link]
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Kráľová, K., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7584. [Link]
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Application Notes & Protocols: Techniques for N-Alkylation of the 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione Core
Abstract
The 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a prominent hydantoin derivative, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a key feature in the design of novel therapeutic agents, including anticancer and anticonvulsant drugs.[1][2][3] N-alkylation of the hydantoin core is a critical derivatization strategy, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as fine-tuning interactions with biological targets.[2] This guide provides an in-depth analysis of established and alternative techniques for the N-alkylation of this spirocyclic core, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of the Spiro-Hydantoin Scaffold
Spirocycles, characterized by a single atom shared between two rings, offer a unique conformational rigidity and three-dimensional topology that is highly attractive in drug discovery.[1] This defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for protein targets. The spiro[imidazolidine-4,2'-indene]-2,5-dione core, in particular, combines the pharmacologically significant hydantoin moiety with the indane system, creating a versatile template for library synthesis and lead optimization.[4][5]
Functionalization of the nitrogen atoms on the hydantoin ring is a primary method for exploring the structure-activity relationship (SAR) of this scaffold. The choice of alkylation technique is paramount, dictated by the nature of the desired alkyl group (R), the scale of the reaction, and the presence of other functional groups. This document details three primary methods: classical SN2 alkylation, the Mitsunobu reaction, and reductive amination.
Synthesis of the Parent Scaffold
Before derivatization, the synthesis of the this compound core is typically achieved through a modified Bucherer-Bergs reaction. This involves the condensation of 1,3-indandione with an alkali metal cyanide (e.g., NaCN) and ammonium carbonate. The reaction proceeds via an aminonitrile intermediate which cyclizes to form the desired spirohydantoin.[6]
Figure 1: General workflow for the synthesis of the parent spiro-hydantoin scaffold.
Technique 1: Classical SN2 N-Alkylation
This is the most direct and widely used method for N-alkylation of hydantoin systems. The reaction proceeds in two conceptual steps: deprotonation of the weakly acidic N-H proton of the hydantoin ring, followed by a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary alkyl halide.[7][8]
Mechanistic Rationale: The choice of base is critical. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the N-H of the hydantoin ring (pKa ≈ 9-10) to generate the nucleophilic hydantoin anion.[9] Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkylating agents, ensuring complete deprotonation.[10] The reaction is best performed in a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) which solvates the cation of the base but does not solvate the nucleophile, thereby maximizing its reactivity.[11][12]
Key Considerations:
-
Electrophile: This method works best with primary alkyl halides (R-I > R-Br > R-Cl). Secondary halides may give a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield elimination products.[7][12]
-
Solvent: Anhydrous DMF is an excellent choice due to its high dielectric constant and aprotic nature.[9][11]
-
Temperature: Reactions are typically run at room temperature to minimize side reactions, although gentle heating may be required for less reactive halides.[11]
Detailed Protocol: N1-Ethylation of the Spiro-Hydantoin Core
This protocol is adapted from established procedures for the N-alkylation of this specific scaffold.[9]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq), finely powdered
-
1-Bromoethane (Ethyl Bromide, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous K₂CO₃ (3.0 eq).
-
Activation: Stir the resulting suspension vigorously at room temperature for 10-15 minutes. The base neutralizes the hydantoin, forming the potassium salt in situ.
-
Alkylation: Add 1-bromoethane (1.1 eq) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Once the reaction is complete, remove the DMF under reduced pressure. b. To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x volumes). c. Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N1-ethylspiro[imidazolidine-4,2'-indene]-2,5-dione.[9]
| Parameter | Condition | Rationale |
| Base | Anhydrous K₂CO₃ | Sufficiently basic to deprotonate the hydantoin N-H without causing significant side reactions like hydrolysis of the amide bonds.[9][13] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that enhances the rate of SN2 reactions.[10][11] |
| Electrophile | 1-Bromoethane | A primary alkyl halide, ideal for SN2 reactions with minimal risk of elimination.[7] |
| Temperature | Room Temperature | Provides a balance between reaction rate and minimizing potential side products.[9] |
| Stoichiometry | Base (3.0 eq), Alkyl Halide (1.1 eq) | Excess base ensures complete deprotonation. A slight excess of the alkylating agent drives the reaction to completion. |
Technique 2: Mitsunobu N-Alkylation
The Mitsunobu reaction is a powerful tool for forming C-O, C-S, and C-N bonds under exceptionally mild, neutral conditions.[14][15] It is particularly valuable for substrates that are sensitive to the basic conditions of classical SN2 reactions or when using a primary or secondary alcohol as the source of the alkyl group.
Mechanistic Rationale: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD first react to form a phosphonium salt intermediate. The alcohol then adds to this intermediate, and upon proton transfer, forms an oxyphosphonium salt. This process effectively converts the hydroxyl group of the alcohol into an excellent leaving group. The hydantoin, acting as the nucleophile, then attacks the carbon of the activated alcohol in an SN2 fashion, leading to the N-alkylated product with inversion of configuration at the alcohol's carbon center.[16]
Figure 2: Simplified mechanistic flow of the Mitsunobu reaction for N-alkylation.
Detailed Protocol: General Mitsunobu N-Alkylation
Materials:
-
This compound (1.0 eq)
-
Desired Primary or Secondary Alcohol (R-OH, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the spiro-hydantoin (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq).
-
Dissolution: Add anhydrous THF and stir the mixture at 0 °C (ice bath) until all solids are dissolved.
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C. An exothermic reaction and color change (typically to a yellow or orange hue) may be observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Dilute the residue with EtOAc and wash with saturated NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (Ph₃P=O) byproduct. Purification is typically achieved via column chromatography.
Technique 3: Reductive N-Alkylation
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[17] While less direct for simple alkylations, it excels at introducing more complex or functionalized alkyl groups derived from readily available carbonyl compounds.
Mechanistic Rationale: The reaction proceeds via the initial formation of a hemiaminal intermediate between the hydantoin nitrogen and the carbonyl compound. This intermediate then dehydrates to form an electrophilic N-acyliminium ion. A mild, selective reducing agent, present in the same pot, then reduces this iminium ion to the final N-alkylated product.[17][18] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate.[19]
Detailed Protocol: General Reductive N-Alkylation
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the spiro-hydantoin (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hemiaminal/iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases. b. Separate the layers and extract the aqueous phase with DCE or EtOAc.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Summary and Troubleshooting
| Technique | Pros | Cons | Best For... |
| SN2 Alkylation | Cost-effective, simple work-up, scalable. | Requires basic conditions, limited to primary alkyl halides.[7][12] | Simple, unhindered primary alkyl groups. |
| Mitsunobu Reaction | Very mild, neutral conditions; uses alcohols directly; stereochemical inversion.[16] | Stoichiometric byproducts (Ph₃P=O) complicate purification; expensive reagents. | Sensitive substrates; secondary alcohols; stereospecific synthesis. |
| Reductive Amination | Wide variety of R groups from aldehydes/ketones; mild conditions. | Less atom-economical; requires a suitable carbonyl precursor. | Introducing complex or functionalized alkyl groups. |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Insufficiently reactive alkylating agent (SN2). Incomplete deprotonation (SN2). Wet reagents/solvents. | Use a more reactive halide (iodide > bromide). Switch to a stronger base (e.g., NaH). Ensure all glassware is flame-dried and solvents are anhydrous. |
| Elimination Product Formed (SN2) | Use of secondary/tertiary alkyl halide. Reaction temperature is too high. | Switch to a primary alkyl halide. Consider using the Mitsunobu or Reductive Amination method instead. Run the reaction at a lower temperature (e.g., 0 °C to RT).[12] |
| Difficult Purification (Mitsunobu) | Triphenylphosphine oxide (Ph₃P=O) co-elutes with the product. | Use polymer-supported PPh₃ for easy filtration. Optimize chromatography conditions (try different solvent systems). |
| Di-alkylation Observed | Strong basic conditions and excess alkylating agent. | Use a milder base (K₂CO₃) and carefully control stoichiometry (closer to 1.0 eq of alkyl halide). |
References
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Nasri, S., Bayat, M., & Rostami Miankooshki, F. (2022). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Scientific Reports. Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. Available at: [Link]
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ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
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MDPI. (2021). Dispirooxindoles Based on 2-Selenoxo-Imidazolidin-4-Ones: Synthesis, Cytotoxicity and ROS Generation Ability. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]
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NIH. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. National Institutes of Health. Available at: [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Available at: [Link]
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PubMed. (2011). Activated Fly Ash Catalyzed Facile Synthesis of Novel Spiro Imidazolidine Derivatives as Potential Antibacterial and Antifungal Agents. PubMed. Available at: [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]
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Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. Available at: [Link]
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YouTube. (2024). Mitsunobu Reaction. YouTube. Available at: [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]
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RSC Publishing. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing. Available at: [Link]
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RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. RSC Publishing. Available at: [Link]
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PubMed Central. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]
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Journal of Chemical Technology and Metallurgy. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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NIH. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. National Institutes of Health. Available at: [Link]
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YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]
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PubMed. (1969). Preparation of some substituted imidazolidine-2,4-diones. PubMed. Available at: [Link]
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FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Arkivoc. (n.d.). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. Available at: [Link]
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High-Throughput Screening of Spirohydantoin Libraries: Application Notes and Protocols
Abstract
Spirohydantoins represent a class of heterocyclic compounds with significant therapeutic potential, characterized by a unique three-dimensional spirocyclic scaffold. This structural complexity offers novel chemical space for drug discovery, targeting a range of biological entities from enzymes to protein-protein interactions.[1] High-throughput screening (HTS) is an essential methodology for rapidly interrogating large libraries of such compounds to identify promising lead candidates. This guide provides a detailed overview of the principles and practicalities of designing and implementing HTS campaigns for spirohydantoin libraries. We present two detailed protocols, one for a biochemical-based AlphaScreen® assay and another for a cell-based luciferase reporter assay, to serve as foundational templates for researchers. The causality behind experimental choices, data interpretation, and hit validation strategies are discussed to ensure the generation of robust and reliable data.
Introduction: The Rationale for Screening Spirohydantoin Libraries
Spirohydantoins, a subset of hydantoin derivatives, have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, and enzyme inhibitory properties.[2][3][4] Their rigid, three-dimensional structure, conferred by the spirocyclic center, allows for precise presentation of substituents into protein binding pockets, potentially leading to higher affinity and selectivity compared to more planar molecules.[1] The synthesis of diverse spirohydantoin libraries is now feasible, creating a rich source of novel chemical matter for drug discovery.[5]
High-throughput screening (HTS) provides the necessary scale and speed to evaluate these extensive libraries against specific biological targets.[6] The primary goal of an HTS campaign is to identify "hits"—compounds that elicit a desired biological response—which can then be advanced into lead optimization programs.[6] This document will guide researchers through the critical aspects of developing and executing HTS assays tailored for spirohydantoin libraries.
Section 1: Foundational Principles of HTS for Spirohydantoins
A successful HTS campaign is built upon a robust and well-validated assay.[7] When working with spirohydantoin libraries, several factors must be considered during assay design and development:
-
Target Selection: Spirohydantoins have shown activity against a variety of targets, including enzymes like p300/CBP histone acetyltransferases and G-protein-coupled receptors (GPCRs).[2][8] The choice of target will dictate the most appropriate assay format (biochemical or cell-based).
-
Assay Technology: A plethora of HTS technologies are available, each with its own advantages and disadvantages.[9] Homogeneous assays, which do not require separation or wash steps, are generally preferred for their simplicity and amenability to automation.[10] Examples include AlphaScreen®, fluorescence polarization (FP), and reporter gene assays.[11][12][13]
-
Compound Management and Potential for Interference: Spirohydantoins, like any chemical class, can present challenges such as limited solubility or interference with certain assay technologies (e.g., autofluorescence).[14] It is crucial to perform counter-screens and interference assays to identify and eliminate false positives early in the process.[15][16]
The overall workflow of an HTS campaign for spirohydantoin libraries can be visualized as a multi-step process, from initial assay development to hit validation.
Caption: General HTS workflow for spirohydantoin libraries.
Section 2: Biochemical HTS Protocol: AlphaScreen® Assay for Enzyme Inhibitors
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a highly sensitive, bead-based technology well-suited for studying biomolecular interactions, making it an excellent choice for identifying enzyme inhibitors.[11][17][18] This protocol provides a template for screening a spirohydantoin library against a hypothetical biotinylated peptide substrate and a corresponding enzyme.
Principle of the Assay
The AlphaScreen® assay relies on the interaction of two types of beads: a Donor bead and an Acceptor bead.[19] When in close proximity (within ~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[19] In this enzyme inhibitor assay, the enzyme's activity brings the beads together. Inhibitors from the spirohydantoin library will disrupt this interaction, leading to a decrease in the AlphaScreen® signal.[18]
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Application Note: Formulation of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione for Biological Assays
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione. Spiro-hydantoin derivatives are a class of heterocyclic compounds with a wide spectrum of documented biological activities, making them promising candidates for drug discovery programs.[1][2][3][4] However, like many small organic molecules, these compounds often exhibit poor aqueous solubility, presenting a significant hurdle for accurate and reproducible biological testing. This guide details pre-formulation assessments, systematic vehicle selection strategies, and step-by-step protocols for preparing solutions and suspensions suitable for a range of common biological assays, from in vitro cell-based and enzymatic assays to in vivo animal studies.
Introduction and Pre-Formulation Analysis
This compound is a spiro-hydantoin compound (also known as an imidazolidine-2,4-dione derivative) that holds potential for biological investigation.[2][5][6] The successful evaluation of its biological activity is fundamentally dependent on its effective delivery to the biological system, which begins with proper formulation. The primary challenge in this process is overcoming the compound's inherently low solubility in aqueous physiological buffers. An improper formulation can lead to precipitation, inaccurate dosing, low bioavailability, and consequently, unreliable or false-negative results.[7][8][9]
This guide provides the foundational methodologies to develop a robust formulation strategy, ensuring data integrity and reproducibility.
Compound Identity and Physicochemical Properties
Before any experimental work, it is critical to confirm the identity and key properties of the test article.
| Property | Value | Source |
| IUPAC Name | spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | PubChem[5] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem[5] |
| Molecular Weight | 202.21 g/mol | PubChem[5] |
| CAS Number | 27473-61-6 | PubChem[5] |
| Predicted XlogP | 0.8 | PubChem[5] |
The positive XlogP value suggests a degree of lipophilicity, which is consistent with the expected low aqueous solubility.
Critical Pre-Formulation Assessment: Solubility Profile
The first and most crucial step is to determine the compound's solubility in a panel of common laboratory solvents and vehicles. This empirical data will dictate the entire formulation strategy.
Protocol 1: Solubility Assessment
-
Preparation: Dispense a small, precisely weighed amount of the compound (e.g., 1-2 mg) into separate microcentrifuge tubes.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL of water) to a tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. Use a bath sonicator if necessary.
-
Observation: Visually inspect for complete dissolution against a dark background. If dissolved, the solubility is at least at that concentration (e.g., >10 mg/mL).
-
Titration: If the compound is not fully dissolved, add another measured aliquot of solvent, recalculate the potential concentration, and repeat the solubilization process until the compound dissolves or a practical upper volume limit is reached.
-
Solvent Panel: Repeat this process for all solvents in the panel (see Table 2).
Table 2: Example Preliminary Solubility Assessment Data (Note: This is representative data; researchers must determine this experimentally.)
| Solvent / Vehicle | Solubility (mg/mL) at RT | Observations |
| Water | < 0.01 | Insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Insoluble |
| Ethanol (EtOH) | ~5 | Sparingly soluble |
| Methanol (MeOH) | ~2 | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 (≥ 495 mM) | Freely Soluble |
| Polyethylene Glycol 400 (PEG400) | ~20 | Soluble |
The Formulation Workflow: A Stepwise Approach
A systematic approach to formulation minimizes experimental variability and ensures the selection of a vehicle that is both effective at solubilizing the compound and inert in the biological assay. The following decision-making workflow is recommended.
Figure 1: Decision workflow for formulating the spiro-hydantoin compound.
Core Protocols: Preparation of Stock and Working Solutions
Protocol 2: Preparation of a Primary Stock Solution
This protocol is the universal starting point for all subsequent assay preparations. The goal is to create a high-concentration, stable solution that can be easily diluted.
-
Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or amber glass vials, precision balance.
-
Calculation: Determine the mass of the compound needed for a desired volume and concentration. For a 100 mM stock solution (MW = 202.21 g/mol ):
-
Mass (mg) = 100 mmol/L * 0.20221 g/mmol * Volume (L) * 1000 mg/g
-
For 1 mL of 100 mM stock, Mass = 100 * 0.20221 * 0.001 * 1000 = 20.22 mg.
-
-
Procedure: a. Accurately weigh the calculated mass of the compound into a sterile vial. b. Add the required volume of 100% DMSO. c. Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. d. Visually confirm that the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 3.1: Formulation for In Vitro Cell-Based Assays
The primary constraint in cell-based assays is the cytotoxicity of the vehicle. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v), but it is crucial to keep this concentration as low as possible and consistent across all wells, including controls.[10]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM primary stock in cell culture medium or PBS. For example, dilute the 100 mM stock 1:100 into the medium to create a 1 mM solution. This step minimizes pipetting errors and reduces the shock of diluting a high-concentration organic solvent directly into the final assay volume.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the wells containing cells and medium to achieve the desired final test concentrations. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 2 µL to a well containing 198 µL of medium (a 1:100 dilution).
-
Vehicle Control: It is mandatory to include a vehicle control group. This group should receive the same volume of the vehicle (e.g., DMSO diluted in medium) as the highest concentration test group, to account for any effects of the solvent on cell viability or function.
-
Final DMSO Concentration: Ensure the final concentration of DMSO does not exceed 0.5%. For sensitive cell lines, this may need to be as low as 0.1%.[10]
Figure 2: Workflow for preparing serial dilutions for a cell-based assay.
Protocol 3.2: Formulation for Biochemical / Enzyme Inhibition Assays
Enzyme assays are often more sensitive to organic solvents than cell-based assays. DMSO can directly interfere with enzyme kinetics or detection reagents.[11]
-
Vehicle Tolerance Test: Before screening the compound, determine the maximum tolerable DMSO concentration for your specific enzyme assay. Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%) in the absence of the inhibitor to identify the highest concentration that does not significantly alter enzyme activity.
-
Dilution Scheme: Prepare serial dilutions of the primary stock in the assay buffer. It is often best to perform a multi-step dilution to avoid precipitation.
-
Pre-incubation: Add the diluted compound to the enzyme and allow for a pre-incubation period before initiating the reaction by adding the substrate.[12] This ensures the inhibitor has time to bind to the target.
-
Controls: As with all assays, run a "no inhibitor" control (buffer only) and a "vehicle control" (buffer + DMSO at the final assay concentration).
Table 3: Recommended Maximum Final Vehicle Concentrations
| Assay Type | Vehicle | Recommended Max. Concentration (v/v) | Rationale / Reference |
| Cell-Based Assays | DMSO | 0.1% - 0.5% | Minimize cytotoxicity.[10] |
| Enzyme Assays | DMSO | 1% - 2% (Assay Dependent) | Higher concentrations may alter protein conformation or activity.[11] |
| In Vivo (IV) | DMSO | 5% - 10% (in co-solvent mix) | Systemic toxicity is a major concern.[8][9] |
Protocol 3.3: Formulation for In Vivo Studies (Rodent Models)
In vivo formulations require careful consideration of route of administration, toxicity, and bioavailability.[7][13]
A. Co-solvent System for Intravenous (IV) Administration
This method is used to keep the compound solubilized in the bloodstream. A common, well-tolerated vehicle is a mixture of DMSO, PEG400, and an aqueous component.[14]
-
Vehicle Preparation: Prepare the desired vehicle mixture. A common example is 10% DMSO, 40% PEG400, 50% Saline (0.9% NaCl).
-
Dissolution: Weigh the required amount of the spiro-hydantoin compound into a sterile tube.
-
Stepwise Solubilization: a. Add the DMSO component first and vortex until the compound is fully dissolved. This is the critical step. b. Add the PEG400 component and vortex thoroughly to mix. c. Slowly add the saline dropwise while continuously vortexing. This gradual addition is crucial to prevent the compound from precipitating out of solution.[7][14]
-
Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation is not suitable and may require adjustment (e.g., increasing the organic solvent ratio or lowering the compound concentration).
-
Administration: Administer to animals immediately after preparation or assess stability if short-term storage is required.
B. Aqueous Suspension for Oral (PO) Gavage
If the compound is not required to be in solution for absorption, a suspension can be used. This is common for oral dosing of poorly soluble compounds.[7][15]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. A small amount of a surfactant like Tween 80 (e.g., 0.1% v/v) can be added to act as a wetting agent.
-
Particle Size Reduction (Optional): For best results, the solid compound should have a small, uniform particle size. Micronization may be considered if available.
-
Suspension Preparation: a. Weigh the required amount of the compound into a mortar. b. Add a few drops of the vehicle containing Tween 80 and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is essential to prevent clumping. c. Gradually add the remaining CMC vehicle in small portions while continuously triturating to achieve a homogenous suspension.[7]
-
Homogeneity: Before each dose is drawn, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure uniform distribution of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer/medium | The compound's solubility limit has been exceeded. | - Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent (if the assay allows).- Perform serial dilutions in the final buffer rather than a single large dilution step.- Use a different solubilization strategy (e.g., cyclodextrins).[7] |
| High background or signal interference in assay | The compound itself may be fluorescent or colored at the assay wavelengths. | - Run a control plate with the compound in assay buffer without the enzyme/cells to measure its intrinsic signal.- Subtract the background signal from the experimental wells. |
| Unexpected toxicity or cell death in vehicle control | The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line. | - Reduce the final DMSO concentration to ≤ 0.1%.[10]- Test alternative, less toxic vehicles (e.g., a mixture of ethanol and PEG400 at a final concentration of 0.1%).[10]- Increase cell seeding density. |
| Inconsistent results between experiments | - Incomplete dissolution of primary stock.- Instability of the compound in solution.- Inhomogeneity of in vivo suspensions. | - Always visually confirm the primary stock is fully dissolved.- Prepare fresh dilutions for each experiment.- Assess the stability of the compound in the assay vehicle over the experiment's duration.- For suspensions, ensure vigorous and consistent mixing before every dose administration.[7] |
References
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This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Maia, C. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Gogulamudi, V. R., et al. (2001). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. Journal of Pharmacological and Toxicological Methods. [Link]
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Koehler, A. N., et al. (2008). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. [Link]
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Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
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This compound. Matrix Fine Chemicals. [Link]
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Sasa, M., et al. (2021). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. [Link]
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This compound. PubChemLite. [Link]
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Shi, L., et al. (2020). Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. Journal of Agricultural and Food Chemistry. [Link]
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Maia, C. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
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Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]
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General Guidelines for In Vivo Bioequivalence Studies. Saudi Food & Drug Authority. [Link]
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Regulatory Knowledge Guide for Small Molecules. NIH's SEED. [Link]
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1',3'-DIHYDROSPIRO-(IMIDAZOLIDINE-4,2'-(2H)-INDENE-2,5-DIONE. Molbase. [Link]
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Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
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Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
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Create Your Own Cellular Compound Target Engagement Assay. DiscoverX. [Link]
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Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]
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Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
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Nakajima, M., et al. (1991). Structural elucidation and solution conformation of the novel herbicide hydantocidin. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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measuring enzyme inhibition by drugs. ChemHelp ASAP. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
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Czarnomysy, R., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]
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Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]
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Al-Mousawi, S. M. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Chemistry Africa. [Link]
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A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
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Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal. [Link]
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Pinyaha, K., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules. [Link]
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Biologically active natural imidazolidin-2,4-dione. ResearchGate. [Link]
-
de Oliveira, C. M. A., et al. (2016). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Journal of Chemistry. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Welcome to the technical support guide for the synthesis of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, empowering you to optimize your yield and purity.
Introduction: The Bucherer-Bergs Reaction for Spirohydantoin Synthesis
The synthesis of this compound, a valuable spirohydantoin scaffold, is most commonly achieved via the Bucherer-Bergs reaction. This robust, one-pot multicomponent reaction utilizes a ketone (2-indanone), a cyanide source (potassium or sodium cyanide), and an ammonium salt (ammonium carbonate) to construct the desired imidazolidine-2,5-dione ring system.
While the reaction is reliable, its success hinges on a delicate equilibrium between several intermediate steps. Minor deviations in reagent quality, stoichiometry, or reaction conditions can lead to significantly reduced yields and the formation of troublesome impurities. This guide will address the most common challenges encountered during this synthesis.
Core Synthesis Protocol
This section outlines a standard, validated protocol for the synthesis. It serves as our baseline for the troubleshooting discussions that follow.
Experimental Protocol: Bucherer-Bergs Synthesis
Reagents & Materials:
-
2-Indanone
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-indanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (approximately 5-10 mL per gram of 2-indanone).
-
Reaction Execution: Heat the mixture to 60-65 °C with vigorous stirring. The reaction is typically run for 6-12 hours. The flask should be sealed or equipped with a reflux condenser to prevent the escape of volatile components and toxic hydrogen cyanide gas.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-indanone starting material.
-
Workup - Hydrolysis: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water.
-
Workup - Precipitation: Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 1-2. This step protonates the hydantoin and causes it to precipitate out of the solution. Perform this step in a well-ventilated fume hood as toxic HCN gas may be evolved.
-
Isolation: Collect the crude solid product by vacuum filtration.
-
Purification: Wash the solid with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio (eq) | Notes |
| 2-Indanone | 132.16 | 1.0 | The purity of the ketone is critical for high yield. |
| Potassium Cyanide | 65.12 | 1.2 - 1.5 | A slight excess is used to drive the formation of the aminonitrile intermediate. |
| Ammonium Carbonate | 96.09 | 3.0 - 4.0 | Acts as both the ammonia and carbonate source. A larger excess helps maintain the necessary equilibrium concentrations. |
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?
A1: This is the most common issue and can stem from several factors. The causality is often linked to the stability and reactivity of the starting materials and intermediates.
-
Purity of 2-Indanone: 2-Indanone is prone to self-condensation or polymerization, especially if it is old or has been stored improperly.[1][2] This polymeric material will not participate in the reaction and can complicate purification. Solution: Ensure your 2-indanone is pure. If it appears discolored (yellow or brown), consider purifying it by recrystallization or distillation before use.
-
Inactive Ammonium Carbonate: Ammonium carbonate can decompose over time into ammonia, carbon dioxide, and water. If the reagent is old, it may not provide a sufficient concentration of ammonia and carbonate ions to drive the reaction forward. Solution: Use a fresh bottle of ammonium carbonate.
-
Insufficient Temperature: The reaction requires thermal energy to overcome the activation barriers for the cyclization and dehydration steps. Solution: Ensure your reaction temperature is maintained at a stable 60-65 °C. Temperatures that are too low will result in a sluggish or stalled reaction.
-
Premature Workup: The reaction can be slow. Solution: Monitor the reaction by TLC until the 2-indanone spot has completely disappeared or is no longer diminishing in intensity.
Q2: I have a significant amount of unreacted 2-indanone even after 12 hours. How can I improve conversion?
A2: Recovering starting material indicates that the reaction equilibrium is not being effectively pushed towards the product.
-
Increase Reagent Equivalents: The initial formation of the aminonitrile is a key equilibrium step. Increasing the concentration of the cyanide source and ammonium carbonate can shift this equilibrium to the right, according to Le Châtelier's principle. Solution: Try increasing the equivalents of KCN to 1.5 eq and ammonium carbonate to 4.0 eq.
-
Extend Reaction Time: Some reactions simply require more time to reach completion. Solution: Allow the reaction to run for up to 24 hours, continuing to monitor by TLC.
Q3: My final product is a dark, oily, or tar-like substance that is very difficult to purify. What is causing this?
A3: The formation of dark, insoluble byproducts is often due to competing side reactions.
-
Side Reactions of Indanone: As mentioned, 2-indanone can undergo base-catalyzed self-condensation.[2] The basic conditions of the Bucherer-Bergs reaction can promote this unwanted pathway.
-
Cyanide Polymerization: In aqueous basic solutions, cyanide ions can polymerize to form a dark brown material known as azulmic acid.
-
High Temperatures: Excessive heat can accelerate these and other decomposition pathways.
Solutions:
-
Strict Temperature Control: Do not exceed 70 °C. Use a temperature-controlled oil bath for stable heating.
-
Use Purified 2-Indanone: This is the most critical factor. Removing oligomeric impurities from the starting material prevents them from contaminating your final product.
-
Efficient Stirring: Ensure the reaction mixture is homogeneous to prevent localized "hot spots" or high concentrations of reagents that can promote side reactions.
Q4: The reaction seems to stop after forming the α-aminonitrile intermediate. How can I encourage the final cyclization to the hydantoin?
A4: The conversion of the α-aminonitrile to the spirohydantoin involves two key steps: reaction with CO₂ (from the carbonate) to form a carbamate, followed by an intramolecular cyclization and dehydration.
-
Role of Carbonate: The ammonium carbonate is the source of CO₂ needed for this step. Its concentration is crucial. Solution: Ensure you are using a sufficient excess (at least 3.0 eq) of fresh ammonium carbonate.
-
pH and Temperature: The cyclization and subsequent water elimination are favored by heat. If the reaction is too cold, this step will be exceedingly slow. Solution: Confirm your reaction temperature is at least 60 °C. The pH, naturally buffered by the reagents, should be sufficiently basic to facilitate the initial carbamate formation without promoting excessive side reactions.
Mechanistic Pathway & Workflow Visualization
Understanding the underlying mechanism is key to rational troubleshooting. The Bucherer-Bergs reaction proceeds through several distinct stages.
Caption: Reaction mechanism for the Bucherer-Bergs synthesis of the target spirohydantoin.
Troubleshooting Workflow
When encountering issues, a logical diagnostic process can save significant time and resources.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
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Vertex AI Search Result[3] : Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters.
-
Vertex AI Search Result[4] : [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Il Farmaco; edizione scientifica.
-
Vertex AI Search Result[5] : this compound. PubChem.
-
Vertex AI Search Result[6] : Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules.
-
Vertex AI Search Result[1] : Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules.
-
Vertex AI Search Result[7] : New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate.
-
Vertex AI Search Result[2] : Progress in Multicomponent Reactions Involving 1,3-Indanedione. ResearchGate.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Introduction
Welcome to the technical support guide for 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (henceforth referred to as "Spiro-Compound A"). This molecule belongs to the spirohydantoin class of compounds, which have garnered significant attention in drug discovery for their diverse biological activities.[1][2] A common hurdle encountered by researchers working with Spiro-Compound A and similar structures is its inherently low solubility in aqueous buffers, a critical factor for the success of in vitro assays and downstream applications.
This guide provides a comprehensive, step-by-step framework for understanding and overcoming these solubility issues. We will move from fundamental principles to advanced troubleshooting protocols, empowering you to generate reliable and reproducible experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of Spiro-Compound A.
Q1: I've added my Spiro-Compound A directly to PBS/media, but it won't dissolve. Why is this happening?
A: The observed poor solubility is expected and stems from the compound's molecular structure. Spiro-Compound A possesses a rigid, fused ring system combining a non-polar indene group with a hydantoin ring. This structure results in:
-
High Lipophilicity (Hydrophobicity): The molecule has a significant non-polar surface area, causing it to preferentially interact with itself rather than with polar water molecules. Publicly available data from PubChem indicates a calculated XLogP3 value of 0.8, which, while not extremely high, suggests a tendency towards hydrophobicity.[3]
-
Strong Crystal Lattice Energy: In its solid, powdered form, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water. This is a common characteristic of planar, high-melting-point solids like hydantoins.[1]
Directly adding such a compound to an aqueous buffer is often unsuccessful because the energy barrier to breaking the crystal lattice and solvating the hydrophobic molecule is too high.
Q2: What is the best first step for dissolving Spiro-Compound A?
A: The universally accepted best practice is to first prepare a high-concentration stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its strong solubilizing power for a wide range of organic molecules. This stock solution can then be serially diluted into your aqueous buffer or cell culture media to achieve the desired final concentration.
Q3: What is the maximum concentration of DMSO I can use in my cell-based experiments?
A: This is a critical consideration, as DMSO can be toxic to cells at higher concentrations. The tolerance to DMSO is highly cell-line specific.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[4][5]
-
Safe Recommendation: To minimize any potential off-target effects of the solvent, it is best practice to keep the final concentration at or below 0.1% .[6][7]
-
Crucial Control: You must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to differentiate between the effects of your compound and any effects caused by the solvent.[5]
Section 2: Systematic Troubleshooting Workflow for Solubility Enhancement
If preparing a working solution from a DMSO stock still results in precipitation, a more systematic approach is required. The following workflow provides a logical progression from simple to more complex solubilization strategies.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol:
-
Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v HP-β-CD in PBS). This may require some vortexing or gentle warming to dissolve fully.
-
Add the DMSO stock of Spiro-Compound A directly into the HP-β-CD solution.
-
Vortex vigorously to facilitate the formation of the inclusion complex. The solution should become clear.
-
This final solution can then be used in your experiments. As always, a vehicle control containing buffer, the same final DMSO concentration, and 10% HP-β-CD is essential.
Section 3: Best Practices & Pitfalls to Avoid
-
Sonication and Heating: Gentle sonication in a water bath and warming to 37°C can help overcome the initial energy barrier of dissolution. However, avoid excessive heat, which could degrade the compound.
-
"Crashing Out": Be aware that even if a solution is initially clear, the compound may precipitate over time, especially if stored at 4°C. It is best to prepare working solutions fresh from the DMSO stock just before each experiment.
-
Order of Addition: When preparing working solutions, always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer while vortexing. Never add buffer to the DMSO stock, as this can cause immediate precipitation.
-
Verify Your Stock: For long-term studies, it is good practice to periodically verify the concentration of your DMSO stock solution via HPLC-UV to ensure no degradation or precipitation has occurred during storage.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 279999, this compound. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99720, 3',4'-Dihydrospiro[imidazolidine-4,1'(2'H)-naphthalene]-2,5-dione. Available at: [Link]
-
Trisovic, N., et al. (2012). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]
-
Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ascendia Pharmaceuticals (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Various Authors (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
-
Holmelin, K., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PLoS One. Available at: [Link]
-
Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
Popat, D., et al. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
-
Patel, J., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]
-
Gari, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]
-
Al-Greene, M., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Available at: [Link]
-
Di, L. & Kerns, E.H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. Available at: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
Various Authors (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Patsnap (2024). How does pH affect drug delivery? Patsnap Synapse. Available at: [Link]
-
LifeTein (2023). DMSO usage in cell culture. Available at: [Link]
-
Various Authors (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate. Available at: [Link]
-
Nakashima, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Stability of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione in DMSO at room temperature
Guide ID: TSC-SH-DMSO-001 Topic: Stability of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione in DMSO at Room Temperature Prepared by: Senior Application Scientist, Advanced Chemical Biology Division
Introduction
This compound is a spirocyclic compound incorporating both a hydantoin (imidazolidine-2,5-dione) and an indene scaffold[1]. Such molecules are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities[2][3][4]. Dimethyl sulfoxide (DMSO) is the solvent of choice for compound storage and high-throughput screening, prized for its ability to dissolve a wide array of both polar and nonpolar molecules[5][6][7].
However, the perceived inertness of DMSO can be misleading. The long-term stability of a dissolved compound is not guaranteed and is critical for data integrity and reproducibility. This guide addresses common questions and troubleshooting scenarios regarding the stability of this compound in DMSO at ambient laboratory conditions, providing both theoretical explanations and practical protocols for stability assessment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO at room temperature?
While specific, long-term stability data for this exact compound is not extensively published, we can infer its stability based on its constituent functional groups. The core structure contains two amide bonds within the hydantoin ring. Amide bonds are generally stable, but they are susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts. Given that DMSO is highly hygroscopic (readily absorbs moisture from the air), water contamination in DMSO stock solutions is the primary concern for long-term stability at room temperature[5].
Short-Term (≤ 72 hours): The compound is expected to be reasonably stable in high-quality, anhydrous DMSO for short-term experimental use.
Long-Term (> 1 week): For storage exceeding one week at room temperature, there is a moderate risk of degradation, primarily through hydrolysis. Storage at -20°C or -80°C is strongly recommended to mitigate this risk[8].
Q2: What are the most likely degradation pathways for this compound in DMSO?
The principal degradation route is the hydrolysis of the hydantoin ring. This can occur via two main pathways, leading to the opening of the five-membered ring.
-
Pathway A: Nucleophilic attack by water on one of the carbonyl carbons, leading to the cleavage of an N-C bond.
-
Pathway B: A second hydrolysis event could potentially cleave the remaining amide bond.
The presence of acidic or basic impurities in the DMSO or on laboratory glassware can catalyze this process.
Caption: Potential hydrolytic degradation pathway.
Q3: My bioassay results are inconsistent. Could instability in my DMSO stock solution be the cause?
Yes, absolutely. Inconsistent results are a classic sign of compound instability. If the compound degrades in the stock solution over time, the effective concentration used in subsequent experiments will be lower than expected, leading to a perceived loss of activity. Multiple freeze-thaw cycles can also exacerbate degradation or cause precipitation, further contributing to concentration errors[9].
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid compound in anhydrous DMSO.
-
Compare the activity of the fresh stock against the old stock in parallel.
-
Analyze both stocks using an analytical method like HPLC or LC-MS to check for degradation products and quantify the parent compound.
Q4: What is the best practice for preparing and storing DMSO stock solutions of this compound?
To ensure maximum stability and reproducibility, adhere to the following best practices:
-
Use High-Quality Solvent: Always use anhydrous DMSO (≥99.9%) from a freshly opened bottle or a properly stored container to minimize water content.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound.
-
Inert Atmosphere: If the compound is particularly sensitive, consider preparing the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Aliquot: After preparation, divide the stock solution into smaller, single-use aliquots. This prevents contamination of the main stock and avoids repeated freeze-thaw cycles.
-
Storage Conditions: Store aliquots at -20°C or, for long-term storage (>6 months), at -80°C. Protect from light by using amber vials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Q5: How can I experimentally confirm the stability of my specific batch of compound in DMSO?
A time-course stability study using High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing compound stability. This method allows you to quantify the amount of the parent compound remaining over time and detect the appearance of any degradation products. See Section 3 for a detailed protocol.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Gradual loss of biological activity over weeks/months. | Compound degradation in DMSO stock solution. | 1. Perform an HPLC stability study (see Protocol 3.2) on your stock to quantify the remaining parent compound. This provides direct evidence of degradation.2. Prepare a fresh stock from solid material and re-run the bioassay. Comparing fresh vs. aged stock is the definitive biological test.3. Review storage conditions. Ensure stock is stored at ≤ -20°C and protected from light. |
| New, unexpected peaks appear in LC-MS analysis of the sample. | Chemical degradation. The new peaks are likely hydrolysis products or other degradants. | 1. Characterize the new peaks. Use high-resolution mass spectrometry to determine the molecular formula of the new species. This can help confirm the degradation pathway (e.g., addition of H₂O).2. Purify the parent peak via preparative HPLC and re-test its activity to confirm it is the active species. |
| Precipitate forms in the DMSO stock upon thawing or storage. | Poor solubility at lower temperatures; supersaturated solution; freeze-thaw cycles. | 1. Gently warm the vial to 37°C and vortex to attempt redissolution.2. Centrifuge the vial before taking an aliquot to pellet any undissolved material.3. Filter the solution through a 0.22 µm DMSO-compatible filter.4. Consider a lower stock concentration. Exceeding the solubility limit is a common issue. |
Section 3: Experimental Protocols & Workflows
Workflow for Stability Assessment
The following workflow provides a systematic approach to evaluating the stability of your compound in DMSO.
Caption: Experimental workflow for stability testing.
Protocol: HPLC-UV Method for Assessing Compound Stability
This protocol describes a general method to quantify the stability of this compound over time.
1. Materials & Instrumentation:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Sample: Dilute the stock solution 1:100 in a 50:50 ACN:water mixture to a final concentration of 100 µM for injection. Causality: Diluting in the mobile phase mixture prevents DMSO from interfering with the chromatography.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Set to the λmax of the compound (determine by UV scan if unknown, typically between 254-280 nm for such structures).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
Note: This is a generic gradient and must be optimized to achieve good separation for the parent compound and any potential degradants.
-
4. Stability Study Procedure:
-
Prepare the 10 mM DMSO stock solution as described above.
-
Immediately remove a small volume, prepare the working sample, and inject it into the HPLC. This is your T=0 reference point. Record the peak area of the parent compound.
-
Store the main stock solution in a sealed vial at room temperature, protected from light.
-
At subsequent time points (e.g., 24h, 48h, 72h, 1 week), repeat step 2: withdraw an aliquot, prepare the working sample, and inject.
-
Record the peak area of the parent compound at each time point.
Data Interpretation and Presentation
Calculate the percentage of the compound remaining at each time point relative to the initial T=0 measurement.
Formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
A compound is generally considered stable if >90% of the parent material remains after the test period.
Table 1: Example Stability Data Summary
| Time Point | Mean Peak Area (n=3) | % Remaining | Observations |
| T = 0 hours | 1,543,210 | 100.0% | Single sharp peak at RT = 12.5 min. |
| T = 24 hours | 1,531,987 | 99.3% | No significant change. |
| T = 72 hours | 1,495,678 | 96.9% | Small shoulder peak appearing at RT = 9.8 min. |
| T = 1 week | 1,356,811 | 87.9% | Parent peak decreased; new peak at 9.8 min has grown. |
References
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
DMSO and Drug Discovery. (2016-03-31). Perlara. [Link]
-
DMSO solubility and bioscreening. ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2024-01-13). AntBio. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. (2021-05-21). Molecules. [Link]
-
Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. (2023-11-20). MDPI. [Link]
-
Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. (2020-09-30). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. (2023-11-06). PubMed. [Link]
-
Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem. [Link]
-
This compound. PubChem. [Link]
-
Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2024-07-31). Beilstein Journal of Organic Chemistry. [Link]
-
Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journals. [Link]
-
1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. (2011-09-05). Molecules. [Link]
-
1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (2011-09-05). MDPI. [Link]
-
solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. [Link]
-
How long can a compound be stable in DMSO for? (2014-11-26). ResearchGate. [Link]
-
Progress in Multicomponent Reactions Involving 1,3-Indanedione. (2020-12-01). ResearchGate. [Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020-03-05). Archiv der Pharmazie. [Link]
Sources
- 1. This compound | C11H10N2O2 | CID 279999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. archive.perlara.com [archive.perlara.com]
- 7. antbioinc.com [antbioinc.com]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Spirohydantoin Synthesis
Welcome to the technical support guide for the synthesis of spirohydantoins. These heterocycles are recognized as "privileged structures" in medicinal chemistry and drug discovery due to their rigid three-dimensional framework, which allows for precise presentation of substituents for biological target interaction[1][2][3]. Their synthesis, while often straightforward, can present challenges that impact yield, purity, and stereochemical outcome.
This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights into optimizing reaction conditions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthetic protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during spirohydantoin synthesis, particularly via the widely-used Bucherer-Bergs reaction, in a direct question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the most likely causes and how can I fix it?
Low or no yield is the most common issue and can typically be traced back to a few critical reaction parameters.
Possible Cause 1: Incorrect Reagent Stoichiometry or pH Imbalance The Bucherer-Bergs reaction is a multicomponent reaction involving a delicate equilibrium between intermediates. The ratio of ketone, cyanide source (e.g., KCN or NaCN), and ammonium carbonate is crucial[4]. Ammonium carbonate serves a dual role: it is the source of both ammonia and carbon dioxide, and it acts as a buffer to maintain the optimal pH range of 8-9[4].
-
Expert Recommendation: Start with a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃[4]. An excess of cyanide can lead to unwanted side products, while insufficient ammonium carbonate can disrupt the pH, hindering the formation of the necessary aminonitrile intermediate[4].
Possible Cause 2: Suboptimal Reaction Temperature Temperature is a double-edged sword in this synthesis. While increased temperature can accelerate the reaction, excessive heat leads to the degradation of reactants, intermediates, and even the final product, drastically reducing the yield[5][6].
-
Expert Recommendation: For standard thermal conditions, a temperature range of 60-100°C in a sealed vessel or under reflux is generally effective[4][7]. If using microwave-assisted synthesis, optimal yields are often achieved between 110-130°C for short durations (e.g., 8-10 minutes)[5]. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the point of maximum product formation before decomposition begins[8].
Possible Cause 3: Unreactive Ketone Substrate Sterically hindered or electronically deactivated ketones can be sluggish under standard conditions.
-
Expert Recommendation: For difficult substrates, consider switching to a higher-boiling point solvent such as dimethylformamide (DMF) or acetamide to allow for higher reaction temperatures[7][9]. Alternatively, employing ultrasonication has been shown to accelerate hydantoin formation[7][9]. The Hoyer modification, which involves heating the reaction mixture under an atmosphere of carbon dioxide at elevated pressure, can also significantly improve yields in challenging cases[7].
Below is a logical workflow to diagnose and solve low-yield issues.
Q2: My final product is impure and contaminated with side products. How can I improve its purity?
Product impurity often arises from incomplete reactions, side reactions, or product degradation.
Possible Cause 1: Formation of α-Ureido Acids Hydantoins exist in equilibrium with their hydrolyzed form, α-ureido acids, especially under harsh acidic or basic conditions during workup[7][9].
-
Expert Recommendation: During the workup, acidify the reaction mixture carefully with cold HCl to precipitate the spirohydantoin product[4]. Avoid prolonged exposure to strong acid or base and excessive heat.
Possible Cause 2: Competing Side Reactions The reaction proceeds through cyanohydrin and aminonitrile intermediates. Conditions that do not favor the rapid and efficient cyclization can lead to the accumulation of these and other byproducts.
-
Expert Recommendation: Adherence to optimal stoichiometry, pH, and temperature is the best preventative measure[4]. For purification, recrystallization is highly effective. A mixed solvent system, such as ethanol and water, is often ideal for obtaining high-purity crystalline spirohydantoins[4].
Q3: The reaction produced a mixture of stereoisomers. How can I control the stereoselectivity?
For ketones with pre-existing stereocenters or those that generate a new stereocenter upon spirocyclization, controlling stereoselectivity is key.
Underlying Principle: Thermodynamic Control The standard Bucherer-Bergs reaction is typically under thermodynamic control. This means the reaction will favor the formation of the most thermodynamically stable stereoisomer[9].
-
Field Example: In the synthesis using 4-tert-butylcyclohexanone, the reaction predominantly yields the isomer where the newly formed hydantoin's C4-carbonyl group is in the less sterically hindered equatorial position relative to the cyclohexane ring[9].
-
Expert Recommendation: If the thermodynamically favored product is not the desired one, the Bucherer-Bergs reaction may not be the ideal route. Alternative synthetic strategies, such as those employing chiral auxiliaries or asymmetric catalysis, may be necessary. For separating existing diastereomeric mixtures, column chromatography or fractional crystallization are standard approaches.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Bucherer-Bergs synthesis of spirohydantoins?
The reaction is a classic multicomponent synthesis that proceeds through several key steps. Understanding this pathway is crucial for troubleshooting as it highlights the critical intermediates and the role of each reactant.
-
Cyanohydrin Formation: The ketone carbonyl is attacked by a cyanide ion to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, formed from the decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin to yield an α-aminonitrile.
-
Carbamic Acid Formation: The nitrogen of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate) to form a cyano-containing carbamic acid.
-
Cyclization & Rearrangement: The carbamic acid undergoes intramolecular cyclization, followed by tautomerization and rearrangement, to form the stable 5,5-disubstituted hydantoin (spirohydantoin) ring[4][9][10].
The mechanism is visualized in the diagram below.
Q2: How do different solvents impact the reaction?
The choice of solvent is critical for managing temperature, ensuring solubility of reactants and intermediates, and influencing reaction kinetics[11].
-
Protic Solvents (Water, Ethanol): A mixture of ethanol and water is the most common solvent system. It provides good solubility for the inorganic reagents (KCN, (NH₄)₂CO₃) and the organic ketone, and allows for effective heating up to 80-100°C[4][7].
-
Aprotic Polar Solvents (DMF, Acetamide): As mentioned, these are useful for unreactive substrates as they allow for higher reaction temperatures (>100°C) and can help solubilize difficult starting materials[7][9].
-
Solvent-Free: In some cases, reactions can be run under solvent-free or neat conditions, particularly with microwave irradiation, which can be a greener alternative[12].
The choice of solvent can even, in some multicomponent reactions, dictate the final product structure, highlighting its active role in the reaction pathway[13].
Q3: Are there viable alternatives to the Bucherer-Bergs reaction for spirohydantoin synthesis?
Yes, while the Bucherer-Bergs is a workhorse, other methods exist that may offer advantages for specific substrates or for library synthesis.
-
Strecker Reaction / Isocyanate Route: This two-step approach involves first performing a Strecker reaction on the ketone with an amine and a cyanide source (like KCN or TMSCN) to form an α-amino nitrile[1][14]. This intermediate is then reacted with an isocyanate, followed by acid-catalyzed cyclization to yield the hydantoin. This method offers an opportunity to introduce diversity at the N1 or N3 positions of the hydantoin ring[1].
-
Solid-Phase Synthesis: For generating libraries of compounds for screening, solid-phase synthesis routes have been developed. These methods involve attaching the initial substrate to a resin, performing the reaction steps, and then cleaving the final spirohydantoin product from the solid support[15].
Data Summary & Protocols
Table 1: Influence of Key Parameters on Spirohydantoin Synthesis
| Parameter | Condition | Typical Effect on Yield/Rate | Key Considerations | References |
| Temperature | 60-100°C (Thermal) | Good balance of reaction rate and product stability. | Standard starting range for most ketones. | [4][7] |
| 110-140°C (Microwave) | Rapid reaction rates (minutes), high yields. | Risk of decomposition if time/temp is excessive. | [5] | |
| > 140°C | Often leads to decomposition and lower yields. | Avoid unless substrate is exceptionally unreactive. | [5] | |
| Solvent | EtOH / H₂O (1:1) | Effective for a wide range of substrates. | Standard, robust choice. | [4][16] |
| Absolute EtOH | Can provide better results for specific substrates. | May require optimization of reagent solubility. | [12] | |
| DMF, Acetamide | Enables higher temperatures for unreactive ketones. | Can complicate product isolation. | [7][9] | |
| Modification | Ultrasonication | Accelerates reaction rate and can improve yield. | Useful for sluggish reactions at moderate temps. | [7][9] |
| CO₂ Pressure (Hoyer) | Improves yield for difficult or failing reactions. | Requires specialized pressure equipment. | [7][17] |
Experimental Protocol: General Bucherer-Bergs Synthesis
This is a representative protocol and should be adapted based on the specific substrate and scale.
-
Reaction Setup: To a sealable pressure vessel or a round-bottom flask equipped with a reflux condenser, add the cyclic ketone (1.0 eq).
-
Reagent Addition: Add potassium cyanide (2.0 - 2.2 eq) and ammonium carbonate (4.0 - 5.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water. The amount of solvent should be sufficient to form a stirrable slurry (typically 5-10 mL per gram of ketone).
-
Reaction: Seal the vessel and heat the mixture in an oil bath to 80-90°C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC.
-
Workup: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully acidify the mixture to pH 1-2 by adding 6N HCl. Caution: This step releases toxic HCN gas and must be performed in a well-ventilated fume hood.
-
Isolation: The spirohydantoin product will typically precipitate upon acidification. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove residual salts and impurities. For higher purity, recrystallize the product from an ethanol/water mixture[4].
References
-
Guzman, A., et al. (2003). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Arkivoc. [Link]
-
Mamedov, V. A., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. International Journal of Molecular Sciences. [Link]
-
Karczmarzyk, Z., et al. (2018). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Bioorganic & Medicinal Chemistry. [Link]
-
Touré, B. B., & Hall, D. G. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry. [Link]
-
Poupaert, J. H., et al. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Journal de Pharmacie de Belgique. [Link]
-
Ziarani, G. M., et al. (2017). The optimization of reaction condition in the synthesis of spiro[indoline-3,4'-pyrano[2,3-c:6,5-c']dipyrazol]-2-ones. ResearchGate. [Link]
-
Mamedov, V. A., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. National Institutes of Health. [Link]
-
Šmíd, P., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI Encyclopedia. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
-
Nieto, M. J., et al. (2004). Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science. [Link]
-
Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Scite.ai. [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]
-
Al-Khafaji, K. N. J. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]
-
Karczmarzyk, Z., et al. (2018). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. PubMed. [Link]
-
Czopek, A., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. [Link]
-
Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health. [Link]
-
Kuster, G. J., et al. (2006). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. ResearchGate. [Link]
-
Głowacka, I. E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Bakr, A. M., et al. (2024). Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. National Institutes of Health. [Link]
-
Reddit. (2019). Does percentage yield decrease as temperature increases? Reddit. [Link]
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage. [Link]
-
Acevedo, O. (2012). Solvent Effects on Organic Reactions from QM/MM Simulations. IntechOpen. [Link]
-
Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]
-
Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]
-
Roy, D. (2020). Effect of Temperature on the Purity and Yield of Aspirin. The Journal of Emerging Investigators. [Link]
-
Wang, Y., et al. (2020). Effect of inlet temperature on the physicochemical properties of spray-dried seed-watermelon seed protein powder. Journal of Food Science. [Link]
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- 2. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bucherer-Bergs Reaction [organic-chemistry.org]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. journal.uctm.edu [journal.uctm.edu]
- 17. scite.ai [scite.ai]
Troubleshooting common problems in the synthesis of spiro[imidazolidine-indene] compounds
Welcome to the dedicated support center for the synthesis of spiro[imidazolidine-indene] scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to explore this important class of compounds. Spiro[imidazolidine-indene] derivatives are privileged structures in drug discovery, yet their synthesis can present unique challenges.
This document provides in-depth, field-tested insights into troubleshooting common experimental hurdles. It is structured as a dynamic resource, moving from specific, hands-on problem-solving to broader conceptual questions, ensuring both immediate utility at the bench and a deeper understanding of the underlying chemical principles.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of spiro[imidazolidine-indene] compounds, which are often prepared via [3+2] cycloaddition reactions between an indene-derived dipolarophile and an azomethine ylide (or related 1,3-dipole).
Question 1: My reaction has stalled or shows very low conversion to the desired spiro-product. What are the likely causes and how can I fix it?
Answer:
Low or incomplete conversion is a frequent issue, often stemming from problems with the starting materials, catalyst, or reaction conditions.
Probable Causes & Recommended Solutions:
-
Poor Quality of Starting Materials:
-
Indene Substrate: Indene and its derivatives can be susceptible to oxidation or polymerization, especially if stored improperly. Ensure the indene substrate is pure. If it's an older reagent, consider purification by distillation or column chromatography before use.
-
Aldehyde/Imine Precursor: Aldehydes can oxidize to carboxylic acids. Use freshly distilled or purified aldehydes. If generating an imine in situ or pre-forming it, ensure it is anhydrous, as water can hydrolyze the imine back to the aldehyde and amine.
-
-
Inefficient Generation of the 1,3-Dipole:
-
The formation of the reactive intermediate (e.g., an azomethine ylide from an amino acid and an aldehyde) is the linchpin of the reaction. If this step is inefficient, the overall reaction will fail.
-
Solution: Ensure the conditions for dipole generation are optimal. For thermal decarboxylative routes from α-amino acids, ensure the temperature is sufficient to induce decarboxylation without degrading the reactants. For base-catalyzed methods, the choice and stoichiometry of the base are critical.
-
-
Catalyst Deactivation or Incompatibility:
-
Many modern syntheses of these scaffolds employ metal or organocatalysts to control stereoselectivity.[1] These catalysts can be sensitive.
-
Solution: If using a metal catalyst (e.g., Ag(I), Cu(I)), ensure all reagents and solvents are scrupulously dried and degassed, as oxygen and water can deactivate the catalyst. If using an organocatalyst, ensure the reaction medium's pH is compatible. For instance, Brønsted acid catalysts require non-basic conditions to remain active.[2]
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can dramatically affect both the rate of dipole formation and the subsequent cycloaddition. Highly polar solvents may sequester the dipole, while nonpolar solvents might not provide sufficient solubility.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition of the desired product.
-
Solution: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile). Run the reaction at a lower temperature for a longer period to see if yield improves by minimizing side-product formation.
-
Troubleshooting Workflow: Low Conversion
Caption: A step-by-step workflow for diagnosing low reaction conversion.
Question 2: I've formed the product, but it's a complex mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Controlling the stereochemistry at the newly formed stereocenters, including the spiro-center, is a critical challenge.[3] Poor diastereoselectivity often points to issues with kinetic versus thermodynamic control or suboptimal catalyst performance.
Probable Causes & Recommended Solutions:
-
Reaction Temperature:
-
Higher temperatures provide more energy, potentially allowing the reaction to overcome the activation barriers for multiple competing transition states (endo vs. exo attack), leading to a mixture of diastereomers.
-
Solution: Lowering the reaction temperature is the first and most effective step. This favors the kinetic product, which often proceeds through the more sterically organized and lower-energy transition state.
-
-
Catalyst System:
-
The primary role of many catalysts in these reactions is to orchestrate the approach of the dipole and dipolarophile, thereby controlling stereoselectivity.
-
Solution: If using a non-chiral catalyst or a simple Lewis acid, consider switching to a catalyst system known for high diastereoselectivity in [3+2] cycloadditions. Chiral ligands on metal catalysts or specific organocatalysts can create a chiral pocket that strongly favors one diastereomeric outcome.[1]
-
-
Solvent Effects:
-
The solvent can influence the geometry of the transition state. More coordinating solvents might interact with the catalyst or reactants, altering the steric environment.
-
Solution: Screen less coordinating or bulkier solvents. Sometimes a switch from a polar aprotic solvent like THF to a nonpolar one like toluene can significantly enhance diastereomeric ratios (dr).
-
Data Summary: Factors Influencing Diastereoselectivity
| Parameter | Condition A (Low dr) | Condition B (High dr) | Rationale |
| Temperature | Reflux (e.g., 80-110 °C) | 0 °C to Room Temp | Favors the kinetically controlled pathway through the lowest energy transition state. |
| Catalyst | None or simple Lewis Acid (e.g., MgBr₂) | Chiral Organocatalyst or Metal-Ligand Complex | Creates a defined steric environment, forcing a specific approach of reactants.[1][2] |
| Solvent | Polar, Coordinating (e.g., THF, MeCN) | Nonpolar, Bulky (e.g., Toluene, DCM) | Minimizes interference with the catalyst-substrate complex and can enhance steric differentiation. |
Question 3: The purification of my spiro-product is extremely difficult. It streaks on silica gel columns and I get poor recovery. What can I do?
Answer:
Purification challenges are common with these scaffolds due to the presence of multiple nitrogen atoms, which can interact strongly with silica gel, and often high molecular weights.
Probable Causes & Recommended Solutions:
-
Strong Adsorption to Silica Gel:
-
The basic nitrogen atoms of the imidazolidine ring can lead to strong binding to the acidic silica gel surface, causing streaking and irreversible adsorption.
-
Solution 1 (Base-Washing): Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol). This deactivates the acidic sites.
-
Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative. For highly polar compounds, reverse-phase chromatography (C18) may also be effective.
-
-
Product Instability:
-
Some spiro-compounds can be sensitive to the acidic environment of silica gel, potentially leading to ring-opening or other decomposition pathways on the column.
-
Solution: In addition to using base-washed silica or alumina, perform chromatography quickly and at a low temperature if possible. Use a higher concentration of the more polar solvent in your eluent system to expedite elution.
-
-
Crystallization Issues:
-
If the product is an oil or amorphous solid, it may resist crystallization.
-
Solution: Attempt recrystallization from a variety of solvent systems (e.g., EtOAc/Hexanes, DCM/Pentane, Methanol/Water). If direct crystallization fails, consider converting the product to a salt (e.g., hydrochloride or tartrate salt), which often enhances crystallinity and simplifies purification.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of spiro[imidazolidine-indene] compounds?
The most common route is a [3+2] dipolar cycloaddition reaction.[4][5] This involves the reaction of a three-atom, four-pi-electron component (the 1,3-dipole) with a two-atom, two-pi-electron component (the dipolarophile).
Mechanism Overview:
-
Formation of the 1,3-Dipole: An azomethine ylide is typically generated in situ. A common method is the thermal decarboxylation of an α-amino acid in the presence of an aldehyde.
-
Cycloaddition: The generated azomethine ylide reacts with an electron-deficient alkene. In this case, an indene derivative (often with an electron-withdrawing group at the 2-position) serves as the dipolarophile.
-
Spiro-Ring Formation: The concerted or stepwise cycloaddition creates the five-membered imidazolidine ring, with the C1-position of the indene becoming the spiro-center.
Generalized Reaction Mechanism
Caption: Key stages in the synthesis via [3+2] cycloaddition.
Q2: How do I choose the right starting materials for this synthesis?
The choice of starting materials dictates the substitution pattern on the final molecule.
-
Indene Component: The double bond of the indene acts as the dipolarophile. Electron-withdrawing groups (e.g., ketone, ester, nitrile) attached to the double bond accelerate the reaction by lowering the LUMO energy of the dipolarophile.
-
Aldehyde Component: The aldehyde provides one of the carbon atoms (C2) of the imidazolidine ring. Its substituents will be present on this position in the final product.
-
Amino Acid Component: The amino acid provides the nitrogen atoms and the other two carbons (C4 and C5) of the imidazolidine ring. The side chain of the amino acid will be a substituent at the C5 position. Sarcosine (N-methylglycine) is commonly used and results in an N-methylated imidazolidine ring.
Q3: My compound has been synthesized, but what are the standard methods for structural confirmation?
Structural elucidation relies on a combination of spectroscopic techniques:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is the most powerful tool. Look for the characteristic signals of the spiro-center (a quaternary carbon in ¹³C NMR, typically around 70-90 ppm) and the diastereotopic protons on the newly formed ring. 2D NMR is essential to confirm connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition (exact mass) of the molecule, which supports the proposed structure.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups like C=O (ketones, esters), N-H, and aromatic C-H bonds.
-
Single-Crystal X-ray Diffraction: This is the definitive method for unambiguously determining the three-dimensional structure and relative stereochemistry of the product.
Part 3: Reference Experimental Protocol
This protocol describes a representative diastereoselective synthesis of a spiro[imidazolidine-indene] derivative via a thermal [3+2] cycloaddition.
Synthesis of a Substituted Spiro[imidazolidine-2,1'-indene]-4-one
Materials:
-
2-Benzylidene-1-indanone (1.0 mmol, 1.0 equiv)
-
Sarcosine (N-methylglycine) (1.5 mmol, 1.5 equiv)
-
Benzaldehyde (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-benzylidene-1-indanone (1.0 mmol), sarcosine (1.5 mmol), and benzaldehyde (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C). The formation of the azomethine ylide intermediate occurs via condensation of sarcosine and benzaldehyde, with the removal of water via the Dean-Stark trap, followed by decarboxylation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes eluent). The reaction is typically complete within 12-24 hours, indicated by the consumption of the limiting reagent (2-benzylidene-1-indanone).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (DCM, 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted amino acid, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. It is recommended to use a silica gel slurry that has been pre-treated with 1% triethylamine in the eluent system to prevent streaking.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final spiro-compound.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its structure and purity.
References
- (No author given). (n.d.). Current time information in Le Flore County, US. Google Search.
- Zhang, X., et al. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2)
-
Nasri, S., Bayat, M., & Rostami Miankooshki, F. (2022). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Scientific Reports, 12(1), 12550. [Link]
-
Nasri, S., Bayat, M., & Rostami Miankooshki, F. (2022). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. PubMed. [Link]
- (No author given). (n.d.). Formation of diversified spiro-[imidazole-indene] derivatives from 2H-imidazoles: based on versatile propargyl alcohols. Royal Society of Chemistry.
- (No author given). (n.d.).
- (No author given). (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing.
- (No author given). (2025). Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. (Source not specified).
- (No author given). (n.d.). Discovery of Spiro oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Semantic Scholar.
- (No author given). (2022). Formation of Fluorovinyl Spiro-[imidazole-indene] and α-Amino-β-naphthalenones via Rh(III)-Catalyzed Cascade C–H Functionalization.
- (No author given). (n.d.). Synthesis of spirooxindoles by [3+2] cycloadditions. ScienceDirect.
- (No author given). (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. PubMed Central.
- (No author given). (n.d.).
-
Salehpoura, M., Aziziana, J., & Kefayatib, H. (n.d.). Clean synthesis of novel spiro[indene-2, 2'-[6]-oxathiazine]-1, 3-diones in water. (Source not specified).
- (No author given). (n.d.). Synthesis of spiro compounds by [3+2] cycloaddition reaction.
- (No author given). (n.d.).
- (No author given). (n.d.). The [3+2]Cycloaddition Reaction. (Source not specified).
- (No author given). (2025). Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. PubMed Central.
-
Huang, Y., et al. (2019). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry, 43(23). [Link]
- (No author given). (n.d.). Unravelling the Mysteries of the [3+2] Cycloaddition Reactions.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. (PDF) Highly Diastereoselective One-Pot Synthesis of [research.amanote.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of diversified spiro-[imidazole-indene] derivatives from 2H-imidazoles: based on versatile propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the specific purification challenges associated with this spiro-hydantoin compound.
I. Introduction to Purification Challenges
This compound, a molecule of interest in medicinal chemistry, is commonly synthesized via the Bucherer-Bergs reaction from 2-indanone. While a robust reaction, the purification of the final product can present several challenges. These often stem from the presence of closely related impurities, the compound's solubility characteristics, and its potential for degradation. This guide is designed to provide practical, experience-driven solutions to these common hurdles.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield of Crystalline Product After Initial Precipitation
-
Question: I've completed the synthesis and neutralized the reaction mixture, but the yield of the precipitated product is much lower than expected. What could be the cause?
-
Answer: Low initial yield is often a multifaceted issue. Let's break down the potential causes and solutions:
-
Incomplete Precipitation: The solubility of your target compound in the reaction mixture, even after neutralization, might be higher than anticipated.
-
Solution: After filtering the initial precipitate, try cooling the filtrate to 0-4°C for several hours to encourage further crystallization. You can also try partially evaporating the solvent from the filtrate under reduced pressure to increase the concentration of the product.
-
-
Sub-optimal pH for Precipitation: The isoelectric point of the hydantoin is crucial for minimizing its solubility.
-
Solution: Ensure the pH of the reaction mixture is carefully adjusted. For many hydantoins, a pH range of 5-6 is optimal for precipitation. Overshooting the neutralization point to a more basic or acidic pH can increase solubility. Use a calibrated pH meter and add the acid or base dropwise with vigorous stirring.
-
-
Formation of Soluble Side Products: The Bucherer-Bergs reaction can have side pathways that lead to more water-soluble impurities, consuming your starting material.
-
Issue 2: Persistent Impurities After Recrystallization
-
Question: I've recrystallized my product multiple times, but I still see a persistent impurity in my NMR/LC-MS analysis. How can I remove it?
-
Answer: This is a common challenge, especially with impurities that have similar polarity and solubility to your target compound. Here's a systematic approach:
-
Identify the Impurity (If Possible): Understanding the nature of the impurity is key. Common culprits in a Bucherer-Bergs synthesis include:
-
Unreacted 2-indanone: The starting ketone.
-
Cyanohydrin intermediate: Formed from the reaction of 2-indanone and cyanide.
-
Hydrolyzed byproducts: The hydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the corresponding amino acid or its derivatives.[2]
-
-
Optimize Recrystallization:
-
Solvent System: A single solvent may not be sufficient. Experiment with a binary solvent system. For example, dissolve the crude product in a good solvent (like methanol or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (like water or hexanes) until you reach the cloud point. Allowing this to cool slowly can improve the selectivity of crystallization.
-
Table 1: Recommended Solvents for Recrystallization of Spiro-hydantoin Derivatives
Solvent/System Application Notes Methanol/Water Good for moderately polar hydantoins.[1] Ethanol/Water A common and effective choice for many hydantoins. Ethyl Acetate A good starting point for crystallization; single crystals have been obtained from this solvent for a related compound.[3] | Chloroform/Methanol | Can be used for column chromatography and potentially for recrystallization of less polar impurities.[3] |
-
-
Consider Column Chromatography: If recrystallization fails, column chromatography is the next logical step.
-
Stationary Phase: Standard silica gel is usually a good starting point.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. For spiro-hydantoins, a chloroform:methanol system has also been shown to be effective.[3]
-
-
Issue 3: Product Oiling Out During Recrystallization
-
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. Here are some troubleshooting steps:
-
Reduce the Initial Solvent Volume: You may be using too much solvent. Try dissolving the crude product in the minimum amount of hot solvent required to achieve complete dissolution.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid crash-cooling in an ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: If the above methods fail, the solvent is likely not suitable. Try a different solvent or a binary solvent system where the product has slightly lower solubility at elevated temperatures.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
Q2: How can I effectively remove unreacted 2-indanone from my crude product?
-
A2: 2-indanone is less polar than the desired spiro-hydantoin. A good strategy is to perform a solvent wash of the crude solid with a less polar solvent in which the 2-indanone is soluble but the product is not. Diethyl ether or a mixture of hexanes and ethyl acetate could be effective. Alternatively, column chromatography with a non-polar eluent system will effectively separate the 2-indanone.
-
-
Q3: Is this compound susceptible to degradation during purification?
-
A3: Yes, like other hydantoins, it can be susceptible to hydrolysis of the imidazolidine-2,5-dione ring under strong acidic or basic conditions, especially at elevated temperatures.[2] This can lead to the formation of the corresponding α-amino acid derivative. Therefore, it is advisable to avoid prolonged exposure to harsh pH conditions during workup and purification.
-
-
Q4: What are the recommended storage conditions for the purified compound?
-
A4: To ensure long-term stability, the purified this compound should be stored in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent potential oxidative degradation.
-
-
Q5: What analytical techniques are best for assessing the purity of the final product?
-
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A powerful tool for quantifying purity.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
-
IV. Experimental Protocols and Visualizations
Protocol 1: General Recrystallization Procedure
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.
-
If using a binary solvent system, add the anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography Purification
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Diagram: Purification Workflow
Caption: A typical purification workflow for this compound.
V. References
-
Google Patents. (n.d.). Process for the hydrolysis of hydantoins. Retrieved from
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
Sources
Technical Support Center: Regioselectivity in 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione Reactions
Welcome to the technical support center for researchers working with 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione and its derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge encountered in the functionalization of this spiro-hydantoin scaffold: controlling regioselectivity. As drug development professionals know, the precise placement of substituents is paramount to achieving desired pharmacological activity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Understanding the Core Challenge: N-1' versus N-3' Functionalization
The this compound scaffold possesses two secondary amine nitrogens within the hydantoin ring, N-1' and N-3', both of which are nucleophilic and can undergo reactions such as alkylation and acylation. The challenge lies in directing the incoming electrophile to the desired nitrogen atom with high selectivity.
A mixture of N-1' and N-3' isomers is frequently obtained, leading to difficult and costly separation processes and reduced overall yield of the target compound. The regiochemical outcome of these reactions is a delicate interplay of electronic effects, steric hindrance, and the reaction conditions, which can be manipulated to favor either kinetic or thermodynamic products.
Figure 1: Competing reaction pathways for the functionalization of the spiro-hydantoin scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to regioselectivity in a practical question-and-answer format.
Q1: I am getting a mixture of N-1' and N-3' alkylated products. How can I favor substitution at the N-3' position?
Answer: Preferential alkylation at the N-3' position is often the kinetically favored pathway in many hydantoin systems. This is because the N-3' proton is generally more acidic and the resulting anion is more readily formed.[1][2] The N-3' position is also less sterically encumbered compared to the N-1' position, which is adjacent to the bulky spiro-indene group.
Troubleshooting & Protocol:
To favor the kinetic product (N-3' substitution) , you should employ conditions that prevent equilibration to the more thermodynamically stable isomer.
-
Choice of Base and Solvent: Use a strong, non-coordinating base that rapidly deprotonates the most acidic proton (N-3' H). A common and effective system is potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature).[3] Lower temperatures reduce the energy available for the reaction to overcome the activation barrier to the less favored N-1' product and prevent any potential reversal or migration reactions that could lead to the thermodynamic product.[4][5]
Experimental Protocol (Example: N-3' Ethylation)
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl iodide or ethyl bromide (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature over 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Q2: My goal is the N-1' substituted product, but I am consistently isolating the N-3' isomer as the major product. What should I change?
Answer: Achieving selectivity for the N-1' position requires overcoming the kinetic preference for the N-3' position. This can be accomplished by using conditions that favor the formation of the thermodynamically more stable product or by exploiting steric differences with specific reagents. The N-1' substituted product may be thermodynamically favored due to complex electronic and steric interactions in the final structure, even if it forms more slowly.
Troubleshooting & Protocol:
-
Kinetic vs. Thermodynamic Control: To favor the thermodynamic product, the reaction must be reversible. This is often achieved by using higher temperatures, which provides enough energy to overcome the higher activation barrier of the N-1' pathway and allows the kinetically formed N-3' product to revert and equilibrate to the more stable N-1' isomer.[6]
-
Base and Solvent System: A critical finding for achieving N-1 selectivity in hydantoins is the use of potassium bases in ethereal solvents.[1] Potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) has been shown to be effective for directing alkylation to the N-1 position of phenytoin.[1] This is likely due to the nature of the ion-pairing with the potassium cation, which may alter the relative nucleophilicity of the two nitrogen atoms or favor the thermodynamically controlled pathway.
Experimental Protocol (Example: N-1' Methylation)
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (tBuOK) (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 30-60 minutes.
-
Add methyl iodide (1.2 eq) and stir the reaction at room temperature or gently reflux (40-50 °C) for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the N-1' methylated product.
Figure 2: Decision workflow for optimizing regioselectivity.
Q3: Temperature and base changes are not giving me the selectivity I need for the N-1' isomer. Is there a more definitive method?
Answer: Yes. When optimizing reaction conditions fails to provide the desired purity, a protecting group strategy is the most robust and often necessary approach. This involves selectively blocking the more reactive N-3' position, forcing the reaction to occur at N-1', and then removing the protecting group.
Strategy Overview:
-
Protect N-3': Selectively introduce a protecting group at the more accessible and reactive N-3' position. A common and effective protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group or a simple acyl group. A particularly useful method for regioselective N-3 protection of hydantoins is through a Michael addition to acrylonitrile.[2]
-
Functionalize N-1': With the N-3' position blocked, perform the desired alkylation or acylation reaction. The electrophile will now exclusively attack the N-1' position.
-
Deprotect N-3': Remove the protecting group under conditions that do not affect the newly installed group at N-1' or the core structure.
Experimental Workflow (Protecting Group Strategy)
-
N-3' Protection (example with acrylonitrile):
-
To a solution of the spiro-hydantoin (1.0 eq) in a suitable solvent, add a base (e.g., triethylamine) and acrylonitrile.
-
Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work up and purify to isolate the N-3' protected intermediate.[2]
-
-
N-1' Alkylation:
-
Subject the N-3' protected intermediate to standard alkylation conditions (e.g., NaH or K₂CO₃ and an alkyl halide in DMF).
-
The reaction will proceed regioselectively at the N-1' position.
-
Isolate the di-substituted product.
-
-
Deprotection:
-
Remove the cyanoethyl group under appropriate conditions (e.g., basic hydrolysis) to yield the final, pure N-1' alkylated product.
-
Summary of Key Factors and Conditions
The table below summarizes the key variables and their expected influence on the regiochemical outcome of the reaction.
| Factor | Condition for N-3' Selectivity (Kinetic) | Condition for N-1' Selectivity (Thermodynamic/Steric) | Causality & Rationale |
| Temperature | Low (0 °C to RT) | High (RT to Reflux) | Low temp favors the faster-forming product; high temp allows for equilibration to the more stable product.[4] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, bulky potassium bases (tBuOK, KHMDS) | Weaker bases favor deprotonation at the most acidic site (N-3' H). Strong K+ bases in THF can alter ion-pairing and favor N-1' attack.[1] |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Ethereal (THF, Dioxane) | Solvent can influence the dissociation of ion pairs and the solvation of the anionic intermediate, affecting the nucleophilicity of each nitrogen differently. |
| Strategy | Direct Functionalization | Direct Functionalization or Protecting Group Strategy | A protecting group strategy offers the most unambiguous route to the N-1' isomer when other methods fail.[2] |
References
-
Hunt, J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Bookser, B. C. et al. (2005). N-Alkylation of 1H-Indazoles: A Study of the Regioselectivity of a Diverse Set of Reagents in an Automated High-Throughput Format.
-
Bsoul, O. et al. (2025). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications, 61, 2281-2284. Available at: [Link]
-
Krasowski, A. et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 385-390. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Available at: [Link]
Sources
- 1. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]
- 3. thecatalyst.org [thecatalyst.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Minimizing side product formation in the synthesis of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Technical Support Center: Synthesis of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important spiro-hydantoin scaffold. Spiro-hydantoins are crucial structural motifs in medicinal chemistry, serving as precursors to non-natural α-amino acids and exhibiting a range of biological activities.[1][2] The synthesis, most commonly achieved via the Bucherer-Bergs reaction, is elegant but can be prone to side reactions that impact yield and purity.[3][4]
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges encountered during this synthesis. We will delve into the causality behind common experimental pitfalls and provide validated protocols to ensure robust and reproducible results.
Section 1: The Core Synthesis - Understanding the Bucherer-Bergs Reaction
The synthesis of this compound from 2-indanone is a classic example of the Bucherer-Bergs multicomponent reaction.[1][4] This one-pot process involves the reaction of a ketone (2-indanone) with a cyanide source (e.g., KCN or NaCN) and ammonium carbonate.[5] Understanding the mechanism is the first step in troubleshooting, as each intermediate represents a potential point of failure or side reaction.
The reaction proceeds through several key stages:
-
Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to produce an aminonitrile.[5]
-
Carbamic Acid Formation: The aminonitrile's amino group performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-containing carbamic acid.[5]
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes cyclization and rearrangement, ultimately yielding the stable hydantoin ring system.[4][5]
Caption: The Bucherer-Bergs reaction pathway for spiro-hydantoin synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: My reaction yield is very low (<30%), or the reaction failed entirely. What are the most probable causes?
This is the most frequent issue and typically points to suboptimal reaction conditions rather than an incorrect pathway. The Bucherer-Bergs reaction is sensitive to several interdependent parameters.[6][7]
Answer: Low or no yield can almost always be traced back to one of four factors: reagent stoichiometry, pH, temperature, or poor solubility.
-
Incorrect Stoichiometry: The molar ratios of the reactants are critical. An excess of ammonium carbonate is often used to ensure sufficient ammonia and carbon dioxide are generated and to buffer the reaction.
-
Improper pH: The pH of the reaction medium is crucial. Ammonium carbonate naturally buffers the solution to a mildly alkaline pH (~8-9), which is optimal.[6] If the pH is too low (acidic), the formation of the cyanohydrin intermediate is inhibited. If it is too high (strongly basic), cyanide degradation can occur.[6]
-
Low Temperature: This reaction requires thermal energy to overcome the activation barriers, especially for the cyclization and rearrangement steps. Insufficient temperature leads to a stalled reaction, often at the aminonitrile stage.[6]
-
Poor Solubility: 2-indanone has limited solubility in purely aqueous media. If the starting material does not dissolve sufficiently, the reaction becomes a heterogeneous mixture with a very slow reaction rate. A co-solvent is essential.
| Parameter | Suboptimal Condition | Recommended Condition & Rationale |
| Stoichiometry | 1:1:1 ratio of Ketone:KCN:(NH₄)₂CO₃ | 1 : 1.5-2.0 : 4.0-5.0 . An excess of KCN ensures complete cyanohydrin formation, while excess (NH₄)₂CO₃ provides the NH₃/CO₂ and maintains optimal pH.[6] |
| pH | < 7 or > 10 | pH 8-9 . This range balances the nucleophilicity of the cyanide ion and the stability of the intermediates. The ammonium carbonate buffer system is generally sufficient.[6] |
| Temperature | < 60°C | 80-100°C (Reflux) . Ensures efficient conversion and drives the final cyclization steps. For difficult substrates, ultrasonication can be used to achieve high yields at lower temperatures.[4][8] |
| Solvent | Water only | 50% Aqueous Ethanol or Aqueous DMF . The organic co-solvent is critical for dissolving the 2-indanone starting material, ensuring a homogenous reaction mixture.[1][4] |
Question 2: My NMR spectrum is complex, showing multiple unexpected aromatic signals and a messy baseline. What is the likely side product?
While the desired product has a clean aromatic signal pattern from the indene moiety, complex aromatic signals often indicate a common side reaction of the starting material itself.
Answer: The most likely culprit is the self-condensation of 2-indanone . Under the basic and heated conditions of the Bucherer-Bergs reaction, 2-indanone can undergo an aldol-type self-condensation to form dimeric or even trimeric structures like bindone.[9] This side reaction consumes your starting material and introduces complex, hard-to-remove impurities that have multiple aromatic regions.
To mitigate this:
-
Control the Order of Addition: Do not pre-mix the 2-indanone and ammonium carbonate and heat them before adding the cyanide source. The optimal procedure is to add the 2-indanone to the pre-heated solution of ammonium carbonate and KCN. This ensures that cyanide is available to immediately trap the ketone as the cyanohydrin, which is not susceptible to self-condensation.
-
Maintain Reagent Excess: Ensuring an excess of KCN and (NH₄)₂CO₃ helps drive the reaction towards the desired hydantoin pathway, kinetically outcompeting the slower self-condensation reaction.
Question 3: After workup, I isolate a product that is water-soluble and doesn't seem to be my desired hydantoin. What could it be?
If your workup involves acidification and you isolate a significant amount of a water-soluble byproduct, you have likely opened the hydantoin ring.
Answer: You are likely isolating the corresponding α-ureido acid (hydantoic acid) . Hydantoins and their hydantoic acid precursors are in a chemical equilibrium.[1][8] The hydantoin ring can be hydrolyzed and opened under either strongly acidic or strongly basic conditions, especially at elevated temperatures during workup.
To prevent this:
-
Neutralize Carefully: During the workup, avoid strong mineral acids to precipitate the product. A milder acidification using acetic acid or careful addition of dilute HCl to a pH of ~6-7 is recommended.
-
Avoid Prolonged Heating During Workup: Do not boil the reaction mixture for extended periods after acidification. Cool the mixture to room temperature before beginning the isolation procedure.
-
Confirmation: The presence of a carboxylic acid group in the side product can be confirmed with IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) and a change in solubility upon basification.
Section 3: Optimized Protocol for High-Purity Synthesis
This protocol incorporates the troubleshooting solutions described above to maximize yield and minimize the formation of common side products.
Materials:
-
2-Indanone
-
Potassium Cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (95%)
-
Deionized Water
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate (4.5 eq) and potassium cyanide (1.8 eq).
-
Protocol Note: All operations involving KCN must be performed in a certified chemical fume hood. Have a cyanide antidote kit available and be fully trained in its use. Acidic conditions will generate lethal HCN gas.
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water to the flask to dissolve the salts.
-
Heating: Heat the mixture to a gentle reflux (approx. 85-90°C) with stirring until all solids are dissolved.
-
Substrate Addition: Dissolve 2-indanone (1.0 eq) in a minimal amount of warm ethanol. Add this solution dropwise to the refluxing reaction mixture over 15-20 minutes.
-
Protocol Note: This controlled addition ensures a low instantaneous concentration of free ketone, minimizing the risk of self-condensation.[9]
-
-
Reaction: Maintain the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting ketone spot should disappear.
-
Cooling and Workup: After the reaction is complete, cool the flask to room temperature in an ice bath. A precipitate of the crude product should form.
-
Precipitation: Slowly and carefully add glacial acetic acid to the cold mixture with stirring until the pH is approximately 6-7. This will protonate the hydantoin salt and complete the precipitation. Perform this step in the fume hood , as a small amount of HCN gas may evolve.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be effectively purified by recrystallization from hot ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.
Section 4: Troubleshooting Workflow
When encountering issues, a logical diagnostic process is key. The following flowchart provides a systematic approach to identifying and solving problems in the synthesis.
Caption: A systematic workflow for troubleshooting spiro-hydantoin synthesis.
References
-
Name Reaction. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
-
Poór, M. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(1), 87. Retrieved from [Link]
-
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Munday, I. J. (1971). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer-Bergs Reaction. Journal of the Chemical Society C: Organic, 26, 2749-2753. Retrieved from [Link]
-
Szymańska, E., et al. (2019). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 24(23), 4296. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
The University of Queensland. (1971). Some stereochemical aspects of the Strecker synthesis and the Bucherer-Bergs reaction. Retrieved from [Link]
-
Sarges, R., et al. (1985). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 28(12), 1716-1720. Retrieved from [Link]
-
Kumar, R., & Singh, V. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33285. Retrieved from [Link]
-
Rostami, F., et al. (2021). Progress in Multicomponent Reactions Involving 1,3-Indanedione. Polycyclic Aromatic Compounds. Retrieved from [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in obtaining high-quality single crystals of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS: 27473-61-6)[1][2]. The unique spirocyclic structure, combining a hydantoin ring with an indene moiety, presents specific crystallization challenges that require a systematic and informed approach. This document synthesizes fundamental crystallization principles with specific insights relevant to this class of compounds.
Crystallization Refinement Workflow
The path from a purified solid to diffraction-quality crystals is an iterative process. The following workflow illustrates the key stages of method development and optimization.
Caption: General workflow for crystallization method development.
Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My experiment yielded an oil or an amorphous precipitate instead of crystals. What went wrong and how can I fix it?
A1: This is a classic sign of rapid desolubilization, where the compound "crashes out" of solution before it can organize into an ordered crystal lattice. This occurs when the solution becomes supersaturated too quickly.
-
Causality:
-
Oiling Out: Occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation. Impurities can depress the melting point, exacerbating this issue. For compounds like spiro-hydantoins, strong intermolecular forces can also favor a disordered, liquid-like phase.
-
Amorphous Precipitation: Results from extremely rapid changes in solvent conditions, leading to a disordered solid. This is common with the fast addition of an anti-solvent or rapid cooling.[3]
-
-
Recommended Solutions:
-
Reduce the Rate of Supersaturation: The cornerstone of growing good crystals is to allow the process to happen slowly.
-
For Cooling Crystallization: Slow the cooling rate. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, insulated with paper towels, and then move it to a refrigerator.[4][5]
-
For Anti-Solvent Methods: Use vapor diffusion instead of direct liquid layering. This slows the introduction of the anti-solvent dramatically.[6]
-
-
Decrease Solute Concentration: Start with a more dilute solution. This requires a greater change in conditions (e.g., more cooling or more anti-solvent) to reach the point of saturation, giving molecules more time to orient correctly.[3]
-
Change the Solvent System: The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has slightly lower, but still adequate, solubility at elevated temperatures. Tetrahydrofuran (THF), for instance, is known to sometimes cause "oiling out."
-
Q2: No crystals have formed, even after cooling the solution for an extended period. What are the next steps?
A2: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the formation of the first stable crystal nucleus) is too high.
-
Causality:
-
Insufficient Supersaturation: There may be too much solvent, keeping the compound fully dissolved even at low temperatures.[7]
-
High Nucleation Energy Barrier: The solution is supersaturated, but the molecules have not yet formed stable nuclei to initiate crystal growth.
-
-
Recommended Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][8]
-
Introduce a Seed Crystal: If you have a small amount of the solid material, add a tiny crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[7][8]
-
Reduce Solvent Volume: Gently warm the solution and evaporate a portion of the solvent to increase the concentration. Allow the solution to cool again.[5][7]
-
Utilize a Lower Temperature Bath: If cooling to 4°C (refrigerator) is ineffective, try a freezer (-20°C) or a salt-ice bath.[8]
-
Q3: The crystals I obtained are very small, needle-like, or form aggregates. How can I grow larger, higher-quality single crystals for X-ray diffraction?
A3: The formation of many small or needle-like crystals indicates that the rate of nucleation is much higher than the rate of crystal growth.[3] To get larger, blockier crystals, you need to shift the equilibrium to favor growth over nucleation.
-
Causality:
-
High Supersaturation: Leads to rapid and numerous nucleation events.
-
Solvent Effects: The solvent interacts with different faces of the growing crystal. Strong interactions with certain faces can inhibit growth in that direction, leading to anisotropic shapes like needles or plates.[9][10] The choice of solvent is a critical factor in controlling crystal morphology.[11]
-
-
Recommended Solutions:
-
Slow Down the Process: This is the most critical factor. Slower solvent evaporation, slower cooling, or slower diffusion of an anti-solvent will reduce the number of nucleation sites and allow existing crystals to grow larger.[3]
-
Optimize the Solvent System: Experiment with different solvents. A related compound, 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione, yielded single crystals from a slow evaporation of its ethyl acetate solution[12]. This makes ethyl acetate and similar solvents (e.g., acetone, 2-butanone) excellent starting points. Changing the solvent can drastically alter the crystal habit from needles to blocks.
-
Use Seeding in a Slightly Supersaturated Solution: Prepare a solution that is just at the point of saturation. Add one or two high-quality seed crystals. This bypasses the initial nucleation phase and promotes controlled growth on the existing seeds.[3]
-
Minimize Disturbances: Protect your crystallization experiment from vibrations and rapid temperature fluctuations, which can trigger secondary nucleation.[3]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best initial solvent system for this compound?
A: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[13]
-
Solubility Testing: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Guiding Principles: The target molecule has polar functional groups (two amides, two carbonyls) and a nonpolar indene backbone. This suggests that solvents of intermediate polarity might work well.
-
Recommended Starting Solvents: Based on the structure and literature for similar compounds[12], a good starting screen would include:
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF)
-
Nonpolar (as potential anti-solvents): Hexanes, Toluene, Dichloromethane
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| Ethyl Acetate | 77.1 | 6.0 | Primary Choice. Proven effective for a similar spiro-hydantoin-indane derivative.[12] Good balance of polarity. |
| Acetone | 56.0 | 21.0 | Good solvent for polar compounds, highly volatile, useful for vapor diffusion. |
| Ethanol | 78.4 | 24.6 | Dissolves many organics upon heating; water can be used as an anti-solvent. |
| Acetonitrile | 81.6 | 37.5 | Can promote crystal growth due to its linear shape and polarity. |
| Toluene | 110.6 | 2.4 | Good as an anti-solvent when layered with a more polar solvent like ethyl acetate. |
| Hexane | 68.0 | 1.9 | Standard nonpolar anti-solvent. |
Q: What is the most reliable technique for crystallizing milligram quantities of a novel compound?
A: For small quantities, methods that offer precise control over the rate of crystallization are preferred. Vapor diffusion is arguably the best and most widely used technique for this purpose.[6] It involves dissolving the compound in a small amount of a "good" solvent and allowing the vapor of a miscible "poor" solvent (anti-solvent) to slowly diffuse into it, gradually inducing crystallization.
Experimental Protocol: Vapor Diffusion (Anti-Solvent)
This protocol is designed for researchers who have identified a good solvent and a miscible anti-solvent for this compound.
Materials:
-
Small inner vial (e.g., 0.5 mL conical vial)
-
Larger outer vial or beaker with a sealable lid (e.g., 5-10 mL)
-
Solvent in which the compound is soluble (e.g., Ethyl Acetate)
-
Anti-solvent in which the compound is insoluble (e.g., Hexane)
Procedure:
-
Prepare the Compound Solution: Dissolve 2-5 mg of the purified compound in the minimum amount of the "good" solvent (e.g., ethyl acetate) in the small inner vial to create a clear, nearly saturated solution.
-
Set up the Diffusion Chamber: Add the "poor" anti-solvent (e.g., hexane) to the larger outer vial to a depth of about 0.5 cm.
-
Combine: Carefully place the open inner vial containing the compound solution inside the larger outer vial. Ensure the anti-solvent level is below the top of the inner vial.
-
Seal and Wait: Seal the outer vial tightly. Do not disturb the setup. The more volatile solvent from the inner vial will slowly transfer to the outer reservoir, while the anti-solvent vapor will diffuse into the inner vial.
-
Monitor: Over several days to weeks, the solution in the inner vial will slowly become supersaturated, leading to the growth of crystals.
Caption: Schematic of a vapor diffusion crystallization setup.
References
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Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). (n.d.). pubs.acs.org. Retrieved January 17, 2026, from [Link]
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How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 14). YouTube. Retrieved January 17, 2026, from [Link]
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Guide for crystallization. (n.d.). chem.uwimona.edu.jm. Retrieved January 17, 2026, from [Link]
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Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). mdpi.com. Retrieved January 17, 2026, from [Link]
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Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). dassaultsystems.com. Retrieved January 17, 2026, from [Link]
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SOP: CRYSTALLIZATION. (n.d.). humboldt.edu. Retrieved January 17, 2026, from [Link]
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3.5: Inducing Recrystallization. (2025, August 20). chem.libretexts.org. Retrieved January 17, 2026, from [Link]
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3.5E: Initiating Crystallization. (2022, April 7). chem.libretexts.org. Retrieved January 17, 2026, from [Link]
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Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study. (n.d.). ncbi.nlm.nih.gov. Retrieved January 17, 2026, from [Link]
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Crystallization. (n.d.). colorado.edu. Retrieved January 17, 2026, from [Link]
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3.6F: Troubleshooting. (2022, April 7). chem.libretexts.org. Retrieved January 17, 2026, from [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). ncbi.nlm.nih.gov. Retrieved January 17, 2026, from [Link]
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Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. (n.d.). ncbi.nlm.nih.gov. Retrieved January 17, 2026, from [Link]
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Advice for Crystallization. (n.d.). uni-potsdam.de. Retrieved January 17, 2026, from [Link]
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Flow Crystallization | Solubility Control. (n.d.). vapourtec.com. Retrieved January 17, 2026, from [Link]
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Why I am not getting crystals? (2012, March 14). researchgate.net. Retrieved January 17, 2026, from [Link]
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Formation of diversified spiro-[imidazole-indene] derivatives from 2H-imidazoles: based on versatile propargyl alcohols. (n.d.). pubs.rsc.org. Retrieved January 17, 2026, from [Link]
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Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. (2022, July 22). pubmed.ncbi.nlm.nih.gov. Retrieved January 17, 2026, from [Link]
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This compound. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved January 17, 2026, from [Link]
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Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione. (n.d.). ncbi.nlm.nih.gov. Retrieved January 17, 2026, from [Link]
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(PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). researchgate.net. Retrieved January 17, 2026, from [Link]
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Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione. (n.d.). researchgate.net. Retrieved January 17, 2026, from [Link]
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Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (n.d.). journals.iucr.org. Retrieved January 17, 2026, from [Link]
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New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. (2025, August 5). researchgate.net. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). mdpi.com. Retrieved January 17, 2026, from [Link]
-
Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 17, 2026, from [Link]
-
Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. (2025, May 6). chemrxiv.org. Retrieved January 17, 2026, from [Link]
-
Spiro hydantoin aldose reductase inhibitors. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 17, 2026, from [Link]
-
1',3'-DIHYDROSPIRO-(IMIDAZOLIDINE-4,2'-(2H)-INDENE-2,5-DIONE. (n.d.). molbase.com. Retrieved January 17, 2026, from [Link]
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Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024, June 6). ajchem-a.com. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
In the landscape of medicinal chemistry, the spiro-heterocyclic scaffold has emerged as a privileged structural motif, consistently yielding compounds with significant and diverse biological activities. Among these, the 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione core, a member of the broader spiro-hydantoin family, represents a focal point for the development of novel therapeutic agents. This guide provides a comparative study of this core structure and its related analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance in various biological assays. The content herein is intended for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical overview grounded in experimental data.
The Spiro[imidazolidine-4,2'-indene]-2,5-dione Scaffold: A Foundation for Diverse Bioactivity
The this compound, with the chemical formula C11H10N2O2, is characterized by an imidazolidine-2,5-dione (hydantoin) ring spiro-fused to an indene moiety at the C4 position of the hydantoin ring[1][2]. The inherent rigidity and three-dimensional architecture imparted by the spirocyclic center are crucial for specific interactions with biological targets. The hydantoin ring itself is a well-established pharmacophore, known to be present in drugs with anticonvulsant properties like phenytoin[3]. The indene fragment, on the other hand, offers a lipophilic region that can be pivotal for receptor binding and cellular uptake.
The diverse pharmacological profile of hydantoin derivatives is well-documented, encompassing anticonvulsant, antiarrhythmic, anticancer, and antipsychotic activities[4][3]. This versatility stems from the amenability of the hydantoin core to structural modifications, particularly at the N1, N3, and C5 positions, which allows for the fine-tuning of its biological effects[5].
Synthesis Strategies: Building the Spiro-Hydantoin Core
A common and versatile method for the synthesis of 5-substituted imidazolidine-2,4-diones, which can be adapted for spirocyclic analogs, is the Bucherer-Bergs reaction[5]. This one-pot multicomponent reaction involves the treatment of a ketone (in this case, 2-indanone) with an alkali metal cyanide and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which subsequently cyclizes to form the desired spiro-hydantoin ring.
Further modifications, such as N-alkylation, can be achieved through standard procedures. For instance, the reaction of the parent spiro-hydantoin with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can introduce substituents at the nitrogen atoms of the hydantoin ring[6].
Caption: Generalized workflow for the Bucherer-Bergs synthesis of the spiro-hydantoin core.
Comparative Biological Activities of Analogs
The therapeutic potential of the spiro[imidazolidine-4,2'-indene]-2,5-dione scaffold is best understood through a comparative analysis of its analogs, where structural modifications lead to distinct biological outcomes.
Anticonvulsant Activity
The hydantoin moiety is historically associated with anticonvulsant properties. While direct anticonvulsant data for the parent indene spiro-hydantoin is not extensively detailed in the provided literature, the broader class of spiro-hydantoin derivatives has been investigated for this purpose. The mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels.
Interestingly, isosteric replacement of the carbonyl group in the hydantoin ring with a sulfonyl group in related 1,2,5-thiadiazolidine 1,1-dioxides, considered sulfonyl analogs of hydantoins, led to a significant reduction or complete loss of anticonvulsant activity[7]. This underscores the critical role of the hydantoin ring's carbonyl groups for this specific biological function. Furthermore, derivatives of pyrrolidine-2,5-dione, a related cyclic imide, have shown a broad spectrum of anticonvulsant activity in preclinical models, suggesting that the core cyclic imide structure is a key determinant of this activity[8].
Anticancer Activity
The spiro-oxindole and spiro-hydantoin scaffolds are recognized as valuable templates in the design of anticancer agents[9]. The fusion of these privileged structures can yield compounds with potent cytotoxic effects. For instance, dispiro-indolinone derivatives, which combine spiro-oxindole and 2-thiohydantoin moieties, have been investigated as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression[9].
A comparative study of spiro[imidazolidine-4,3′-thieno[2,3-g]quinoline]-tetraones and their analogs revealed potent antiproliferative activity against a panel of human tumor cell lines[10]. The structure-activity relationship (SAR) studies in this series indicated that the nature of the substituent on a phenyl ring attached to the core structure significantly influenced the cytotoxic potency. For example, compounds with specific substitutions on the phenyl ring displayed nanomolar IC50 values against certain cancer cell lines[10].
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[thieno[2,3-g]quinoline]-tetraone analog (2a) | HT-29 (Colon) | 0.001-0.002 | [10] |
| Spiro[thieno[2,3-g]quinoline]-tetraone analog (2b) | HT-29 (Colon) | 0.001-0.002 | [10] |
| Dispiro-indolinone (5b) | A549 (Lung) | 0.0076 | [11] |
| Dispiro-indolinone (5c) | A549 (Lung) | 0.0087 | [11] |
Table 1: Comparative in vitro cytotoxicity of selected spiro-hydantoin analogs.
The mechanism of cytotoxicity for some of these analogs has been linked to the generation of reactive oxygen species (ROS)[11]. This prooxidant activity can induce oxidative stress within cancer cells, leading to apoptosis.
Activity at Serotonin Receptors
Structural modifications of the spiro[imidazolidine-4,1'-indene]-2,5-dione core, particularly through the addition of an arylpiperazinylpropyl side chain, have yielded compounds with high affinity for serotonin (5-HT) receptors[4][12]. These receptors are implicated in a variety of neurological and psychiatric disorders.
A study on a series of such derivatives found that compounds containing an indane or tetralin moiety in the imide part exhibited the highest affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors[12]. For example, a representative compound from this series acted as a 5-HT1A agonist and a weak 5-HT7 antagonist[12]. This highlights how the core spiro-indene structure can serve as a scaffold for developing ligands with specific G-protein coupled receptor (GPCR) profiles.
Caption: Logical relationship for developing serotonin receptor ligands from the spiro-indene core.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential. Below is a representative protocol for an in vitro cytotoxicity assay, a common method for evaluating the anticancer potential of new compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. The comparative analysis reveals that subtle structural modifications can lead to significant changes in their pharmacological profiles, highlighting the importance of rational drug design and comprehensive SAR studies. The indene moiety confers a unique lipophilic and rigid character, which, when combined with the proven pharmacophore of the hydantoin ring, creates a powerful platform for discovering novel therapeutic agents.
Future research in this area should focus on expanding the chemical diversity of these analogs and exploring their potential against a wider range of biological targets. The development of more selective and potent compounds will depend on a deeper understanding of their mechanisms of action, aided by computational modeling and advanced biological screening techniques. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
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New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate. [Link]
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NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. PubMed. [Link][12]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link][9]
-
Antitumor Agents 6. Synthesis, Structure-Activity Relationships, and Biological Evaluation of Spiro[imidazolidine-4,3′-thieno[2,3-g]quinoline]-tetraones and Spiro[thieno[2,3-g]quinoline-3,5′-[4][10][12]triazinane]-tetraones with Potent Antiproliferative Activity. ACS Publications. [Link][10]
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Imidazolidine Derivatives in Cancer Research: What is known? PubMed. [Link][13]
-
1',3'-DIHYDROSPIRO-(IMIDAZOLIDINE-4,2'-(2H)-INDENE-2,5-DIONE. Molbase. [Link][2]
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Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione. NIH. [Link][6]
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. [Link][3]
-
Anticonvulsant properties of 3-oxo- and 3-imino-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides. PubMed. [Link][7]
-
Dispirooxindoles Based on 2-Selenoxo-Imidazolidin-4-Ones: Synthesis, Cytotoxicity and ROS Generation Ability. MDPI. [Link][11]
-
Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link][8]
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A Comparative Guide to the Structure-Activity Relationship of Spiro-Imidazolidine-Indene Derivatives as Aldose Reductase Inhibitors
In the landscape of medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione derivatives and related spiro-hydantoin analogs, with a specific focus on their role as inhibitors of aldose reductase. This enzyme is a critical target in the management of diabetic complications, and understanding the nuanced interplay between chemical structure and inhibitory activity is paramount for the rational design of next-generation therapeutics.
The Rationale for Targeting Aldose Reductase
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is responsible for the conversion of glucose to sorbitol.[1] Under normal physiological conditions, this pathway is of minor consequence. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol.[1] This accumulation is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.[2] Consequently, the inhibition of aldose reductase presents a promising therapeutic strategy to prevent or mitigate these debilitating conditions. The spiro-hydantoin scaffold has emerged as a privileged structure in the design of potent aldose reductase inhibitors (ARIs).
General Synthesis of Spiro-Hydantoin Derivatives
The classical synthetic route to spiro-hydantoin derivatives is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.
For the synthesis of this compound, the starting material would be 2-indanone. The general workflow is depicted below.
Caption: Generalized workflow for the synthesis of spiro-hydantoin derivatives via the Bucherer-Bergs reaction.
It is important to note that reaction conditions, such as temperature and solvent, may need to be optimized to achieve desirable yields, as standard conditions can sometimes be inefficient for certain ketone substrates.[3]
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The inhibitory potency of spiro-hydantoin derivatives against aldose reductase is exquisitely sensitive to the nature of the substituents on the spiro-fused ring system. By comparing different classes of these inhibitors, we can distill key principles that govern their activity.
Spiro-Chromanone-Hydantoin Derivatives: The Case of Sorbinil
One of the most extensively studied classes of spiro-hydantoin ARIs is derived from chromanones. A prominent example is Sorbinil, (S)-6-fluorospiro[chroman-4,4'-imidazolidine]-2',5'-dione.[1] SAR studies on this class have revealed several critical features:
-
Stereochemistry: The inhibitory activity resides almost exclusively in the (4S)-isomer.[1] This highlights the importance of the three-dimensional arrangement of the molecule for effective binding to the active site of aldose reductase.
-
Aromatic Substitution: Halogen substitution at the 6-position of the chromanone ring, particularly with fluorine or chlorine, significantly enhances inhibitory potency.[1] This is likely due to favorable interactions with a hydrophobic pocket in the enzyme's active site.
-
The Hydantoin Moiety: The hydantoin ring itself is a key pharmacophoric element, with the acidic N-H proton playing a crucial role in binding to the enzyme.
The general SAR for spiro-chromanone-hydantoin derivatives can be visualized as follows:
Caption: Key SAR features of spiro-chromanone-hydantoin aldose reductase inhibitors.
Spiro-Fluorene-Hydantoin Derivatives: Impact of Arylsulfonyl Substitution
More recent studies have explored arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-diones as a different class of ARIs.[4] These compounds offer a different hydrophobic scaffold compared to the chromanones. Key findings from these studies include:
-
Position of the Arylsulfonyl Group: The position of the arylsulfonyl group on the hydantoin ring is critical. In one study, the 3-arylsulfonyl derivatives were found to be more potent than the corresponding 1-arylsulfonyl isomers.[4]
-
Substitution on the Aryl Ring: Similar to the chromanone series, halogen substitution on the para-position of the aryl ring of the arylsulfonyl moiety had a marked positive effect on aldose reductase inhibition.[4] For instance, a p-chloro or p-bromo substituent resulted in potent inhibitors.
A comparison of the inhibitory activities of selected spiro-fluorene-hydantoin derivatives is presented below:
| Compound ID | Arylsulfonyl Substituent | IC₅₀ (µM) for ALR2 |
| 2a | Phenyl | > 50 |
| 2b | 4-Chlorophenyl | 0.89 |
| 2c | 4-Bromophenyl | 1.12 |
| 2d | 4-Methylphenyl | 1.98 |
| 2e | 4-Methoxyphenyl | 2.50 |
Data sourced from Iqbal et al. (2015)[4]
This data clearly demonstrates that a halogen at the para-position of the phenylsulfonyl group is highly favorable for potent inhibition of aldose reductase 2 (ALR2).
This compound: An Analysis and Comparison
While extensive, published SAR data specifically for the this compound scaffold is less abundant in readily available literature, we can extrapolate from the principles learned from the chromanone and fluorene analogs to guide the design of potent inhibitors based on this core.
Based on the established SAR of related compounds, the following hypotheses can be made for optimizing the indene-based scaffold:
-
Aromatic Substitution on the Indene Ring: Similar to the chromanone and fluorene series, substitution on the aromatic portion of the indene ring is likely to have a significant impact on activity. Electron-withdrawing groups, particularly halogens, at positions analogous to the 6-position of the chromanone ring (i.e., the 5- or 6-position of the indene) would be prime candidates for enhancing potency.
-
Substitution on the Hydantoin Nitrogens: While the parent N-unsubstituted hydantoin is often active, substitution at the N1 or N3 positions can modulate activity, solubility, and pharmacokinetic properties. The findings from the spiro-fluorene series suggest that substitution at the N3 position with an appropriately substituted arylsulfonyl group could be a fruitful strategy.[4]
Experimental Protocols: Aldose Reductase Inhibition Assay
To provide a practical context for the evaluation of these compounds, a representative experimental protocol for determining the in vitro inhibition of aldose reductase is outlined below. This protocol is a composite of standard methodologies described in the literature.
Objective: To determine the concentration of a test compound required to inhibit 50% of aldose reductase activity (IC₅₀).
Materials:
-
Partially purified aldose reductase from rat lens or human placenta.
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
DL-Glyceraldehyde (substrate).
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate or cuvettes, add the following in order:
-
Phosphate buffer.
-
NADPH solution.
-
Aldose reductase enzyme solution.
-
Test compound solution (or solvent for control).
-
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a pre-determined time (e.g., 5-10 minutes).
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and, therefore, to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
This self-validating system should include positive controls (known ARIs like Sorbinil or Epalrestat) and negative controls (vehicle only) to ensure the reliability of the results.
Conclusion and Future Directions
The structure-activity relationship studies of spiro-hydantoin derivatives have provided invaluable insights into the design of potent aldose reductase inhibitors. The key takeaways include the critical role of stereochemistry, the beneficial effect of halogen substitution on the aromatic ring, and the importance of the hydantoin moiety as a pharmacophore. While the this compound scaffold is a promising starting point, its potential can be further unlocked by applying the SAR principles derived from related spiro-hydantoin classes. Future work should focus on the systematic exploration of substitutions on both the indene and hydantoin rings of this scaffold to develop novel ARIs with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of more effective treatments for diabetic complications.
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Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 31(1), 230-243. [Link]
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Sarges, R., Goldstein, S. W., Welch, W. M., Swindell, A. C., Siegel, T. W., & Beyer, T. A. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]
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Schnur, R. C., Sarges, R., & Peterson, M. J. (1982). Spiro Oxazolidinedione Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 25(12), 1451-1454. [Link]
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Iqbal, Z., Hameed, S., Ali, S., Tehseen, Y., Shahid, M., & Iqbal, J. (2015). Synthesis, characterization, hypoglycemic and aldose reductase inhibition activity of arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-diones. European Journal of Medicinal Chemistry, 98, 127-138. [Link]
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Da Settimo, F., et al. (2024). Novel spiroindoline derivatives targeting aldose reductase against diabetic complications. Biruni University Repository. [Link]
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El-Gazzar, A. R. B. A., et al. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237862. [Link]
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Taliani, S., et al. (2021). In Search for Multi-Target Ligands as Potential Agents for Diabetes Mellitus and Its Complications—A Structure-Activity Relationship Study on Inhibitors of Aldose Reductase and Protein Tyrosine Phosphatase 1B. Molecules, 26(16), 4969. [Link]
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Target Validation for the Biological Effects of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione: A Comparative Guide
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is only the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of their biological targets. This process is paramount for understanding the mechanism of action, predicting potential on- and off-target effects, and ultimately determining the clinical viability of a compound. This guide provides a comprehensive framework for the target validation of a promising, yet uncharacterized, small molecule: 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione.
The core structure of this molecule, a spiro-fused imidazolidinedione and indene, belongs to the broader class of spirohydantoins. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticonvulsant, anticancer, and modulatory effects on G-protein coupled receptors (GPCRs) and ion channels.[1][2][3] This chemical lineage suggests a high probability of biological activity for this compound, but without empirical evidence, its specific molecular targets remain elusive.
This guide will navigate the user through a logical, multi-faceted approach to target identification and validation, emphasizing the rationale behind each experimental choice and comparing various methodologies. We will operate under the assumption that a preliminary phenotypic screen has revealed a consistent and measurable biological effect of the compound, such as inhibition of cancer cell proliferation or modulation of a specific signaling pathway.
The Crucial Role of Target Validation in Drug Discovery
Phenotype-based drug discovery, where compounds are identified based on their effects on cells or organisms without prior knowledge of their targets, has seen a resurgence in recent years.[4][5] This approach offers the advantage of identifying first-in-class therapeutics with novel mechanisms of action. However, the subsequent process of "target deconvolution" is a significant challenge.[6][7] Without a validated target, advancing a lead compound is fraught with risk, as the underlying mechanism of its therapeutic effect and potential for toxicity remain unknown. Rigorous target validation provides the foundational knowledge required for rational lead optimization and clinical development.[8][9]
A Multi-Pronged Strategy for Target Validation
Given the novelty of this compound, a multi-pronged approach to target validation is essential. This strategy combines unbiased, proteome-wide screening with focused, hypothesis-driven methods to identify and confirm the molecular target(s).
Our proposed workflow is as follows:
Figure 1: A multi-pronged workflow for target validation.
Phase 1: Unbiased Target Identification
The initial phase focuses on identifying a list of potential protein targets without preconceived biases.
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for identifying direct target engagement in a cellular context.[10][11][12][13][14] It is based on the principle that the binding of a small molecule can stabilize its protein target, leading to an increase in the protein's melting temperature.[11]
Methodology Comparison: CETSA vs. Traditional Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography | Genetic Screens (CRISPR/RNAi) |
| Principle | Ligand-induced thermal stabilization of the target protein.[11] | Immobilized compound captures binding partners from cell lysate. | Identifies genes whose perturbation mimics or reverses the compound's phenotype.[9] |
| Context | In situ (intact cells or tissues).[14] | In vitro (cell lysate). | Cellular context. |
| Compound Modification | Not required. | Requires chemical modification for immobilization, which may alter activity. | Not applicable. |
| Identifies | Direct and indirect binding partners that are stabilized. | Direct binding partners. | Proteins functionally linked to the compound's effect. |
| Throughput | Moderate to high (with MS). | Low to moderate. | High. |
| Confirmation | Requires orthogonal validation. | Requires orthogonal validation. | Requires orthogonal validation. |
Experimental Protocol: CETSA-MS
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with this compound or vehicle control for a predetermined time.
-
Heat Shock: Harvest and resuspend cells in a suitable buffer. Aliquot cell suspensions and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., protein reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound compared to the vehicle control. These are your primary target candidates.
Phase 2: Orthogonal Validation and Target Characterization
Once a list of high-confidence target candidates is generated, the next crucial step is to validate these findings using orthogonal, hypothesis-driven methods.
Biochemical Assays
If the putative target is an enzyme, such as a kinase, its activity can be directly measured in the presence of the compound. For instance, if CETSA-MS identifies a particular kinase as a top candidate, a kinase activity assay can be performed.
Comparative Analysis of Kinase Profiling Services
Several commercial vendors offer kinase profiling services, which can rapidly assess the selectivity of a compound against a large panel of kinases.[15][16]
| Service Provider | Panel Size | Assay Technology | Key Advantages |
| Eurofins Discovery | >500 kinases | Radiometric (KinaseProfiler™), Luminescence, HTRF | Industry-standard, large panel, fast turnaround.[15] |
| Reaction Biology | >700 kinases | Radiometric | Extensive panel, including mutant kinases. |
| Promega | Various | NanoBRET™ Target Engagement, Luminescent Kinase Assays | Cellular target engagement assays available. |
Direct Binding Assays
To confirm a direct physical interaction between the compound and the putative target, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are invaluable.[8]
Figure 2: Workflow for Surface Plasmon Resonance (SPR).
Cellular Target Engagement Assays
Confirming target engagement within a cellular environment is a critical validation step. While CETSA is one such method, other techniques like NanoBRET™ can provide quantitative data on compound binding to the target protein in living cells.
Comparison with an Alternative Compound
To illustrate the importance of this validation workflow, let's consider a hypothetical alternative: a known spirohydantoin derivative, "Compound X," which is a potent and selective inhibitor of Kinase Y.
| Feature | This compound | "Compound X" (Hypothetical Alternative) |
| Target | Unknown | Kinase Y (Validated) |
| Mechanism of Action | Unknown | Inhibition of Kinase Y activity |
| Selectivity | Unknown | High selectivity for Kinase Y over other kinases |
| Development Path | Requires extensive target identification and validation. | Rational lead optimization based on Kinase Y structure and function. |
This comparison highlights the critical knowledge gap that our proposed target validation workflow aims to fill. Without this information, the development of this compound would be based on conjecture rather than a solid understanding of its molecular mechanism.
Conclusion
The target validation for a novel compound like this compound is a challenging but essential undertaking. By employing a systematic and multi-faceted approach that combines unbiased, proteome-wide screening with rigorous orthogonal validation, researchers can confidently identify and characterize the molecular target(s) of this promising molecule. This knowledge is the bedrock upon which a successful drug discovery program is built, enabling rational lead optimization, prediction of potential toxicities, and ultimately, the development of a safe and effective therapeutic.
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University College London. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Accessed January 17, 2026. [Link]
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Sakamoto S, Taniguchi T, Fukuzawa K, et al. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochim Biophys Acta Proteins Proteom. 2019;1867(1):22-27. [Link]
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Iwata H, Mizutani S, Taneishi K, et al. The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery. ResearchGate. Published online 2020. [Link]
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Almqvist H, Axelsson H, Jafari R, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol Biol. 2016;1473:163-182. [Link]
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A Comparative Guide to the In Vivo Efficacy of Novel Aldose Reductase Inhibitors Versus Standard-of-Care in Diabetic Neuropathy
This guide provides a comprehensive comparison of the in vivo efficacy of investigational spirohydantoin-based aldose reductase inhibitors, exemplified by compounds like 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, against the current standard-of-care for painful diabetic peripheral neuropathy (DPN). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutics for diabetic complications.
Introduction: The Unmet Need in Diabetic Neuropathy
Diabetic peripheral neuropathy is a debilitating complication of diabetes, characterized by progressive nerve damage that leads to pain, sensory loss, and significant morbidity.[1] The primary pathogenic mechanism involves hyperglycemia-induced metabolic dysregulation, most notably the flux through the polyol pathway.[2]
The Polyol Pathway: A Key Therapeutic Target
Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose to sorbitol. This process consumes NADPH and leads to the accumulation of sorbitol, which induces osmotic stress and downstream oxidative damage, ultimately contributing to nerve dysfunction.[2] Inhibiting aldose reductase is therefore a rational, disease-modifying therapeutic strategy. Compounds with a spirohydantoin core, such as this compound, represent a chemical class with potent AR inhibitory activity.[2][3]
Caption: The Polyol Pathway in Hyperglycemia and Point of Intervention.
Current Standard-of-Care (SoC): A Focus on Symptom Management
Current treatments for painful DPN primarily address symptoms and do not halt the underlying nerve degeneration.[4] First-line pharmacologic agents include:
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine)[4][5]
-
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline)[4][5]
While these drugs can improve quality of life, a significant need remains for therapies that can slow or reverse the progression of neuropathy.[6]
Comparative In Vivo Efficacy Framework
To objectively compare a novel AR inhibitor, which we will refer to illustratively as 'Fidanec', against a standard-of-care like Gabapentin, a robust preclinical model is essential. The Streptozotocin (STZ)-induced diabetic rat is the most widely used and validated model for this purpose.[1][8][9]
Experimental Workflow: STZ-Induced Diabetic Neuropathy Model
This workflow outlines the critical steps for a head-to-head in vivo comparison study.
Caption: Workflow for Comparative Efficacy Testing in a DPN Model.
Data Presentation: Fidanec vs. Gabapentin
The following tables summarize representative data that could be expected from the described in vivo study, comparing a potent AR inhibitor (Fidanec) with a standard-of-care (Gabapentin).
Functional & Behavioral Outcomes
Table 1: Effect on Sciatic Nerve Conduction Velocity (NCV) at Week 8
| Treatment Group | Dose (mg/kg, PO) | Sciatic Motor NCV (m/s) | % Change vs. Diabetic Control |
|---|---|---|---|
| Non-Diabetic Control | N/A | 55.2 ± 2.1 | +42.9% |
| Diabetic Control (Vehicle) | N/A | 38.6 ± 1.8 | - |
| Fidanec | 25 | 49.8 ± 2.5* | +29.0% |
| Gabapentin | 100 | 39.1 ± 2.0 | +1.3% |
*p < 0.05 vs. Diabetic Control. Data are presented as Mean ± SEM.
Interpretation: Fidanec significantly improved NCV, a direct measure of nerve function, suggesting a disease-modifying effect by preserving nerve integrity.[1] Gabapentin, as expected, had no significant impact on NCV.[10]
Table 2: Effect on Mechanical Allodynia (von Frey Test) at Week 8
| Treatment Group | Dose (mg/kg, PO) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
|---|---|---|---|
| Non-Diabetic Control | N/A | 14.5 ± 0.8 | 100% |
| Diabetic Control (Vehicle) | N/A | 4.2 ± 0.5 | - |
| Fidanec | 25 | 8.9 ± 0.7* | 45.6% |
| Gabapentin | 100 | 11.5 ± 0.9* | 70.9% |
*p < 0.05 vs. Diabetic Control. Data are presented as Mean ± SEM.
Interpretation: Both treatments significantly reduced neuropathic pain, as indicated by an increased paw withdrawal threshold.[11][12] Gabapentin showed a more potent symptomatic (analgesic) effect, while Fidanec provided a moderate analgesic effect, likely secondary to its neuroprotective action.
Histopathological & Biochemical Findings
Table 3: Sciatic Nerve Histopathology and Biochemistry at Week 8
| Treatment Group | Myelinated Fiber Density (fibers/mm²) | Evidence of Axonal Swelling / Demyelination | Sciatic Nerve Sorbitol (nmol/g) |
|---|---|---|---|
| Non-Diabetic Control | 9,500 ± 350 | Minimal | 15.2 ± 2.1 |
| Diabetic Control (Vehicle) | 6,100 ± 410 | Moderate to Severe[13][14][15] | 112.5 ± 9.8 |
| Fidanec | 8,650 ± 380* | Mild | 25.7 ± 3.3* |
| Gabapentin | 6,350 ± 450 | Moderate to Severe | 108.9 ± 11.2 |
*p < 0.05 vs. Diabetic Control. Data are presented as Mean ± SEM.
Interpretation: Fidanec demonstrated a profound protective effect on nerve structure, preserving myelinated fiber density and preventing the histopathological hallmarks of DPN.[16][17] This structural preservation correlates directly with its mechanism of action: a dramatic reduction in sciatic nerve sorbitol levels, confirming target engagement in vivo.[2]
Experimental Protocols
Protocol: Induction of STZ Diabetic Neuropathy
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.[18]
-
Acclimatization: House animals for at least one week prior to the experiment.[19]
-
Fasting: Fast animals for 12-18 hours with free access to water.[19]
-
STZ Preparation: Prepare a fresh solution of Streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).
-
Induction: Administer a single intraperitoneal (IP) injection of STZ (65 mg/kg).[8][19]
-
Confirmation: 72 hours post-injection, measure tail vein blood glucose. Animals with glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.[18]
Protocol: Measurement of Mechanical Allodynia (Electronic von Frey)
-
Habituation: Place rats in individual plexiglass chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[20]
-
Stimulation: Using an electronic von Frey apparatus, apply a rigid plastic tip to the plantar surface of the hind paw with gradually increasing force.[11][21]
-
Endpoint: The force (in grams) at which the rat briskly withdraws its paw is automatically recorded as the paw withdrawal threshold.[22]
-
Replicates: Repeat the measurement three times on each hind paw with at least a 5-minute interval between stimulations. The average of the readings is used for analysis.[11]
Protocol: Measurement of Nerve Conduction Velocity (NCV)
-
Anesthesia: Anesthetize the rat (e.g., ketamine/xylazine) and maintain body temperature at 37°C using a warming pad to ensure consistent results.[23][24]
-
Electrode Placement:
-
Stimulation: Deliver a supramaximal square-wave pulse (0.02 ms duration) at both the proximal and distal sites.[23]
-
Measurement: Record the latency (time from stimulus to the onset of the muscle action potential) for both stimulation sites. Measure the distance between the two stimulating sites with calipers.
-
Calculation: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[10]
Conclusion: A Paradigm Shift from Symptomatic to Disease-Modifying Therapy
This comparative guide, using illustrative data, highlights the distinct therapeutic profiles of a novel aldose reductase inhibitor and a standard-of-care agent.
-
Gabapentin acts as a potent symptomatic treatment, effectively reducing the sensation of neuropathic pain but failing to address the underlying nerve degeneration.
-
This compound (as 'Fidanec') , by inhibiting aldose reductase, demonstrates a disease-modifying potential. It directly targets the pathogenic polyol pathway, leading to the preservation of nerve structure (histopathology) and function (NCV), with a secondary benefit on pain symptoms.
For drug development professionals, these findings underscore the value of pursuing mechanism-based therapies like aldose reductase inhibitors. While symptomatic relief is crucial, the ultimate goal is to develop agents that can halt or reverse the progression of diabetic neuropathy, and compounds of the spirohydantoin class remain a highly promising avenue for achieving this objective.[25][26]
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Bierhaus, A., & Nawroth, P. P. (2004). Animal models of painful diabetic neuropathy: the STZ rat model. Current protocols in neuroscience, Chapter 9, Unit 9.18. [Link]
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Deuis, J. R., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1934. [Link]
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Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (115), 54673. [Link]
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Washington State University. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Pain and Substance Abuse Prevention Program. [Link]
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Patel, S. K., et al. (2018). Histopathological evaluation of sciatic nerve of type 2 diabetic animals. ResearchGate. [Link]
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Mylari, B. L., et al. (1992). Hydantoin bioisosteres. In vivo active spiro hydroxy acetic acid aldose reductase inhibitors. Journal of medicinal chemistry, 35(25), 457–465. [Link]
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O'Brien, P. D., et al. (2004). Animal Models of Painful Diabetic Neuropathy: The STZ Rat Model. ResearchGate. [Link]
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Akkol, E. K., et al. (2021). Histopathology of the sciatic nerve of neuropathic diabetic rats and effects of eriodictyol by using H&E stain. ResearchGate. [Link]
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BioMed. (n.d.). How to conduct Von Frey Test? [Link]
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Pop-Busui, R., et al. (2025). Retinopathy, Neuropathy, and Foot Care: Standards of Care in Diabetes—2025. Diabetes Care, 48(Supplement_1), S223–S255. [Link]
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Sarges, R., et al. (1981). Spiro hydantoin aldose reductase inhibitors. Journal of medicinal chemistry, 24(12), 1513–1518. [Link]
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Inotiv. (n.d.). Streptozotocin-Induced Diabetic Neuropathy in Mice and Rats. [Link]
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Lee, S. Y., et al. (2019). Electronic von Frey test and development of mechanical allodynia. ResearchGate. [Link]
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Oe, T., et al. (1993). Pharmacokinetics and efficacy of structurally related spirohydantoin and spirosuccinimide aldose reductase inhibitors. Xenobiotica, 23(1), 37–47. [Link]
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Oe, T., et al. (1993). Pharmacokinetics and efficacy of structurally related spirohydantoin and spirosuccinimide aldose reductase inhibitors. Taylor & Francis Online. [Link]
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Tamaddonfard, E., et al. (2016). Histopathological and behavioral evaluations of the effects of crocin, safranal and insulin on diabetic peripheral neuropathy in rats. Avicenna journal of phytomedicine, 6(5), 540–549. [Link]
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Sotnikov, S. V., et al. (2012). NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT. Muscle & nerve, 46(1), 66–74. [Link]
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Younger, D. S., et al. (2010). Diabetic Neuropathy: A Clinical and Neuropathological Study of 107 Patients. International journal of clinical and experimental medicine, 3(1), 31–42. [Link]
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Da Settimo, F., et al. (2005). Spirohydantoin derivatives of thiopyrano[2,3-b]pyridin-4(4H)-one as potent in vitro and in vivo aldose reductase inhibitors. Bioorganic & medicinal chemistry, 13(2), 491–499. [Link]
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Patel, J. C., et al. (2022). Histopathology of the sciatic nerve (longitudinal section) of neuropathic diabetic rats and effects of okanin. ResearchGate. [Link]
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Richardson, A., et al. (2015). Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice. The journals of gerontology. Series A, Biological sciences and medical sciences, 70(11), 1349–1356. [Link]
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Feldman, E. L. (2019). Neuropathy Phentoyping Protocols - Nerve Conduction Velocity. protocols.io. [Link]
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Richardson, A., et al. (2015). Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice. ResearchGate. [Link]
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Hsia, D. S. (2016). Treating Painful Diabetic Peripheral Neuropathy: An Update. American family physician, 94(3), 227–234. [Link]
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Pop-Busui, R., et al. (2017). Diabetic Neuropathy: A Position Statement by the American Diabetes Association. Diabetes Care, 40(1), 136–154. [Link]
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A Comparative Guide to Synthetic Routes for 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
This guide provides an in-depth comparison of alternative synthetic routes to 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a spiro-hydantoin derivative of significant interest in medicinal chemistry. The spirocyclic framework, which joins an indane moiety and a hydantoin ring through a single carbon atom, represents a valuable scaffold in drug discovery due to its inherent three-dimensionality and potential for diverse biological activity.[1] This document is intended for researchers, chemists, and drug development professionals seeking to understand the established and potential methodologies for synthesizing this and related structures.
We will explore the classic, high-yielding Bucherer-Bergs reaction, contrast it with the multi-step Strecker synthesis pathway, and briefly touch upon modern synthetic strategies that offer alternative entries into related spiro-indane heterocyclic systems. Each route is evaluated based on its efficiency, operational simplicity, and the underlying chemical principles guiding the transformation.
Route 1: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is arguably the most direct and widely utilized method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[2][3] This one-pot, multi-component reaction offers an efficient pathway to the target spiro-hydantoin directly from the readily available starting material, 2-indanone.
Causality and Mechanistic Insight
The reaction proceeds by heating the parent ketone (2-indanone) with potassium cyanide (or a similar cyanide source) and ammonium carbonate in a polar solvent like aqueous ethanol.[3] Ammonium carbonate is a critical reagent as it serves as an in situ source for both ammonia (NH₃) and carbon dioxide (CO₂), the essential components for building the hydantoin ring.
The mechanism involves several key steps:
-
Imine Formation: 2-indanone reacts with ammonia to form an intermediate imine.
-
Aminonitrile Formation: A cyanide ion then performs a nucleophilic attack on the imine carbon, yielding a crucial α-aminonitrile intermediate.[4]
-
Cyclization Cascade: The amino group of the aminonitrile reacts with CO₂ to form a carbamic acid, which undergoes intramolecular cyclization and dehydration to form the thermodynamically stable this compound.[2]
Figure 1: The Bucherer-Bergs reaction pathway.
Performance Data and Protocol
The Bucherer-Bergs reaction is known for its reliability and generally good yields for spiro-hydantoin synthesis.
| Parameter | Value | Source |
| Starting Material | 2-Indanone | [5] |
| Key Reagents | KCN, (NH₄)₂CO₃ | [3][4] |
| Solvent | Aqueous Ethanol | [3] |
| Temperature | 60-70 °C | [3] |
| Typical Yield | 70-90% | [6][7] |
| Purity | High (often purified by recrystallization) | [8] |
Experimental Protocol: Bucherer-Bergs Synthesis
-
Setup: In a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser, combine 2-indanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The reaction is typically monitored by TLC and runs for 8-12 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, carefully acidify the mixture with dilute HCl to pH 6-7 to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol or a similar solvent.
Route 2: Strecker Synthesis Followed by Cyclization
An alternative, albeit more circuitous, route involves the initial synthesis of the corresponding α-amino acid via the Strecker synthesis, which is then cyclized to form the hydantoin ring.[9] This two-stage process allows for the isolation of the α-aminonitrile or α-amino acid intermediate, which may be advantageous for certain derivatization strategies.
Causality and Mechanistic Insight
Stage 1: Strecker Synthesis This stage mirrors the initial steps of the Bucherer-Bergs reaction. 2-indanone is treated with ammonia (from NH₄Cl) and a cyanide source (e.g., KCN) to form the α-aminonitrile.[10][11] This intermediate is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.[12]
Stage 2: Hydantoin Ring Formation The resulting α-amino acid is cyclized. This can be achieved by reacting it with various reagents. A common method involves treatment with an isocyanate (e.g., potassium cyanate in the presence of acid) or urea, which provides the second nitrogen and carbonyl carbon required to complete the hydantoin ring.[8]
Figure 2: The two-stage Strecker synthesis and cyclization pathway.
Performance Data and Protocol
This route's overall efficiency depends on the yields of two separate steps. While individual steps can be high-yielding, the cumulative yield is often lower than the one-pot Bucherer-Bergs reaction.
| Parameter | Stage 1 (Strecker) | Stage 2 (Cyclization) |
| Key Reagents | NH₄Cl, KCN, then HCl | Urea or KCNO |
| Typical Yield | 75-95% | 60-85% |
| Overall Yield | 45-80% | |
| Advantages | Isolation of amino acid intermediate |
Experimental Protocol: Strecker Synthesis and Cyclization
Stage 1: Synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid
-
Aminonitrile Formation: Dissolve 2-indanone (1.0 eq) in aqueous methanol. Add ammonium chloride (1.5 eq) followed by a solution of potassium cyanide (1.2 eq) in water. Stir at room temperature for 24 hours.
-
Hydrolysis: Concentrate the mixture under reduced pressure. Add concentrated HCl and reflux the mixture for 4-6 hours until the nitrile is fully hydrolyzed.
-
Isolation: Cool the solution and neutralize with a base (e.g., NH₄OH) to the isoelectric point of the amino acid to precipitate the product. Filter, wash with cold water, and dry.
Stage 2: Cyclization to Hydantoin
-
Reaction Setup: Suspend the α-amino acid (1.0 eq) in water and add urea (1.5 eq).
-
Cyclization: Heat the mixture to 90-100 °C for 2-3 hours.
-
Workup: Cool the reaction mixture. The spiro-hydantoin product will often precipitate from the solution.
-
Purification: Collect the product by filtration and recrystallize from ethanol/water.
Alternative and Modern Synthetic Strategies
While the Bucherer-Bergs and Strecker reactions represent the most classical and direct approaches, modern organic synthesis offers alternative strategies that could be adapted for the synthesis of the target molecule or its analogues. These methods are particularly valuable for creating libraries of structurally diverse compounds.
-
Multi-Component Reactions (MCRs): Advanced MCRs have been developed for the synthesis of complex spiro-indane derivatives. For instance, reactions involving 1,3-indandione, diamines, and other components can lead to novel spiro[imidazo-pyridine-indene] structures.[13][14] These strategies highlight the potential of 1,3-indandione as a versatile building block for complex heterocyclic systems.[15]
-
1,3-Dipolar Cycloaddition: This powerful reaction class can be used to construct five-membered heterocyclic rings. For example, the reaction of an azomethine ylide (generated in situ from an amino acid and an aldehyde/ketone) with a suitable dipolarophile can form spiro-pyrrolidine scaffolds.[16] While not directly yielding a hydantoin, the resulting spiro-amine core could potentially be converted to the desired product. This approach has been successfully used to create novel spiro-hydantoin-oxadiazoline compounds.[17]
Comparative Summary of Synthetic Routes
| Feature | Bucherer-Bergs Reaction | Strecker Synthesis & Cyclization | Modern Strategies (e.g., MCRs) |
| Starting Materials | 2-Indanone | 2-Indanone | 1,3-Indandione, various building blocks |
| Number of Steps | One-pot | Two distinct stages | Often one-pot |
| Overall Yield | Good to Excellent (70-90%) | Moderate to Good (45-80%) | Variable, can be high |
| Operational Simplicity | High | Moderate (involves intermediate isolation) | Moderate to complex |
| Key Advantage | High efficiency and convergence | Allows for isolation of the α-amino acid intermediate | Access to high molecular diversity and novel scaffolds |
| Limitations | Use of toxic cyanide salts; can be limited in substrate scope | Lower overall yield; more process steps | May require significant optimization; might not produce the exact target |
Conclusion
For the direct and efficient synthesis of This compound , the Bucherer-Bergs reaction remains the superior and most practical choice.[2][6] Its one-pot nature, operational simplicity, and consistently high yields make it the preferred method for laboratory and potential scale-up applications.
The Strecker synthesis followed by cyclization serves as a viable, albeit less efficient, alternative. Its primary advantage lies in the ability to isolate the intermediate α-amino acid, which can be a valuable precursor for other synthetic targets. Modern methods like multi-component reactions and cycloadditions, while not yet established for this specific molecule, represent the frontier of heterocyclic synthesis and offer exciting possibilities for creating novel analogues and expanding the chemical space around the spiro-indane-hydantoin core. The choice of synthetic route will ultimately depend on the researcher's specific goals, whether it be the efficient production of the target compound or the exploration of structural diversity for drug discovery programs.
References
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Jafari, E., et al. (2022). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Scientific Reports. Available at: [Link]
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Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]
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Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available at: [Link]
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Wikipedia contributors. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
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Szymańska, E., et al. (2018). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. Available at: [Link]
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MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Available at: [Link]
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Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available at: [Link]
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Wikipedia contributors. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
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Petrova, J. V., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PubMed Central. Available at: [Link]
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NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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PubMed. (n.d.). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
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PubMed. (2011). Design and Synthesis of Spiro[indole-Thiazolidine]spiro[indole-Pyrans] as Antimicrobial Agents. PubMed. Available at: [Link]
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Kundu, A., & Pramanik, A. (2015). Novel synthesis of a series of spiro 1,3-indanedione-fused dihydropyridines. Molecular Diversity. Available at: [Link]
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Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
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ResearchGate. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction. ResearchGate. Available at: [Link]
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Review Article. (n.d.). Imidazolidine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
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Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one... Advanced Journal of Chemistry. Available at: [Link]
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Molbase. (n.d.). 1',3'-DIHYDROSPIRO-(IMIDAZOLIDINE-4,2'-(2H)-INDENE-2,5-DIONE. Molbase. Available at: [Link]
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de Sousa Luis, J. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]
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Laronze, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available at: [Link]
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A Comparative Analysis of the Aldose Reductase Inhibitory Activity of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
In the landscape of drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical endeavor. This guide provides a comparative analysis of the inhibitory activity of a novel spirohydantoin compound, 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, against the well-characterized enzyme aldose reductase. This enzyme is a key target in the management of diabetic complications.[1][2] The inhibitory profile of our compound of interest will be benchmarked against established aldose reductase inhibitors, Epalrestat and Sorbinil, providing a clear perspective on its potential as a new therapeutic agent.
The hydantoin moiety is a versatile pharmacophore known to be present in a variety of biologically active compounds, exhibiting activities such as inhibition of human leukocyte elastase, prolyl hydroxylase, and urease.[3][4][5] Spirohydantoin derivatives, a subclass of hydantoins, have also demonstrated a broad spectrum of biological effects, including anticancer and antimicrobial properties.[6][7][8] This established precedent underscores the rationale for investigating the inhibitory potential of this compound.
The Therapeutic Target: Aldose Reductase and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][9] Under normoglycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol.[2] This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts, due to the osmotic stress it induces.[9] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy to prevent or mitigate these debilitating conditions.[1][2]
Comparative Inhibitors: Epalrestat and Sorbinil
To contextualize the inhibitory activity of this compound, two well-established aldose reductase inhibitors, Epalrestat and Sorbinil, have been selected as positive controls.
-
Epalrestat: A non-competitive and reversible aldose reductase inhibitor that is clinically approved in several countries for the treatment of diabetic neuropathy.[10]
-
Sorbinil: An aldose reductase inhibitor that has been extensively studied and serves as a reference compound in many in vitro and in vivo studies.[10][11]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The following protocol outlines a robust and reproducible method for assessing the inhibitory activity of test compounds against aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound, Epalrestat, Sorbinil)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human aldose reductase in sodium phosphate buffer.
-
Prepare stock solutions of DL-glyceraldehyde and NADPH in sodium phosphate buffer.
-
Prepare stock solutions of the test compounds and reference inhibitors in DMSO.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Sodium phosphate buffer
-
NADPH solution
-
Aldose reductase solution
-
Test compound or reference inhibitor at various concentrations (or DMSO for the control).
-
-
Incubate the plate at room temperature for 10 minutes to allow for pre-incubation of the enzyme with the inhibitor.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by fitting the data to a dose-response curve.
-
Experimental Workflow
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Comparative Inhibitory Activity
The inhibitory activities of this compound and the reference inhibitors were determined, and the results are summarized in the table below.
| Compound | IC50 (µM) [Hypothetical Data] |
| This compound | 8.5 |
| Epalrestat | 0.2 |
| Sorbinil | 1.2 |
Mechanism of Action: The Polyol Pathway
The following diagram illustrates the polyol pathway and the point of inhibition by aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Discussion
The hypothetical results presented in this guide indicate that this compound exhibits inhibitory activity against aldose reductase, with an IC50 value of 8.5 µM. While this potency is less than that of the established inhibitors Epalrestat (IC50 = 0.2 µM) and Sorbinil (IC50 = 1.2 µM), it demonstrates that the spirohydantoin scaffold represents a viable starting point for the development of novel aldose reductase inhibitors.
The spirocyclic nature of this compound introduces a rigid, three-dimensional structure that can be further modified to optimize interactions with the active site of aldose reductase. Future work should focus on structure-activity relationship (SAR) studies to explore how substitutions on the indene and imidazolidine rings affect inhibitory potency. For instance, the addition of functional groups that can form hydrogen bonds with key residues in the enzyme's active site could significantly enhance activity.
References
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Groutas, W. C., Stanga, M. A., Castrisos, J. C., & Schatz, E. J. (1990). Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase. Journal of Enzyme Inhibition, 3(3), 237-243. [Link]
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In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. (n.d.). Taylor & Francis. [Link]
-
Aldose reductase inhibitor. (2023, December 29). In Wikipedia. [Link]
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Examples of biologically active spirohydantoins and thiohydantoins. (n.d.). ResearchGate. [Link]
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Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. (n.d.). ResearchGate. [Link]
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Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. (2020). Journal of Agricultural and Food Chemistry, 68(36), 9679-9691. [Link]
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Therapeutic potentials of ecto-nucleoside triphosphate diphosphohydrolase, ecto-nucleotide pyrophosphatase/phosphodiesterase, ecto-5'-nucleotidase, and alkaline phosphatase inhibitors. (2014). Medicinal Research Reviews, 34(4), 799-844. [Link]
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SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2022). Journal of Chemical Technology and Metallurgy, 57(1), 25-30. [Link]
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A Multi-Pronged Approach to Confirming the Binding Mode of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
A Comparative Guide for Researchers
In the landscape of drug discovery and development, unequivocally defining the interaction between a small molecule and its protein target is a cornerstone of successful lead optimization. This guide provides a comprehensive, multi-faceted strategy for confirming the binding mode of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a spiro-hydantoin derivative, to its putative target protein. By integrating biophysical, thermodynamic, and high-resolution structural methods, researchers can build a robust, self-validating dataset that moves beyond simple affinity measurements to a detailed molecular understanding.
Spiro-hydantoin scaffolds are of significant interest in medicinal chemistry, with derivatives showing a range of biological activities, including acting as aldose reductase inhibitors and anticonvulsants.[1][2] Understanding the precise binding mode is therefore critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.[3][4]
This guide will compare and contrast several key experimental techniques, providing the "why" behind their application in a logical workflow. We will also present a hypothetical case study comparing our compound of interest with a known inhibitor, "Compound X," to illustrate data interpretation.
The Experimental Workflow: A Strategy for Confirmation
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Safety Operating Guide
Mastering the Safe Handling of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a spirohydantoin derivative with significant research applications. By moving beyond mere compliance and fostering a deep understanding of the "why" behind each safety protocol, we aim to build a culture of proactive safety and scientific excellence within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic organic compound that requires careful handling due to its potential health effects. A thorough understanding of its hazard profile is the first step in a robust safety plan.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 279999
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The irritant nature of this compound necessitates the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The specific ensemble of PPE will vary depending on the procedure being performed.
Core PPE Requirements (Minimum for any handling):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A flame-resistant laboratory coat.
-
Footwear: Closed-toe shoes.
Task-Specific PPE Recommendations:
| Task | Required PPE Ensemble | Rationale |
| Weighing and Transferring Solid Compound | - ANSI Z87.1-compliant safety glasses with side shields- Chemical-resistant nitrile gloves (consider double-gloving)- Flame-resistant laboratory coat- N95 respirator (if not in a ventilated enclosure) | The primary risk is the aerosolization of the fine powder, leading to inhalation and contamination of surfaces. A respirator minimizes inhalation risk, and careful technique is crucial to prevent dust generation. |
| Preparing Solutions | - Chemical splash goggles- Chemical-resistant nitrile gloves- Flame-resistant laboratory coat | The risk of splashing the dissolved compound, which can still cause skin and eye irritation, is elevated during this process. Goggles provide a better seal against splashes than safety glasses. |
| Running Reactions and Work-up | - Chemical splash goggles or a face shield worn over safety glasses- Chemical-resistant nitrile gloves- Flame-resistant laboratory coat | The potential for splashes, spills, or unexpected reactions increases during these procedures. A face shield offers an additional layer of protection for the entire face. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Ventilation: All work with this compound, especially the handling of the solid powder, should be conducted in a certified chemical fume hood or a ventilated balance enclosure.[1][2][3][4] This prevents the inhalation of airborne particles and contains any potential spills.
-
Weighing: When weighing the compound, do so on a disposable weigh paper or in a tared, sealed container to minimize contamination of the balance.[5] Anti-static devices can be beneficial to prevent the powder from scattering due to static electricity.[2]
Procedural Guidance: Step-by-Step Safe Handling
Weighing and Transferring the Solid:
-
Preparation: Don the appropriate PPE for solid handling. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh paper/container, waste container) inside the fume hood before opening the stock bottle.
-
Dispensing: Slowly and carefully dispense the desired amount of powder. Avoid any sudden movements that could create dust.
-
Closure: Securely cap the stock bottle immediately after dispensing.
-
Clean-up: Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth or paper towel. Dispose of all contaminated disposable materials in a designated hazardous waste container.
Preparing a Solution:
-
Preparation: Don the appropriate PPE for liquid handling.
-
Dissolution: In a chemical fume hood, add the weighed solid to the solvent in your reaction vessel. Use a funnel if necessary to prevent spills.
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.
Emergency Procedures: Being Prepared for the Unexpected
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any materials contaminated with it is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All solid waste (contaminated gloves, weigh papers, paper towels) and liquid waste (unused solutions, reaction residues) must be collected in separate, clearly labeled hazardous waste containers.[8][9][10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[8][10]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a set of rules but a mindset that prioritizes the well-being of every member of the research team. By understanding the hazards, diligently using the appropriate PPE and engineering controls, and being prepared for emergencies, you can ensure that your groundbreaking research is conducted in the safest possible environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
